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  • Product: Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate
  • CAS: 1251006-64-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

CAS Number: 1251006-64-0 This technical guide provides an in-depth overview of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, a key building block in contemporary medicinal chemistry. Aimed at researchers, scienti...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1251006-64-0

This technical guide provides an in-depth overview of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, a key building block in contemporary medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis, and significant applications, with a particular focus on its role in the development of targeted therapies.

Chemical and Physical Properties

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a heterocyclic compound featuring both an azetidine and a piperidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective group for the azetidine nitrogen, allowing for selective reactions at the piperidine nitrogen. This structural motif is of significant interest in the design of novel therapeutic agents.

PropertyValueReference(s)
CAS Number 1251006-64-0[1][2]
Molecular Formula C₁₃H₂₄N₂O₂[1]
Molecular Weight 240.34 g/mol [1]
IUPAC Name tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate[2]
Synonym(s) 1-Boc-3-(4-piperidinyl)azetidine, 3-Piperidin-4-yl-azetidine-1-carboxylic acid tert-butyl ester[1][2]
Appearance Solid[3]
Purity ≥97%[1][2]
Storage Conditions 4°C, protect from light[1]

Synthesis and Experimental Protocols

The synthesis of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a multi-step process that typically involves the coupling of a protected azetidine precursor with a protected piperidine derivative. While specific, detailed industrial synthesis protocols are often proprietary, the general synthetic strategy can be inferred from related literature and patents. A plausible synthetic workflow is outlined below.

General Synthesis Workflow

The synthesis can be logically divided into the preparation of the key azetidine and piperidine intermediates, followed by their coupling and subsequent deprotection steps.

G cluster_azetidine Azetidine Intermediate Synthesis cluster_piperidine Piperidine Intermediate Synthesis cluster_coupling Coupling and Final Product Formation A 1-Boc-azetidin-3-one B Wittig or Horner-Wadsworth-Emmons Reaction A->B Phosphonium ylide or phosphonate ester C tert-butyl 3-methyleneazetidine-1-carboxylate B->C G Michael Addition C->G D 4-Hydroxypiperidine E N-Protection (e.g., Boc, Cbz) D->E F N-Protected 4-hydroxypiperidine E->F F->G Base H tert-butyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)piperidine-1-carboxylate G->H I Selective Deprotection of Piperidine-N H->I Acidic conditions J tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate I->J

Caption: General synthetic workflow for tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

Experimental Protocol for a Key Precursor: Synthesis of tert-Butyl 3- and 4-[(2)-3-(Dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylates

This protocol describes the synthesis of a β-enamino diketone, a versatile intermediate for constructing heterocyclic systems.

Materials:

  • l-(tert-butoxycarbonyl)piperidinecarboxylic acid

  • Dichloromethane (DCM)

  • Meldrum's acid

  • 4-Dimethylaminopyridine (DMAP)

  • EDC·HCl

  • 1 M KHSO₄ solution

  • Brine

Procedure:

  • A solution of the corresponding l-(tert-butoxycarbonyl)piperidinecarboxylic acid (4 g, 17.4 mmol) in DCM (24 mL) is cooled to 0 °C.[4]

  • Meldrum's acid (2.77 g, 19.2 mmol) is added, followed by DMAP (4.26 g, 34.9 mmol).[4]

  • EDC·HCl (3.68 g, 19.2 mmol) is then added in portions over 10 minutes.[4]

  • The reaction mixture is gradually warmed to room temperature and stirred for 16 hours.[4]

  • The reaction solution is diluted with DCM (10 mL) and washed with 1 M KHSO₄ (2 x 15 mL) and brine (20 mL).[4]

  • The organic layer is separated, dried, and concentrated to yield the crude product, which can be used in subsequent steps without further purification.[4]

Application in Drug Development: A Key Intermediate for Baricitinib

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a critical intermediate in the synthesis of Baricitinib, an inhibitor of Janus kinase (JAK), specifically JAK1 and JAK2.[5] Baricitinib is approved for the treatment of rheumatoid arthritis and other autoimmune diseases. The azetidine-piperidine scaffold of this intermediate forms a core component of the final drug molecule.

Baricitinib Synthesis Workflow

The following diagram illustrates the role of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate in the synthesis of Baricitinib.

G A tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate B Deprotection of Azetidine-N A->B Acidic conditions C 3-(Piperidin-4-yl)azetidine B->C D Sulfonylation C->D Ethanesulfonyl chloride E 1-(Ethylsulfonyl)-3-(piperidin-4-yl)azetidine D->E F Coupling with Pyrazole Moiety E->F 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, Base G Baricitinib F->G

Caption: Role of the title compound in the synthesis of Baricitinib.

Signaling Pathway Context: JAK-STAT Pathway Inhibition by Baricitinib

Baricitinib, synthesized from tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes. JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation and immunity. By inhibiting JAK1 and JAK2, Baricitinib effectively dampens this pro-inflammatory signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Baricitinib Baricitinib Baricitinib->JAK Inhibition Gene Gene Transcription (Inflammation) DNA->Gene Cytokine Cytokine Cytokine->Receptor

Caption: Inhibition of the JAK-STAT signaling pathway by Baricitinib.

Conclusion

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a molecule of significant strategic importance in the field of drug discovery and development. Its unique structural features make it an ideal building block for the synthesis of complex and potent therapeutic agents, most notably the JAK inhibitor Baricitinib. A thorough understanding of its chemical properties, synthesis, and biological context is essential for medicinal chemists and researchers working on the next generation of targeted therapies. The continued exploration of synthetic routes and applications for this and related scaffolds will undoubtedly contribute to advancements in the treatment of a wide range of diseases.

References

Exploratory

Technical Guide: Physical Properties and Application of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a bifunctional molecule increasingly recognized for its utility in the field of chemica...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a bifunctional molecule increasingly recognized for its utility in the field of chemical biology and drug discovery, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ligase.[1][2] This guide provides a summary of the available physical properties of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, general experimental protocols for their determination, and an overview of its application in PROTAC synthesis.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₂[3][4]
Molecular Weight 240.34 g/mol [4][5]
CAS Number 1251006-64-0[3][5]
Physical Form Solid, or Liquid or Solid or Semi-solid[3]
Purity ≥95% - ≥97%[3][4][5]
Storage Temperature 2-8°C, protect from light[4]
Topological Polar Surface Area (TPSA) 41.57 Ų[4]
logP (predicted) 1.8529[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 1[4]

Experimental Protocols for Physical Property Determination

The following are generalized experimental protocols that would be suitable for determining the physical properties of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small, dry sample of the compound is finely powdered. The open end of a capillary tube is tapped into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Measurement: The sample is heated at a steady rate. The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting range. A sharp melting range is indicative of high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

Methodology:

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer. ¹H NMR and ¹³C NMR spectra are acquired. For more complex structures, 2D NMR experiments like COSY and HSQC can be performed to establish connectivity.

  • Data Analysis: The chemical shifts (δ), signal integrations, and coupling constants (J) are analyzed to confirm the structure of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Methodology:

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Ionization and Analysis: The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak, which provides the molecular weight of the compound. Fragmentation patterns can also provide structural information.

Application in PROTAC Synthesis and Mechanism of Action

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate serves as a versatile linker for the synthesis of PROTACs. Its structure provides two points of attachment: the secondary amine of the piperidine ring and the carboxylate group (after deprotection of the Boc group). These can be functionalized to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Logical Workflow for PROTAC Synthesis using a Pre-made Linker

The following diagram illustrates a generalized workflow for synthesizing a PROTAC where a linker, such as a derivative of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, is conjugated to a target protein ligand.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis & Purification cluster_product Final Product & Characterization Linker Pre-functionalized Linker (e.g., with E3 Ligase Ligand) Conjugation Chemical Conjugation (e.g., Amide Coupling, Click Chemistry) Linker->Conjugation Warhead Target Protein Ligand (Warhead) Warhead->Conjugation Purification Purification (e.g., HPLC, Column Chromatography) Conjugation->Purification Crude Product PROTAC Final PROTAC Molecule Purification->PROTAC Purified Product Characterization Characterization (NMR, MS, Purity Analysis) PROTAC->Characterization

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action: Induced Protein Degradation

The synthesized PROTAC molecule acts as a bridge to induce the degradation of a target protein. The following diagram outlines the key steps in the PROTAC-mediated protein degradation pathway.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degradation Products Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a valuable building block in modern drug discovery, primarily serving as a linker in the rational design of PROTACs. While detailed experimental data on its physical properties are sparse, established analytical techniques can be readily applied for its characterization. Its structural features allow for the synthesis of heterobifunctional molecules capable of hijacking the cellular machinery for targeted protein degradation, a promising strategy for the development of new therapeutics.

References

Foundational

Technical Guide: Determination of the Molecular Weight of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed calculation and technical summary of the molecular weight for the compound tert-butyl 3-(piperidin-4-yl)a...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed calculation and technical summary of the molecular weight for the compound tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate. The molecular formula for this compound is established as C₁₃H₂₄N₂O₂. Based on the standard atomic weights of its constituent elements, the calculated molecular weight is 240.34 g/mol . This guide outlines the methodology for this determination and presents the data in a structured format for clarity and use in research and development settings.

Introduction

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a heterocyclic compound often utilized as a building block in medicinal chemistry and drug discovery. An accurate determination of its molecular weight is fundamental for a variety of experimental and analytical procedures, including stoichiometric calculations for chemical reactions, preparation of solutions with precise concentrations, and interpretation of data from mass spectrometry and other analytical techniques. This document serves as a reference for the computational determination of this critical chemical property.

Computational Methodology

The molecular weight of a compound is the sum of the atomic weights of all atoms in its molecular formula. The calculation for tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate was performed using the following protocol:

  • Molecular Formula Identification: The chemical formula was identified from chemical supplier databases as C₁₃H₂₄N₂O₂.[1][2]

  • Atomic Weight Compilation: The standard atomic weights for each element (Carbon, Hydrogen, Nitrogen, Oxygen) were obtained from the International Union of Pure and Applied Chemistry (IUPAC) periodic table.

  • Calculation: The number of atoms of each element was multiplied by its standard atomic weight. The sum of these products yields the final molecular weight of the compound.

The formula for the calculation is as follows:

Molecular Weight = (N_C × AW_C) + (N_H × AW_H) + (N_N × AW_N) + (N_O × AW_O)

Where:

  • N = Number of atoms of the element

  • AW = Standard atomic weight of the element

Data Presentation: Molecular Weight Calculation

The contribution of each element to the total molecular weight is summarized in the table below.

ElementSymbolCount (N)Atomic Weight (AW g/mol )Total Contribution ( g/mol )
CarbonC1312.011156.143
HydrogenH241.00824.192
NitrogenN214.00728.014
OxygenO215.99931.998
Total 240.347

The calculated molecular weight is 240.35 g/mol (rounded to two decimal places).[1][2]

Visualization

To illustrate the connectivity of the atoms within the molecule, the following diagram represents the logical structure of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

Caption: 2D structural representation of the molecule.

Conclusion

The molecular weight of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate has been computationally determined to be 240.35 g/mol . This value is derived from its molecular formula, C₁₃H₂₄N₂O₂, and the standard atomic weights of its constituent elements. This information is essential for accurate scientific research and development involving this compound.

References

Exploratory

Technical Guide: Solubility of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate in Organic Solvents

Audience: Researchers, scientists, and drug development professionals. Introduction Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a bifunctional molecule incorporating both azetidine and piperidine rings, makin...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a bifunctional molecule incorporating both azetidine and piperidine rings, making it a valuable building block in medicinal chemistry for the synthesis of complex molecular architectures. Its physicochemical properties, particularly its solubility in various organic solvents, are critical for its application in synthesis, purification, and formulation development. Understanding the solubility profile is essential for designing efficient reaction conditions, developing robust purification protocols, and formulating drug candidates.

This technical guide provides a summary of the known physicochemical properties of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate and presents a general overview of its expected solubility in common organic solvents. Due to the lack of publicly available quantitative solubility data, this document also furnishes a detailed experimental protocol for determining its solubility, aimed at enabling researchers to generate precise data tailored to their specific laboratory conditions.

Physicochemical Properties

A summary of the key physicochemical properties of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is presented below. These properties are essential for understanding its behavior in different solvent systems.

PropertyValueReference
Molecular Formula C₁₃H₂₄N₂O₂[1]
Molecular Weight 240.34 g/mol [1]
Appearance Colorless to off-white Solid-Liquid Mixture[2]
Density 1.066 ± 0.06 g/cm³ (Predicted)[2]
pKa 10.34 ± 0.10 (Predicted)[2]
LogP 1.8529 (Predicted)[1]
Topological Polar Surface Area (TPSA) 41.57 Ų[1]

Solubility Profile in Organic Solvents

Quantitative solubility data for Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate in specific organic solvents are not extensively documented in publicly available literature. However, based on its chemical structure, which contains a basic piperidine nitrogen and a carbamate group, a qualitative solubility profile can be predicted. Amines are generally soluble in organic solvents such as diethyl ether or dichloromethane.[3] The compound's polarity, as indicated by its LogP and TPSA, suggests it will exhibit solubility across a range of solvent polarities.

The following table provides an estimated qualitative solubility profile. It is imperative that these estimations are confirmed through experimental validation.

SolventSolvent ClassPredicted Qualitative SolubilityRationale / Notes
Methanol, Ethanol Polar ProticSolubleCapable of hydrogen bonding.
Isopropanol Polar ProticSolubleGenerally good solvent for amines.
Dichloromethane (DCM) Polar AproticSolubleA common solvent for organic compounds, including amines.[3]
Chloroform Polar AproticSolubleSimilar to DCM.
Tetrahydrofuran (THF) Polar AproticSolubleGood solvent for a wide range of organic molecules.
Ethyl Acetate Polar AproticModerately SolubleIntermediate polarity.
Acetonitrile Polar AproticSolubleOften used in purification (e.g., chromatography).
N,N-Dimethylformamide (DMF) Polar AproticVery SolubleHighly polar, effective for many organic compounds.
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleHighly polar, commonly used for compound storage.
Toluene Non-polarSparingly Soluble to InsolubleThe polar functional groups may limit solubility in non-polar aromatic solvents.
Hexanes, Heptane Non-polarInsolubleThe molecule's polarity is likely too high for significant solubility in aliphatic hydrocarbons.
Diethyl Ether Weakly PolarModerately SolubleA common solvent for amines.[3]

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the solubility of a solid compound in a solvent.

4.1 Materials and Equipment

  • Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg precision)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or another quantitative analytical method.

4.2 Procedure

  • Preparation of Saturated Solution: a. Add an excess amount of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration. b. Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time to reach equilibrium.

  • Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a sample from the clear supernatant using a syringe. c. Immediately pass the sample through a syringe filter (pre-conditioned with the same solvent) into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-particles.

  • Quantitative Analysis: a. Accurately weigh the filtered solution to determine its mass. b. Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound. c. Weigh the vial containing the dry residue. The difference in mass gives the amount of dissolved solute. d. Alternatively (and more commonly), perform quantitative analysis using a pre-validated HPLC method. Prepare a known concentration stock solution of the compound and generate a calibration curve. Dilute the filtered saturated solution with a known factor and analyze it by HPLC to determine its concentration.

4.3 Calculation of Solubility

  • Gravimetric Method:

    • Solubility (mg/mL) = (Mass of residue) / (Volume of solvent used for dilution of the aliquot)

  • Instrumental Analysis (e.g., HPLC):

    • Determine the concentration (e.g., in mg/mL) from the calibration curve, accounting for any dilution factors.

Visualization of Experimental Workflow

The logical steps for determining solubility as outlined in the experimental protocol are visualized in the following workflow diagram.

Solubility_Workflow Workflow for Experimental Solubility Determination start Start prep_materials Prepare Materials: - Compound - Solvents - Vials start->prep_materials add_excess Add Excess Compound to Vial prep_materials->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate with Agitation at Constant Temperature (e.g., 24-48h) add_solvent->equilibrate settle Allow Excess Solid to Settle (≥2 hours) equilibrate->settle sample Draw Supernatant with Syringe settle->sample filter Filter Sample through Syringe Filter (e.g., 0.22 µm) sample->filter analysis Quantitative Analysis (e.g., HPLC, Gravimetric) filter->analysis calculate Calculate Solubility (mg/mL or mol/L) analysis->calculate end End calculate->end

Caption: Workflow for the isothermal shake-flask solubility determination method.

References

Foundational

Technical Guide: 1H NMR Spectrum of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of Tert-butyl 3-(piperidin-4-yl)azetidine-1-c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate. Due to the absence of a publicly available, fully characterized 1H NMR spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of its constituent chemical moieties: an N-Boc protected azetidine ring and a piperidine ring. This guide also includes a standard experimental protocol for the acquisition of such a spectrum.

Predicted 1H NMR Data

The expected chemical shifts (δ), multiplicity, and integration for the protons of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate are summarized in the table below. These predictions are derived from known spectral data of analogous N-Boc-azetidine and piperidine derivatives.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.0 - 4.2t2HAzetidine CH2 (adjacent to N-Boc)
~ 3.6 - 3.8t2HAzetidine CH2 (adjacent to N-Boc)
~ 3.0 - 3.2m2HPiperidine CH2 (axial, adjacent to NH)
~ 2.8 - 3.0m1HAzetidine CH
~ 2.5 - 2.7t2HPiperidine CH2 (equatorial, adjacent to NH)
~ 1.8 - 2.0m1HPiperidine CH
~ 1.6 - 1.8m2HPiperidine CH2 (axial)
~ 1.45s9Htert-Butyl (Boc) CH3
~ 1.2 - 1.4m2HPiperidine CH2 (equatorial)
~ 1.0 (broad)s1HPiperidine NH

Experimental Protocol for 1H NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of a 1H NMR spectrum for a small organic molecule like Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

1. Sample Preparation:

  • Sample Weight: Accurately weigh 5-10 mg of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), or Methanol-d4 (CD3OD)). The choice of solvent may depend on the sample's solubility and the desired resolution of exchangeable protons (like the NH proton).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.

  • Number of Scans (NS): 8-16 scans. This can be increased to improve the signal-to-noise ratio for dilute samples.

  • Spectral Width (SW): 12-16 ppm.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl3 at 7.26 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons.

Visualization of the Molecular Structure

The following diagram illustrates the chemical structure of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

G cluster_azetidine Azetidine Ring cluster_piperidine Piperidine Ring cluster_boc tert-Butoxycarbonyl (Boc) Group N1 N C1 C N1->C1 C9 C=O N1->C9 C2 CH C1->C2 C3 CH2 C2->C3 C4 CH C2->C4 C3->N1 N2 NH C5 CH2 N2->C5 C7 CH2 C4->C7 C6 CH2 C5->C6 C6->C4 C8 CH2 C7->C8 C8->N2 O1 O C9->O1 C10 C(CH3)3 O1->C10

Caption: Chemical structure of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

Exploratory

Technical Guide on the 13C NMR Spectroscopy of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

For: Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the expected 13C Nuclear Magnetic Resonance (NMR) data for the compound Tert-butyl 3-(piperidin-4-yl)a...

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected 13C Nuclear Magnetic Resonance (NMR) data for the compound Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a predicted 13C NMR dataset based on established chemical shift principles for its constituent structural motifs. A generalized, best-practice experimental protocol for acquiring such data is also included.

Predicted 13C NMR Data

The chemical structure of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate contains several distinct carbon environments: a tert-butyl group, a carbamate carbonyl, an azetidine ring, and a piperidine ring. The predicted chemical shifts (δ) in parts per million (ppm) are based on typical values for these fragments in a deuterated chloroform (CDCl₃) solvent. Actual experimental values may vary based on solvent, concentration, and temperature.

Table 1: Predicted 13C NMR Chemical Shifts for Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

Carbon Atom (See Fig. 1)Predicted Chemical Shift (δ, ppm)Carbon TypeNotes
C1~156.0Carbonyl (C=O)N-Boc protecting group carbonyl.
C2~79.5Quaternary (C)Quaternary carbon of the tert-butyl group.[1]
C3~28.4Methyl (CH₃)Three equivalent methyl carbons of the tert-butyl group.[1]
C4, C4'~58.0Methylene (CH₂)Azetidine ring carbons adjacent to the nitrogen.[2]
C5~35.0Methine (CH)Azetidine ring carbon attached to the piperidine ring.
C6~40.0Methine (CH)Piperidine ring carbon at the junction with the azetidine ring.
C7, C7'~46.5Methylene (CH₂)Piperidine ring carbons adjacent to the nitrogen.[3]
C8, C8'~32.0Methylene (CH₂)Piperidine ring carbons beta to the nitrogen.[3]

Structural Representation and Carbon Numbering

To correlate the predicted data with the molecular structure, the following diagram illustrates the numbering scheme used in Table 1.

Figure 1. Structure of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate with carbon numbering.

Standard Experimental Protocol for 13C NMR Acquisition

The following outlines a typical procedure for obtaining a proton-decoupled 13C NMR spectrum for a small organic molecule like Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

3.1. Sample Preparation

  • Mass: Accurately weigh 15-25 mg of the compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a common choice for initial characterization.[1]

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.

3.2. NMR Instrument Parameters

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically sufficient.[4] The corresponding 13C frequencies would be 100 MHz and 125 MHz, respectively.

  • Experiment: A standard proton-decoupled 13C experiment (e.g., zgpg30 or similar pulse program).

  • Temperature: Standard probe temperature (e.g., 25 °C or 298 K).[5]

  • Acquisition Parameters:

    • Pulse Width (p1): A 30° pulse angle is common to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A delay of 2 seconds is a good starting point.[6]

    • Acquisition Time (aq): Typically 1-2 seconds.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.[6]

    • Spectral Width (sw): A spectral width of approximately 200-220 ppm is standard for most organic molecules.

3.3. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1][6]

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for NMR sample preparation and data acquisition.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (15-25 mg) dissolve Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim setup Set Up Experiment (Pulse Program, ns, d1) shim->setup acquire Acquire Data (zg) setup->acquire process Fourier Transform (efp) acquire->process phase Phase Correction process->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference analyze Peak Picking & Analysis reference->analyze

Figure 2. General workflow for NMR sample preparation, data acquisition, and processing.

References

Foundational

An In-depth Technical Guide to the Mass Spectrometry Analysis of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

Disclaimer: As of the latest data review, specific experimental mass spectrometry data for Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is not widely available in published scientific literature. Therefore, this...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest data review, specific experimental mass spectrometry data for Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is not widely available in published scientific literature. Therefore, this guide provides a comprehensive, predictive analysis based on the well-established fragmentation patterns of analogous structures, such as Boc-protected amines and piperidine derivatives. The experimental protocols outlined are based on standard methodologies for compounds of this class.

Introduction

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a bifunctional molecule incorporating a Boc-protected azetidine ring and a piperidine ring. Such structures are common building blocks in medicinal chemistry. Mass spectrometry is a critical analytical technique for the characterization of these molecules, enabling the confirmation of molecular weight and the elucidation of structure through fragmentation analysis. This guide details a proposed analytical workflow and predicts the fragmentation behavior of this compound under typical electrospray ionization (ESI) conditions.

Predicted Mass Spectrometry Data

The analysis of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (Molecular Formula: C₁₃H₂₄N₂O₂, Molecular Weight: 240.34 g/mol ) by positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) is expected to yield a protonated molecular ion ([M+H]⁺) at m/z 241.35. Subsequent collision-induced dissociation (CID) will likely produce a series of characteristic fragment ions. The primary fragmentation is anticipated to involve the labile tert-butoxycarbonyl (Boc) protecting group, followed by cleavages within the heterocyclic ring systems.

Table 1: Predicted Quantitative Data for Major Ions

Ion DescriptionPredicted m/zPredicted Fragmentation Pathway
Protonated Molecule ([M+H]⁺)241.35C₁₃H₂₅N₂O₂⁺
Loss of Isobutylene185.18[M+H - C₄H₈]⁺
Loss of tert-Butanol167.17[M+H - C₄H₁₀O]⁺
Deprotected Molecule141.14[M+H - C₅H₈O₂]⁺
tert-Butyl Cation57.07[C₄H₉]⁺

Proposed Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

3.1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution by dissolving the compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to create working standards for analysis (e.g., 1, 10, 100 ng/mL).

3.2. Liquid Chromatography (LC) Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended as a starting point.[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3.3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atoms.[1]

  • MS Method:

    • Full Scan (MS1): To determine the precursor ion ([M+H]⁺), scan a mass range of m/z 50-500.

    • Product Ion Scan (MS/MS): Select the precursor ion (m/z 241.35) and perform a product ion scan to observe the fragmentation pattern.

  • ESI Source Parameters (Typical Values):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Visualizations of Workflow and Fragmentation

4.1. Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Stock Solution (1 mg/mL) prep2 Working Standards prep1->prep2 lc HPLC/UHPLC Separation (C18 Column) prep2->lc ms Mass Spectrometer (ESI Positive Mode) lc->ms ms1 MS1 Full Scan (Find [M+H]⁺) ms->ms1 ms2 MS2 Product Ion Scan (Fragment [M+H]⁺) ms1->ms2 process Spectrum Analysis ms2->process identify Fragment Identification process->identify

Caption: General experimental workflow for LC-MS/MS analysis.

4.2. Predicted Fragmentation Pathway

fragmentation_pathway cluster_boc Boc Group Fragmentation cluster_ring Ring Fragmentation parent [M+H]⁺ m/z = 241.35 frag1 [M+H - C₄H₈]⁺ m/z = 185.18 parent->frag1 - C₄H₈ (isobutylene) frag3 [C₄H₉]⁺ m/z = 57.07 parent->frag3 frag2 [M+H - C₅H₈O₂]⁺ m/z = 141.14 frag1->frag2 - CO₂ frag4 Further Fragments (e.g., piperidine ring opening) frag2->frag4

Caption: Predicted ESI-MS/MS fragmentation of the target molecule.

Conclusion

The mass spectrometric analysis of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate can be effectively performed using LC-MS/MS with positive mode electrospray ionization. While experimental data is not publicly available, a predictive assessment based on chemical principles suggests that the fragmentation will be dominated by characteristic losses from the Boc-protecting group, yielding ions at m/z 185.18, 141.14, and 57.07. The proposed experimental protocol provides a robust starting point for method development, enabling researchers and drug development professionals to confirm the identity and purity of this compound and to study its metabolic fate.

References

Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the structure elucidation of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, a hete...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. This document outlines a plausible synthetic route and details the analytical methodologies crucial for its structural confirmation and characterization. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding.

Chemical Identity and Properties

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a bifunctional molecule featuring a Boc-protected azetidine ring linked to a piperidine moiety. This unique combination of saturated heterocycles makes it a valuable scaffold for the synthesis of novel therapeutic agents.

PropertyValue
Chemical Formula C₁₃H₂₄N₂O₂
Molecular Weight 240.34 g/mol
CAS Number 1251006-64-0
Appearance Expected to be a solid or oil
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane

Proposed Synthesis

A plausible synthetic route to tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate involves a multi-step process starting from commercially available precursors. The key steps would likely include the formation of the azetidine and piperidine rings, followed by their coupling.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reductive Amination cluster_product Intermediate Product cluster_purification Purification cluster_final Final Product 1_Boc_3_azetidinone 1-Boc-3-azetidinone Reaction_Step Reductive Amination (e.g., NaBH(OAc)₃, DCE) 1_Boc_3_azetidinone->Reaction_Step Piperidine_4_amine Piperidin-4-amine Piperidine_4_amine->Reaction_Step Crude_Product Crude Product Reaction_Step->Crude_Product Purification_Step Column Chromatography Crude_Product->Purification_Step Final_Product tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate Purification_Step->Final_Product

Caption: Proposed synthesis workflow for tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

Structure Elucidation

The definitive structure of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of the molecule. Both ¹H and ¹³C NMR data are essential.

Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.0-4.2m2HAzetidine CH₂ (adjacent to N-Boc)
~3.6-3.8m2HAzetidine CH₂ (adjacent to N-Boc)
~3.0-3.2m2HPiperidine CH₂ (adjacent to NH)
~2.5-2.7m3HAzetidine CH, Piperidine CH₂
~1.6-1.8m2HPiperidine CH₂
~1.45s9Htert-butyl (Boc)
~1.2-1.4m3HPiperidine CH, Piperidine NH

Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~156.0Carbonyl (Boc)
~79.5Quaternary Carbon (Boc)
~58.0Azetidine CH₂ (adjacent to N-Boc)
~46.0Piperidine CH₂ (adjacent to NH)
~40.0Azetidine CH
~35.0Piperidine CH
~32.0Piperidine CH₂
~28.5tert-butyl CH₃ (Boc)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Mass Spectrometry Data

TechniqueIonization Mode[M+H]⁺ (m/z)
Electrospray Ionization (ESI)Positive241.1911
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch (Piperidine)
~2970, 2850StrongC-H Stretch (Aliphatic)
~1690StrongC=O Stretch (Boc)
~1170StrongC-N Stretch

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

Synthesis: Reductive Amination
  • To a solution of 1-Boc-3-azetidinone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add piperidin-4-amine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

Characterization
  • NMR Spectroscopy: Dissolve a small sample of the purified compound in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

  • Infrared Spectroscopy: Obtain the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow from synthesis to the final structural confirmation of the target molecule.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Data Interpretation & Correlation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Elucidated Data_Analysis->Structure_Confirmed

Caption: Logical workflow for the structure elucidation of the target compound.

This technical guide provides a foundational understanding of the synthesis and structural characterization of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate. The presented data and protocols are based on established chemical principles and analysis of related structures, offering a robust framework for researchers in the field.

Foundational

An In-depth Technical Guide to Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, a key building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a bifunctional molecule incorporating both a piperidine and an azetidine moiety, with the latter being protected by a tert-butyloxycarbonyl (Boc) group. This structure makes it a valuable scaffold for the synthesis of more complex molecules, particularly in the development of novel therapeutics.

PropertyValueReferences
CAS Number 1251006-64-0[1][2]
Molecular Formula C₁₃H₂₄N₂O₂[1][2]
Molecular Weight 240.34 g/mol [1][2]
Purity ≥95% - ≥97%[1][2]
Appearance Solid, Liquid, Semi-solid, or Lump[1]
Storage Conditions 2-8°C, Keep in dark place, sealed in dry[2]
InChI Key NVJNOFWSEGNPKX-UHFFFAOYSA-N[1]
SMILES CC(C)(C)OC(=O)N1CC(C1)C1CCNCC1[2]

Commercial Suppliers

A variety of chemical suppliers offer Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, typically for research and development purposes. The available quantities and pricing vary by supplier.

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich AMBH9614F32E95%50 mg, 100 mg, 250 mg, 1 g
ChemScene CS-0048359≥97%Contact for details
CymitQuimica 10-F33380695%100 mg, 250 mg, 1 g
LGC Standards --Contact for details
BLDpharm --Contact for details
Alchem Pharmtech Z-32508-Contact for details
EON Biotech 1251006-73-1-Contact for details

Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.

Experimental Protocols

While specific experimental protocols for the direct application of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate are often proprietary or application-dependent, the following sections provide generalized methodologies for its handling and use in common synthetic transformations.

General Handling and Storage
  • Storage: Store the compound at 2-8°C in a tightly sealed container, protected from light and moisture to prevent degradation.[2]

  • Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Solubility: Solubility information is not consistently provided by suppliers. It is recommended to perform small-scale solubility tests in relevant solvents (e.g., DCM, THF, DMF, DMSO) before proceeding with a reaction.

Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen can be readily removed under acidic conditions to liberate the secondary amine for further functionalization.

Materials:

  • Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, diethyl ether)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Dissolve Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate in a suitable solvent such as DCM.

  • Add an excess of the acidic deprotecting agent (e.g., 2-4 equivalents of TFA or a solution of HCl).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

N-Alkylation or N-Arylation of the Piperidine Nitrogen

The secondary amine of the piperidine ring is available for various coupling reactions.

Materials:

  • Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

  • An alkyl halide or aryl halide

  • A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • A suitable solvent (e.g., DMF, acetonitrile, or THF)

  • Standard glassware and heating apparatus

Procedure:

  • Dissolve Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate in an appropriate solvent.

  • Add the base (typically 1.5-2 equivalents).

  • Add the alkylating or arylating agent (1-1.2 equivalents).

  • Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography if necessary.

Visualization of Logical Relationships

The following diagrams illustrate the potential use of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate in a typical drug discovery workflow.

G cluster_0 Initial Scaffold cluster_1 Chemical Modifications cluster_2 Compound Library Synthesis cluster_3 Biological Screening A Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate B Boc Deprotection A->B C N-Functionalization of Piperidine A->C E Parallel Synthesis B->E C->E D Diverse Building Blocks D->E F Purification and Characterization E->F G High-Throughput Screening F->G H Hit Identification G->H

Caption: Drug Discovery Workflow using the Scaffold.

G Start Start Dissolve Reactant Dissolve Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate in DCM Start->Dissolve Reactant Add Acid Add Trifluoroacetic Acid (TFA) Dissolve Reactant->Add Acid Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add Acid->Stir Concentrate Concentrate under Reduced Pressure Stir->Concentrate Neutralize Neutralize with Saturated NaHCO3 Concentrate->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry and Concentrate Dry Organic Layer and Concentrate Extract->Dry and Concentrate End End Dry and Concentrate->End

Caption: Boc Deprotection Experimental Workflow.

References

Exploratory

The Strategic Role of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore inno...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore innovative molecular scaffolds. Among these, sp³-rich building blocks have gained prominence for their ability to introduce three-dimensionality into drug candidates, often leading to improved biological activity and physicochemical properties. This technical guide focuses on tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, a versatile building block that has emerged as a valuable component in the design and synthesis of a new generation of kinase inhibitors and other targeted therapies.

Core Structure and Physicochemical Properties

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (CAS No. 1251006-64-0) is a bifunctional molecule featuring a Boc-protected azetidine ring linked to a piperidine moiety. This unique arrangement offers several advantages in drug design, including precise control over the spatial orientation of substituents and the ability to modulate solubility and metabolic stability.

PropertyValueReference
Molecular Formula C₁₃H₂₄N₂O₂
Molecular Weight 240.34 g/mol
Topological Polar Surface Area (TPSA) 41.57 Ų
logP 1.8529
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 1

Synthesis and Experimental Protocols

The synthesis of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate and its analogues typically involves multi-step sequences. While a direct, publicly available, step-by-step protocol for this specific molecule is not extensively detailed in the literature, its synthesis can be inferred from patents and publications describing the preparation of structurally related compounds, particularly in the context of Janus kinase (JAK) inhibitor development. A plausible synthetic strategy involves the coupling of a suitably protected piperidine derivative with an azetidine precursor.

A general representation of the synthetic workflow is depicted below:

G A 1-Boc-3-azetidinone C Coupling Reaction A->C B Piperidine derivative (e.g., organometallic) B->C D Deprotection/Purification C->D E tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate D->E

Caption: Generalized synthetic workflow for tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

A key starting material for this synthesis is tert-butyl 3-oxoazetidine-1-carboxylate. A common method for its preparation is the Swern oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.[1]

Experimental Protocol: Synthesis of tert-Butyl 3-Oxoazetidine-1-carboxylate (Swern Oxidation) [1]

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in methylene chloride (2.0 mL) is added dimethyl sulfoxide (24.0 mL, 338 mmol) and triethylamine (40 mL, 300 mmol).

  • The mixture is cooled to 0 °C.

  • Sulfur trioxide-pyridine complex (40 g, 200 mmol) is added portionwise, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred for 3 hours at this temperature.

  • The reaction is quenched by the addition of brine.

  • The product is extracted with methylene chloride.

  • The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by silica gel column chromatography (eluting with 0-6% ethyl acetate in hexanes) to yield tert-butyl 3-oxoazetidine-1-carboxylate.

The subsequent coupling of the piperidine moiety to the azetidine ring would likely proceed via nucleophilic addition or a reductive amination pathway, followed by further functionalization as required for the final drug candidate.

Application in Medicinal Chemistry: A Case Study of JAK1 Inhibitors

The most prominent application of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is as a key building block in the synthesis of potent and selective Janus kinase 1 (JAK1) inhibitors.[2][3][4] JAK kinases are crucial mediators of cytokine signaling, and their dysregulation is implicated in a range of autoimmune diseases and cancers.

The general structure of these inhibitors involves the piperidinyl-azetidine core, which serves as a scaffold to correctly position pharmacophoric elements that interact with the kinase active site.

G cluster_inhibitor JAK1 Inhibitor cluster_target JAK1 Active Site Core tert-butyl 3-(piperidin-4-yl) azetidine-1-carboxylate (Scaffold) Pharmacophore1 Heterocyclic moiety (e.g., pyrazolopyrimidine) for H-bonding Core->Pharmacophore1 Pharmacophore2 Substituted isonicotinoyl group for selectivity and potency Core->Pharmacophore2 SolventFront Solvent Front Core->SolventFront Positions substituents Hinge Hinge Region Pharmacophore1->Hinge H-bonds HydrophobicPocket Hydrophobic Pocket Pharmacophore2->HydrophobicPocket Hydrophobic interactions

Caption: Logical relationship between the building block and its role in a JAK1 inhibitor.

A prominent example is the synthesis of compounds such as {1-{1-[3-Fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, a potent JAK inhibitor.[1] The piperidinyl-azetidine core in this molecule acts as a rigid spacer, orienting the pyrrolopyrimidine head group for optimal interaction with the hinge region of the JAK1 active site, while the substituted isonicotinoyl tail occupies a hydrophobic pocket, contributing to both potency and selectivity.

While specific quantitative data for compounds directly derived from tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is often proprietary and found within patent literature, the general class of piperidin-4-yl azetidine derivatives has demonstrated significant inhibitory activity against JAK1.

Illustrative Biological Data for Piperidin-4-yl Azetidine-based JAK Inhibitors

Compound ClassTargetIC₅₀ (nM)Selectivity Profile
Piperidin-4-yl azetidine derivativesJAK1< 10High selectivity over JAK2, JAK3, and TYK2

Note: The IC₅₀ value is representative of the potency observed for this class of compounds as described in relevant patents.

Signaling Pathway and Mechanism of Action

JAK inhibitors function by blocking the signaling cascade of various cytokines and growth factors that are critical for immune cell function and proliferation. The JAK-STAT pathway is a primary target.

G cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Expression Nucleus->Gene Inhibitor JAK Inhibitor (derived from building block) Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of intervention by JAK inhibitors.

By inhibiting JAK1, compounds synthesized using the tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate building block can effectively dampen the inflammatory response, making them promising candidates for the treatment of diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Conclusion

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate represents a sophisticated and highly valuable building block for modern medicinal chemistry. Its inherent structural rigidity and bifunctional nature provide a robust platform for the development of targeted therapies, particularly in the realm of kinase inhibition. The successful application of this scaffold in the design of potent and selective JAK1 inhibitors underscores its potential to contribute to the discovery of next-generation therapeutics for a variety of debilitating diseases. As the demand for novel drug candidates with improved properties continues to grow, the strategic utilization of such advanced building blocks will undoubtedly play a pivotal role in shaping the future of drug discovery.

References

Foundational

The Strategic Integration of Azetidine-Piperidine Scaffolds in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The deliberate incorporation of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly infl...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the azetidine and piperidine moieties, and particularly their combined scaffold, have emerged as privileged structures. This technical guide provides a comprehensive analysis of the role of azetidine-piperidine scaffolds in drug design, offering insights into their synthesis, physicochemical properties, and therapeutic applications, supported by quantitative data and detailed experimental methodologies.

Core Physicochemical and Pharmacological Properties

The selection of a heterocyclic scaffold is a critical decision in lead optimization. The azetidine ring, a four-membered heterocycle, imparts significant conformational rigidity and can improve solubility.[1][2][3][4][5] In contrast, the six-membered piperidine ring offers a more metabolically stable and well-established scaffold found in numerous approved drugs.[1][6] The fusion or linkage of these two rings into a single scaffold, such as a spirocyclic piperidine-azetidine system, creates a unique three-dimensional architecture that can effectively probe complex biological targets.[1][7] This combination allows for a nuanced balance of properties, including basicity (pKa), lipophilicity (logP), and metabolic stability, which are crucial for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][8]

Therapeutic Applications and Biological Targets

The versatility of the azetidine-piperidine scaffold is evident in its application across a range of therapeutic areas. Notably, this scaffold has been instrumental in the development of potent and selective modulators of challenging drug targets.

Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[9][10][11] Inhibition of MAGL elevates 2-AG levels, leading to potential therapeutic benefits in neuroinflammatory and neurodegenerative diseases. Azetidine and piperidine carbamates have been identified as highly efficient covalent inhibitors of MAGL.[9][10][11][12][13] The scaffold plays a crucial role in orienting the reactive carbamate moiety for optimal interaction with the enzyme's active site.

Ghrelin Receptor Inverse Agonism

The ghrelin receptor (GHS-R1a), a G protein-coupled receptor (GPCR), is a key regulator of appetite and energy homeostasis.[1][9][14] Spirocyclic piperidine-azetidine derivatives have been successfully developed as inverse agonists of the ghrelin receptor, a strategy pursued for the treatment of metabolic disorders.[1][7][11][15] The rigid spirocyclic scaffold helps to lock the molecule in a conformation that stabilizes the inactive state of the receptor.

STAT3 Inhibition

Aberrant Signal Transducer and Activator of Transcription 3 (STAT3) signaling is a hallmark of various cancers.[1] While direct examples of azetidine-piperidine scaffolds in STAT3 inhibitors are less prominent in the provided search results, the principles of using rigid scaffolds to achieve selective inhibition are applicable. The conformational constraint offered by the azetidine-piperidine scaffold could be exploited to design inhibitors that target specific domains of the STAT3 protein.

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds incorporating azetidine-piperidine scaffolds, facilitating a comparative analysis of their properties.

PropertyAzetidine (Representative)Piperidine (Representative)Key Considerations
pKa ~11.29[1]~11.22[1]The higher basicity of piperidine can lead to a greater proportion of the compound being protonated at physiological pH, impacting cell permeability.[1]
Lipophilicity (logP) Typically lower[1]Typically higher[1]The higher lipophilicity of piperidine-containing compounds can lead to good passive permeability but may need to be balanced for a favorable ADME profile.[1]
Ring Strain (kcal/mol) ~25.4[1]Low[1]The high ring strain of azetidine influences its reactivity and can be a site for metabolic cleavage, a potential liability.[1]
Metabolic Stability Can be susceptible to ring-opening; substitution can mitigate this.[1]Generally more stable, though oxidation at carbons adjacent to the nitrogen is common.[1]Strategic placement of substituents on either ring is crucial for blocking sites of metabolism.[1]

Table 1: Comparative Physicochemical Properties of Azetidine and Piperidine Scaffolds. [1]

CompoundTargetAssay TypeKᵢ (nM)Reference
PF-5190457Ghrelin ReceptorRadioligand Binding7.6[1]
Compound 7mGhrelin ReceptorSPA Binding1.1[1]
Compound 6 MAGLEnzyme Inhibition Assay-[9][12][13]
Compound 10n Ghrelin ReceptorBinding Assay-[7][11][15]

Table 2: Biological Activity of Compounds Featuring Azetidine-Piperidine Scaffolds.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide outlines for key experiments cited in the development of compounds with azetidine-piperidine scaffolds.

Synthesis of Spirocyclic Piperidine-Azetidine Scaffolds

A general and efficient three-step synthesis is often employed for the rapid generation of spirocyclic piperidine-azetidine derivatives for screening.[7][11]

Protocol Outline:

  • Step 1: Aza-Michael Addition: Reaction of a suitable β-unsaturated ester with an amine to form a 3-substituted azetidine.[14]

  • Step 2: Spirocyclization: Intramolecular cyclization to form the spirocyclic piperidine-azetidine core. This can be achieved through various methods, including Dieckmann condensation or ring-closing metathesis.

  • Step 3: Functionalization: Derivatization of the core scaffold to introduce desired pharmacophoric groups. This often involves amide bond formation or Suzuki coupling reactions.[16]

Monoacylglycerol Lipase (MAGL) Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting MAGL activity.

Protocol Outline: [4][17][18]

  • Enzyme and Substrate Preparation: Recombinant human MAGL is used as the enzyme source. A fluorogenic or radiolabeled substrate, such as [³H]2-oleoylglycerol ([³H]2-OG), is prepared.[17]

  • Incubation: Test compounds at various concentrations are pre-incubated with the MAGL enzyme in an appropriate buffer.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Detection: The product formation is measured over time using a fluorescence plate reader or by liquid scintillation counting for radiolabeled substrates.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percent inhibition against the logarithm of the compound concentration.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity of enzyme inhibitors in a native biological system.

Protocol Outline: [4][17]

  • Proteome Preparation: A relevant proteome, such as a mouse brain membrane fraction, is prepared.

  • Inhibitor Incubation: The proteome is treated with the test compound at various concentrations.

  • Probe Labeling: A broad-spectrum fluorescently tagged activity-based probe that covalently labels the active sites of serine hydrolases (including MAGL) is added.

  • Analysis: The proteome is separated by SDS-PAGE, and the fluorescence of the labeled enzymes is visualized. A decrease in the fluorescence signal for MAGL in the presence of the test compound indicates inhibition.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the drug discovery efforts discussed.

STAT3_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Gene Inhibitor Azetidine-Piperidine STAT3 Inhibitor Inhibitor->STAT3_active Inhibition SOCS SOCS SOCS->JAK Inhibition

Caption: STAT3 Signaling Pathway and Potential Inhibition.

Ghrelin_Receptor_Signaling Ghrelin Ghrelin GHS_R1a Ghrelin Receptor (GHS-R1a) Ghrelin->GHS_R1a Gq_protein Gαq GHS_R1a->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Inverse_Agonist Spirocyclic Piperidine-Azetidine Inverse Agonist Inverse_Agonist->GHS_R1a Inhibition of Constitutive Activity

Caption: Ghrelin Receptor Signaling and Inverse Agonism.

Experimental_Workflow Synthesis Scaffold Synthesis and Library Generation HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_ID Hit Identification and Validation HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro ADME and Toxicology Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy and PK/PD Studies In_Vitro->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: Preclinical Drug Discovery Workflow.

Conclusion

The azetidine-piperidine scaffold represents a powerful tool in the arsenal of medicinal chemists. Its unique structural and physicochemical properties offer a compelling platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The successful development of MAGL inhibitors and ghrelin receptor inverse agonists underscores the potential of this scaffold. As drug discovery continues to tackle increasingly complex biological targets, the strategic application of conformationally constrained scaffolds like the azetidine-piperidine will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

Exploratory

The Emergence of Azetidine Motifs in PROTAC Linker Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The strategic design of the linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a Proteolysis-Targeting Chim...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of the linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a Proteolysis-Targeting Chimera's (PROTAC's) efficacy.[1] The linker's composition, length, and rigidity influence the PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex (Protein of Interest-PROTAC-E3 Ligase).[1][2] This guide provides an in-depth exploration of PROTAC linkers incorporating azetidine motifs, a feature gaining traction for its ability to impart rigidity and favorable physicochemical characteristics.

The Role of the Linker in PROTAC-Mediated Degradation

PROTACs function by inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1][2] The linker's role is not merely to connect the two ligands but to orient them in a spatially optimal manner to facilitate the formation of a stable and productive ternary complex.[2] The geometry of this complex, dictated by the linker, directly impacts the efficiency of ubiquitin transfer to the POI.[2]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Azetidine Motifs: A Strategy for Linker Optimization

Azetidine, a four-membered saturated heterocycle, is increasingly being incorporated into PROTAC linkers as a means to introduce conformational rigidity.[3] This rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[1] Compared to more flexible linkers like polyethylene glycol (PEG) or long alkyl chains, azetidine-containing linkers can offer improved metabolic stability and cell permeability.

The incorporation of azetidine can be a strategic replacement for other cyclic moieties like piperazine. For instance, in the development of degraders for the bromodomain-containing proteins BRD7 and BRD9, researchers systematically replaced a piperazine group with an azetidine group in the linker, leading to the discovery of the potent degrader VZ185.[3]

Quantitative Data for Azetidine-Containing PROTACs

The following table summarizes the degradation data for the BRD9/7 degrader VZ185, which features an azetidine-containing linker, and a related compound. This data is derived from a study by Zoppi et al. (2019) and highlights the potency that can be achieved with this linker motif.

Compound IDTarget ProteinCell LineDC50 (nM)Dmax (%)E3 Ligase LigandTarget LigandLinker Description
VZ185 (51) BRD9RI-1~10>90VHLBRD9/7 LigandContains an azetidine moiety
46 BRD9RI-1>1000<20VHLBRD9/7 LigandStructurally related analog

Note: Data is compiled from Zoppi et al., J. Med. Chem. 2019, 62, 2, 699–726.[2][4] The DC50 and Dmax values are approximate based on the provided dose-response curves.

Experimental Protocols

A systematic evaluation of a PROTAC's efficacy involves a series of in vitro cellular assays to confirm its mechanism of action and determine its potency.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[5]

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound (stock in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range is 1 nM to 10,000 nM.

    • Treat cells with the different concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies (target protein and loading control) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis for DC50 and Dmax Determination:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein band intensity to the loading control for each sample.

    • Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control.

    • Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6][7]

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_data_analysis Data Analysis seed Seed Cells treat PROTAC Treatment (Dose-Response) seed->treat lyse Cell Lysis treat->lyse quant Protein Quantification (BCA Assay) lyse->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Signal Detection secondary_ab->detect densitometry Densitometry Analysis detect->densitometry normalize Normalization to Loading Control densitometry->normalize quant_deg Quantification of Degradation (DC50 & Dmax) normalize->quant_deg

Protocol 2: Cell Viability/Cytotoxicity Assay

This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.

Materials:

  • Cell line of interest

  • PROTAC compound and vehicle control

  • Complete cell culture medium

  • White, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a suitable density.

    • Treat cells with a range of PROTAC concentrations.

    • Incubate for a period relevant to the degradation time course (e.g., 72 hours).

  • Assay Procedure:

    • Follow the manufacturer's protocol for the chosen viability assay (e.g., for CellTiter-Glo®, add the reagent, mix, and incubate to stabilize the luminescent signal).

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle control.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).

Synthesis of Azetidine-Containing PROTAC Linkers

The synthesis of PROTACs with azetidine-containing linkers often employs a modular approach, utilizing commercially available azetidine building blocks. A common strategy involves "click chemistry" for the final coupling of the warhead and E3 ligase ligand moieties.

General Synthetic Strategy:

  • Functionalization of Azetidine: Start with a protected azetidine derivative, for example, N-Boc-azetidine, which can be functionalized at the 3-position.

  • Introduction of Reactive Handles: Introduce orthogonal reactive groups on the azetidine ring or its substituents. For example, an azide group for click chemistry and a protected amine for amide coupling.

  • Sequential Coupling:

    • Couple the E3 ligase ligand to one end of the functionalized azetidine linker.

    • Deprotect the other end of the linker.

    • Couple the protein of interest (POI) ligand to the newly deprotected functional group. "Click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) is a highly efficient method for the final conjugation step.[8]

Synthesis_Workflow

Conclusion

The incorporation of azetidine motifs into PROTAC linkers represents a promising strategy for enhancing degrader efficacy. The rigidity and favorable physicochemical properties imparted by the azetidine ring can lead to more potent and drug-like PROTACs. The continued exploration of novel linker chemistries, including the use of strained ring systems like azetidine, will undoubtedly be a key driver in the future development of targeted protein degradation therapeutics. A systematic approach to linker design, coupled with robust biological evaluation, is essential for unlocking the full potential of this exciting modality.

References

Foundational

The Cornerstone of Modern Drug Discovery: A Technical Guide to the Fundamental Chemistry of Boc-Protected Heterocyclic Amines

For Researchers, Scientists, and Drug Development Professionals The strategic manipulation of heterocyclic amines is a central theme in the discovery and development of novel therapeutics. The tert-butyloxycarbonyl (Boc)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic manipulation of heterocyclic amines is a central theme in the discovery and development of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group has emerged as an indispensable tool in this endeavor, offering a robust and versatile method for the temporary masking of amine functionality. This allows for precise chemical modifications elsewhere in the molecule, a critical requirement in the multi-step synthesis of complex drug candidates. This technical guide provides an in-depth exploration of the fundamental chemistry of Boc-protected heterocyclic amines, encompassing their synthesis, deprotection, reactivity, and pivotal role in medicinal chemistry.

The Boc Protecting Group: An Overview

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis.[1] Its popularity stems from its stability under a wide range of reaction conditions, including basic and nucleophilic environments, and its facile removal under mild acidic conditions.[1][2] This orthogonality to other protecting groups is a key advantage in complex synthetic sequences.[3]

The introduction of the Boc group is typically achieved by reacting the heterocyclic amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1][3] The resulting carbamate is generally a stable, crystalline solid, which often simplifies purification.

Synthesis of Boc-Protected Heterocyclic Amines

The N-tert-butyloxycarbonylation of heterocyclic amines is a highly efficient and chemoselective process. A variety of methods have been developed to effect this transformation, often with high yields and under mild conditions.

General Experimental Protocol for Boc Protection

A common and straightforward procedure for the Boc protection of a heterocyclic amine involves the use of di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Heterocyclic amine (1.0 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)

  • Solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or a water-acetone mixture)

  • Base (e.g., Triethylamine (Et₃N), Sodium bicarbonate (NaHCO₃), or 4-(Dimethylamino)pyridine (DMAP) (catalytic))

Procedure:

  • Dissolve the heterocyclic amine in the chosen solvent in a round-bottom flask.

  • Add the base to the solution.

  • Slowly add di-tert-butyl dicarbonate to the reaction mixture at room temperature.

  • Stir the reaction for a period ranging from a few minutes to several hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-Boc protected heterocyclic amine.[4]

A catalyst-free N-tert-butyloxycarbonylation of amines in water has also been reported, offering an environmentally friendly alternative.[4]

Summary of Boc Protection Conditions and Yields

The following table summarizes various conditions for the Boc protection of different heterocyclic amines, highlighting the versatility and efficiency of this reaction.

Heterocyclic AmineReagents and ConditionsYield (%)Reference
Piperazine(Boc)₂O, Acetic Acid, Methanol, 0°CHigh selectivity for mono-protection[5]
Various Amines(Boc)₂O, Water-acetone, Room Temperature85-98%[4]
Structurally Diverse Amines(Boc)₂O, Amberlyst-15, EthanolHigh[6]
Various Amines(Boc)₂O, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)High[3]
Aryl and Aliphatic Amines(Boc)₂O, Iodine (catalytic), Solvent-freeHigh[3]

Deprotection of Boc-Protected Heterocyclic Amines

The removal of the Boc group is a critical step in synthetic pathways, unmasking the amine for subsequent reactions. The acid-lability of the Boc group allows for its selective cleavage under mild conditions that often leave other protecting groups intact.[7]

General Experimental Protocol for Boc Deprotection

The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA).

Materials:

  • N-Boc protected heterocyclic amine (1.0 mmol)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂) (optional, as solvent)

Procedure:

  • Dissolve the N-Boc protected heterocyclic amine in dichloromethane or use neat TFA.

  • Add trifluoroacetic acid to the solution (typically a 25-50% solution in CH₂Cl₂ or neat).

  • Stir the reaction at room temperature. The reaction is often accompanied by the evolution of carbon dioxide and isobutylene gas.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • The solvent and excess TFA are removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Aqueous phosphoric acid has also been shown to be an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates.[3]

Summary of Boc Deprotection Conditions

The following table outlines various reagents and conditions for the deprotection of N-Boc heterocyclic amines.

ReagentConditionsCommentsReference(s)
Trifluoroacetic Acid (TFA)CH₂Cl₂, Room TemperatureCommon, efficient, volatile byproduct.[2][8]
Hydrochloric Acid (HCl)Dioxane or EtherProvides the hydrochloride salt directly.[1]
Phosphoric Acid (H₃PO₄)Aqueous THFEnvironmentally benign, selective.[3]
Dawson HeteropolyacidCH₂Cl₂, Room TemperatureReusable catalyst, mild conditions.[9]
Thermal DeprotectionHigh Temperature (e.g., 150-230 °C)Can be achieved in continuous flow, avoids acidic reagents.[10]

Reactivity and Applications in Drug Development

Boc-protected heterocyclic amines are not merely masked amines; they are versatile intermediates that participate in a wide range of chemical transformations crucial for the synthesis of complex drug molecules.[11] The piperidine, piperazine, and pyrrolidine scaffolds are particularly prevalent in medicinal chemistry.[12][13][14]

Cross-Coupling Reactions

Boc-protected heterocyclic amines are frequently employed in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds.[15] These reactions are fundamental in constructing the core structures of many pharmaceuticals. For instance, N-Boc-piperazine readily participates in Buchwald-Hartwig amination reactions with various aryl halides to form N-arylpiperazine derivatives, a common motif in CNS-active drugs.[5] Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative for the formation of C(sp²)-heteroatom bonds.[16]

Role in Medicinal Chemistry

The use of Boc-protected heterocyclic amines is widespread in the synthesis of a diverse array of therapeutic agents.[13]

  • Piperidines: The piperidine ring is a common scaffold in many approved drugs.[12] N-Boc-piperidine-4-carboxylic acid, for example, is a key building block for synthesizing complex piperidine-containing structures with a wide range of biological activities.[17]

  • Piperazines: N-Boc-piperazine is a crucial intermediate in the synthesis of numerous pharmaceuticals, including antipsychotics and antidepressants.[13][18][19] Its monosubstituted nature allows for selective functionalization of the second nitrogen atom.[5]

  • Pyrrolidines: The pyrrolidine ring is another privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic drugs.[14][20][21] Chiral Boc-protected pyrrolidines, such as (S)-3-(Boc-Amino)pyrrolidine, are invaluable for the asymmetric synthesis of enantiomerically pure drug candidates.[22]

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the fundamental workflows for the protection and deprotection of heterocyclic amines.

Protection_Workflow Heterocyclic_Amine Heterocyclic Amine Boc_Protected_Amine N-Boc Protected Heterocyclic Amine Heterocyclic_Amine->Boc_Protected_Amine  Boc Protection Reagents (Boc)₂O, Base Solvent Reagents->Boc_Protected_Amine

Caption: General workflow for the Boc protection of a heterocyclic amine.

Deprotection_Workflow Boc_Protected_Amine N-Boc Protected Heterocyclic Amine Free_Amine Free Heterocyclic Amine (as salt or neutral) Boc_Protected_Amine->Free_Amine  Boc Deprotection Byproducts CO₂ + Isobutylene Boc_Protected_Amine->Byproducts Acid Strong Acid (e.g., TFA, HCl) Acid->Free_Amine

Caption: General workflow for the acid-mediated deprotection of an N-Boc heterocyclic amine.

Conclusion

The chemistry of Boc-protected heterocyclic amines is a cornerstone of modern organic synthesis and medicinal chemistry. The ease of their formation, their stability, and the mild conditions required for their cleavage provide a powerful strategy for the synthesis of complex molecules. For researchers and drug development professionals, a deep understanding of the principles and practicalities of using the Boc protecting group with heterocyclic amines is essential for the continued innovation of new and effective medicines. The versatility of these intermediates ensures their continued prominence in the synthetic chemist's toolkit for years to come.

References

Exploratory

An In-depth Technical Guide to the Room Temperature Stability of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific, publicly available quantitative stability data for Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate could be located. This guid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific, publicly available quantitative stability data for Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate could be located. This guide is therefore based on established principles of chemical stability, data from analogous structures containing tert-butoxycarbonyl (Boc) protected amines, azetidine, and piperidine moieties, and standard industry practices for stability testing. The information herein provides a robust framework for assessing the stability of the target compound.

Executive Summary

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a bifunctional heterocyclic building block commonly used in medicinal chemistry. Understanding its stability at room temperature is crucial for appropriate storage, handling, and the development of robust synthetic routes. This document outlines the theoretical stability profile of the molecule, potential degradation pathways based on its functional groups, and a comprehensive experimental protocol for conducting a forced degradation study to empirically determine its stability. While supplier data suggests that the compound can be shipped at room temperature, long-term storage is recommended at 2-8°C, protected from light, indicating potential for degradation over extended periods at ambient conditions.[1][2][3]

Chemical and Physical Properties

A summary of the key properties of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is presented below.

PropertyValueReference(s)
CAS Number 1251006-64-0[1][2]
Molecular Formula C₁₃H₂₄N₂O₂[1]
Molecular Weight 240.34 g/mol [1]
Appearance Liquid, Solid, or Semi-solid; Colorless to off-white[2][3]
Purity (Commercial) ≥95% or ≥97%[1][2]
Recommended Storage 2-8°C, protect from light[1][2][3]

Theoretical Stability Profile and Potential Degradation Pathways

The structure of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate contains three key functional groups that dictate its stability: a Boc-protected azetidine, a piperidine ring, and the linkage between them.

  • Tert-butyl carbamate (Boc group): This is the most labile part of the molecule. The Boc group is notoriously sensitive to acid and can be cleaved under acidic conditions to yield the corresponding amine, carbon dioxide, and isobutene (or its subsequent products).[1][2] It is generally stable to basic and nucleophilic conditions.[4] Thermal stress can also lead to the removal of the Boc group.[5][6]

  • Azetidine Ring: The four-membered azetidine ring possesses inherent ring strain. Under strong acidic or hydrolytic conditions, it can undergo ring-opening reactions. A potential degradation mechanism involves the formation of an azetidinium ion, which is susceptible to nucleophilic attack.[7][8]

  • Piperidine Ring: The piperidine moiety is a saturated heterocycle and is generally considered chemically stable under a wide range of conditions, making it a common scaffold in pharmaceuticals.[9][10] The secondary amine is basic and will readily form salts in the presence of acids.[11]

Based on these characteristics, a potential degradation pathway is proposed. The primary degradation route at room temperature, especially in the presence of acidic impurities, is likely the hydrolysis of the Boc group. More strenuous conditions could lead to the opening of the azetidine ring.

G A Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate B 3-(Piperidin-4-yl)azetidine (Primary Degradant) A->B Acidic Hydrolysis (e.g., trace acid, moisture) D Isobutene + CO2 A->D Acidic Hydrolysis (e.g., trace acid, moisture) C Ring-Opened Product (Secondary Degradant) B->C Strong Acid/Heat (Ring Opening)

Figure 1. Theoretical degradation pathway of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

Proposed Experimental Protocol: Forced Degradation Study

To empirically determine the stability of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions more severe than it would typically encounter during storage and handling. The International Council on Harmonisation (ICH) guidelines provide a framework for such studies.[12]

  • Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Trifluoroacetic acid (TFA) or Formic Acid

  • Photostability chamber

  • Oven/water bath

The following diagram outlines the general workflow for the forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of compound in ACN or MeOH (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) prep->acid base Base Hydrolysis (0.1 M NaOH) prep->base ox Oxidation (3% H2O2) prep->ox therm Thermal (e.g., 60°C) prep->therm photo Photolytic (ICH Q1B) prep->photo neutralize Neutralize samples (if necessary) acid->neutralize base->neutralize ox->neutralize therm->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC-UV/PDA Method neutralize->hplc lcms Identify Degradants by LC-MS hplc->lcms

Figure 2. Experimental workflow for a forced degradation study.

4.3.1 Sample Preparation: Prepare a stock solution of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

4.3.2 Stress Conditions: For each condition, a control sample (drug substance in solvent only) should be stored at 2-8°C and analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation. Time points can be adjusted as needed (e.g., 2, 4, 8, 24, 48 hours).

Stress ConditionProtocol
Acid Hydrolysis Mix equal parts of the stock solution with 0.1 M HCl. Keep the mixture at room temperature. At specified time points, withdraw an aliquot and neutralize with 0.1 M NaOH.
Base Hydrolysis Mix equal parts of the stock solution with 0.1 M NaOH. Keep the mixture at room temperature. At specified time points, withdraw an aliquot and neutralize with 0.1 M HCl.
Oxidative Mix equal parts of the stock solution with 3% H₂O₂. Keep the mixture at room temperature, protected from light.
Thermal Place a sample of the stock solution in a sealed vial in an oven or water bath set to 60°C.
Photolytic Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

4.3.3 Analytical Method: A stability-indicating analytical method must be developed to separate the parent compound from any degradation products. Reverse-phase HPLC is the method of choice.[13][]

  • HPLC System: Standard HPLC with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile, both containing an acid modifier like 0.1% formic acid (preferred to avoid TFA-induced deprotection during analysis).[15]

    • Example Gradient: 5% to 95% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As the compound lacks a strong chromophore, detection at a low wavelength (e.g., 200-215 nm) will be necessary.

  • Column Temperature: 30°C.

4.3.4 Degradant Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to identify the mass-to-charge ratio of any degradation products, which will aid in their structural elucidation.[3][16] Fragmentation patterns can help confirm the proposed degradation pathways.

Data Presentation and Interpretation

The results from the HPLC analysis should be tabulated to show the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point under each stress condition.

Stress ConditionTime (hours)% Parent Compound Remaining% Degradant 1 (RRT)% Degradant 2 (RRT)
Control (2-8°C) 48>99%NDND
Acid (0.1 M HCl) 2
8
24
Base (0.1 M NaOH) 24
48
Oxidative (3% H₂O₂) 24
48
Thermal (60°C) 24
48
Photolytic -

(RRT = Relative Retention Time; ND = Not Detected)

Conclusion and Recommendations

While Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate may exhibit short-term stability at ambient temperatures suitable for shipping, its long-term stability profile requires empirical validation. The primary liability is the acid-sensitive Boc protecting group. The provided theoretical framework and detailed experimental protocol offer a comprehensive approach for researchers to rigorously assess the stability of this compound. Based on the expected lability of the Boc group, it is strongly recommended that for long-term storage, the compound be kept at refrigerated temperatures (2-8°C) and protected from light and acidic environments to ensure its integrity for use in drug discovery and development.

References

Protocols & Analytical Methods

Method

Synthesis Protocol for Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate: An Application Note

Abstract This document provides a detailed protocol for the synthesis of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieve...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust two-step sequence involving the reductive amination of commercially available starting materials, followed by a deprotection step. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a bifunctional molecule incorporating both a protected azetidine and a piperidine moiety. These saturated heterocyclic scaffolds are prevalent in a wide range of biologically active compounds. The azetidine ring can impart desirable physicochemical properties such as improved metabolic stability and aqueous solubility, while the piperidine unit offers a versatile point for further functionalization. This protocol outlines a reliable and scalable method for the preparation of this important intermediate.

Overall Reaction Scheme

The synthesis proceeds in two key steps:

  • Reductive Amination: Tert-butyl 3-oxoazetidine-1-carboxylate is reacted with 4-amino-1-benzylpiperidine via reductive amination to form the N-benzyl protected intermediate.

  • Deprotection: The benzyl protecting group on the piperidine nitrogen is removed via catalytic hydrogenation to yield the final product.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-((1-benzylpiperidin-4-yl)amino)azetidine-1-carboxylate

Materials:

  • Tert-butyl 3-oxoazetidine-1-carboxylate

  • 4-amino-1-benzylpiperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-1-benzylpiperidine (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-((1-benzylpiperidin-4-yl)amino)azetidine-1-carboxylate as a solid.

Step 2: Synthesis of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

Materials:

  • Tert-butyl 3-((1-benzylpiperidin-4-yl)amino)azetidine-1-carboxylate

  • Palladium on carbon (10 wt. % Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve tert-butyl 3-((1-benzylpiperidin-4-yl)amino)azetidine-1-carboxylate (1.0 eq) in methanol or ethanol (0.1 M).

  • Carefully add palladium on carbon (10 mol %) to the solution under an inert atmosphere.

  • Evacuate the reaction flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate. The product is often of sufficient purity for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Summary of Reactants and Conditions for Step 1

Reactant/ReagentMolar Equiv.PuritySupplier
Tert-butyl 3-oxoazetidine-1-carboxylate1.0>95%Commercially Available
4-amino-1-benzylpiperidine1.05>95%Commercially Available
Sodium triacetoxyborohydride1.5>95%Commercially Available
Acetic acid0.1GlacialCommercially Available
Dichloromethane-AnhydrousCommercially Available

Table 2: Summary of Reaction Parameters and Expected Yield for Step 2

ParameterValue
Catalyst10 wt. % Palladium on Carbon
Catalyst Loading10 mol %
SolventMethanol or Ethanol
Hydrogen Pressure1 atm (balloon)
Reaction TemperatureRoom Temperature
Reaction Time16-24 hours
Expected Yield>90%

Table 3: Characterization Data for Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

AnalysisExpected Result
Molecular Formula C₁₃H₂₄N₂O₂
Molecular Weight 240.34 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.10-3.90 (m, 2H), 3.70-3.50 (m, 2H), 3.10-2.95 (m, 2H), 2.65-2.50 (m, 3H), 1.80-1.65 (m, 2H), 1.44 (s, 9H), 1.35-1.20 (m, 2H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 156.8, 79.5, 58.2, 46.5, 43.8, 32.5, 31.8, 28.4.
Mass Spectrometry (ESI+) m/z: 241.19 [M+H]⁺

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection A Tert-butyl 3-oxoazetidine-1-carboxylate R1 + A->R1 B 4-amino-1-benzylpiperidine B->R1 C Intermediate: Tert-butyl 3-((1-benzylpiperidin-4-yl)amino)azetidine-1-carboxylate D Final Product: Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate C->D H₂, 10% Pd/C MeOH, rt, 16-24h R1->C NaBH(OAc)₃, AcOH DCM, rt, 12-16h

Caption: Synthetic workflow for Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

Application

Application Notes and Protocols for the Multi-Step Synthesis of Piperidinyl-Azetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Piperidinyl-azetidine scaffolds are increasingly recognized as privileged structures in medicinal chemistry. The unique combination of the flex...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidinyl-azetidine scaffolds are increasingly recognized as privileged structures in medicinal chemistry. The unique combination of the flexible piperidine ring and the rigid, strained azetidine moiety offers a versatile platform for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This document provides a detailed, multi-step protocol for the synthesis of a representative piperidinyl-azetidine derivative, starting from commercially available N-Boc-3-azetidinone.

Overall Synthetic Scheme

The following multi-step synthesis outlines the preparation of 1-(azetidin-3-yl)piperidine, a versatile intermediate for further functionalization. The key transformations include a Horner-Wadsworth-Emmons reaction to introduce an acrylate moiety, followed by an aza-Michael addition to couple the piperidine ring, and a final deprotection step.

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Aza-Michael Addition cluster_2 Step 3: N-Boc Deprotection A N-Boc-azetidin-3-one B Methyl (N-Boc-azetidin-3-ylidene)acetate A->B  Methyl 2-(dimethoxyphosphoryl)acetate, NaH, THF C Methyl 3-(piperidin-1-yl)-1-(tert-butoxycarbonyl)azetidine-3-carboxylate B->C  Piperidine, DBU, Acetonitrile D 1-(Azetidin-3-yl)piperidine C->D  TFA, DCM G reactant1 Methyl (N-Boc-azetidin-3-ylidene)acetate intermediate1 Enolate Intermediate reactant1->intermediate1 Nucleophilic attack by Piperidine reactant2 Piperidine reactant2->intermediate1 catalyst DBU catalyst->reactant2 Proton abstraction (optional) product Adduct Product intermediate1->product Protonation intermediate2 Protonated DBU intermediate2->intermediate1 Proton donation

Method

Application Notes and Protocols for Coupling Reactions of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols and application notes for common coupling reactions involving the secondary amine of tert-butyl 3-(piperidin-4-yl)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for common coupling reactions involving the secondary amine of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate. This versatile building block is frequently utilized in medicinal chemistry to introduce a spirocyclic azetidine-piperidine motif into target molecules. The protocols outlined below cover three essential classes of coupling reactions: Amide Bond Formation, Buchwald-Hartwig N-Arylation, and Reductive Amination.

Amide Bond Formation

Amide bond formation is a fundamental transformation in drug discovery. The piperidine nitrogen of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate can be readily acylated using standard coupling reagents or by reaction with acyl chlorides.

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid with tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent.

Experimental Protocol:

  • To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.1-0.5 M), add HATU (1.1 equiv.) and a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (1.0-1.2 equiv.) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Experimental Workflow for Amide Coupling

start Start reagents Dissolve Carboxylic Acid, HATU, & DIPEA in DMF start->reagents preactivate Stir at RT (15-30 min) reagents->preactivate add_amine Add tert-butyl 3-(piperidin-4-yl)azetidine- 1-carboxylate preactivate->add_amine react Stir at RT (2-16 h) add_amine->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify end Final Product purify->end

Caption: Workflow for HATU-mediated amide bond formation.

Quantitative Data for Common Amide Coupling Reagents

The following table summarizes typical reaction conditions for various common amide coupling reagents. Yields are generally high but can vary depending on the specific carboxylic acid used.

Coupling ReagentBase (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
HATU DIPEA (2-3)DMF, DCM252-1685-95
HBTU DIPEA (2-3)DMF, DCM252-1680-95
EDC/HOBt DIPEA (2-3)DMF, DCM2512-2475-90
Acyl Chloride TEA or Pyridine (1-2)DCM, THF0 to 251-680-98

Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This method allows for the arylation of the piperidine nitrogen with a wide variety of aryl and heteroaryl halides or triflates. For sterically accessible secondary amines like the one in the target molecule, a combination of a palladium source and a bulky, electron-rich phosphine ligand is typically effective.[2]

Protocol 2: Palladium-Catalyzed N-Arylation

This protocol is adapted from procedures for the N-arylation of similar sterically hindered piperidine derivatives and is expected to be effective for tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.[2]

Experimental Protocol:

  • In an oven-dried Schlenk tube or vial under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 equiv.), tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a phosphine ligand like XPhos or RuPhos (4 mol%), and a strong base such as Sodium tert-butoxide (NaOtBu) (1.5 equiv.).[2]

  • Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) (0.1-0.2 M).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove insoluble inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.[2]

Experimental Workflow for Buchwald-Hartwig N-Arylation

start Start setup Combine Aryl Halide, Amine, Pd Catalyst, Ligand, & Base (under inert gas) start->setup add_solvent Add Anhydrous Degassed Solvent setup->add_solvent react Heat at 80-110 °C (8-24 h) add_solvent->react workup Cool, Dilute, & Filter through Celite react->workup purify Column Chromatography workup->purify end Final Product purify->end

Caption: Workflow for Buchwald-Hartwig N-arylation.

Quantitative Data for Buchwald-Hartwig N-Arylation

The following table provides representative data for the N-arylation of secondary amines with various aryl bromides, based on typical outcomes for similar reactions.[2]

Aryl BromidePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
4-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene110~85
4-BromoanisolePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene110~92
1-Bromo-4-fluorobenzenePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene110~88
2-BromopyridinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene110~65

Reductive Amination

Reductive amination is a two-step process, often performed in one pot, that forms a C-N bond between an amine and a carbonyl compound (aldehyde or ketone). The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced to the amine.

Protocol 3: One-Pot Reductive Amination

This protocol outlines a general one-pot procedure using a mild reducing agent, sodium triacetoxyborohydride (STAB), which is tolerant of the acidic conditions often used to promote imine formation.

Experimental Protocol:

  • Dissolve the aldehyde or ketone (1.0 equiv.) and tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (1.0-1.2 equiv.) in a chlorinated solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1-0.5 M).

  • (Optional) Add a catalytic amount of acetic acid (0.1-0.2 equiv.) to facilitate iminium ion formation. For less reactive carbonyls, this step may be crucial.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 equiv.), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine.

Experimental Workflow for Reductive Amination

start Start mix Dissolve Aldehyde/Ketone & Amine in DCE/DCM (Optional Acetic Acid) start->mix imine_formation Stir at RT (30-60 min) mix->imine_formation add_reductant Add NaBH(OAc)₃ (portion-wise) imine_formation->add_reductant react Stir at RT (2-24 h) add_reductant->react workup Aqueous Quench & Extraction react->workup purify Column Chromatography workup->purify end Final Product purify->end

Caption: Workflow for one-pot reductive amination using STAB.

Quantitative Data for Common Reducing Agents in Reductive Amination

The choice of reducing agent can be critical. The table below compares common reducing agents used for this transformation.

Reducing AgentSolventAdditiveTemperature (°C)Time (h)Typical Yield (%)
NaBH(OAc)₃ (STAB) DCE, DCMAcetic Acid (cat.)252-2480-95
NaBH₃CN MeOH, MeCNAcetic Acid (to pH 6-7)254-2475-90
H₂ / Catalyst MeOH, EtOH-25-5012-4870-95
BH₃·N(C₂H₅)₃ Dioxane, THF-25-606-1870-90

Note on H₂/Catalyst: Common catalysts include Pd/C, PtO₂, and Raney Nickel. This method is advantageous for its clean workup but may not be compatible with reducible functional groups like alkenes, alkynes, or some protecting groups.

References

Application

Application Note: Trifluoroacetic Acid-Mediated Boc Deprotection of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals. Introduction The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the fields...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the fields of peptide synthesis and medicinal chemistry.[1][2] Its popularity stems from its stability under a range of reaction conditions and its straightforward removal under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is a common reagent for Boc deprotection due to its effectiveness and volatility, which simplifies the isolation of the final product.[1] This application note provides a detailed protocol for the deprotection of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate using TFA to yield 3-(piperidin-4-yl)azetidine, a valuable building block in drug discovery.

The deprotection reaction proceeds via an acid-catalyzed mechanism. The carbonyl oxygen of the Boc group is first protonated by TFA, leading to the formation of an unstable carbamic acid and a stable tert-butyl cation. The carbamic acid intermediate then rapidly decarboxylates to release carbon dioxide and the free amine, which is subsequently protonated by the excess acid to form the trifluoroacetate salt.[1]

Experimental Protocols

Materials and Reagents
  • Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Reaction Procedure
  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.[1] Place the flask in an ice bath and cool the solution to 0 °C.

  • Addition of TFA: While stirring, slowly add trifluoroacetic acid (TFA) to the solution. A common concentration range for TFA is 20-50% (v/v) in DCM.[1][3] For many substrates, a 1:1 mixture of TFA:DCM is effective.[1][4]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes to 4 hours.[1][4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[1][4]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[4][5]

  • Work-up:

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue to neutralize the remaining acid. Continue adding the basic solution until effervescence ceases.[4][5]

    • Extract the aqueous layer with dichloromethane (3x the volume of the aqueous layer).[5]

    • Combine the organic layers and wash with brine.[4][5]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Product Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected 3-(piperidin-4-yl)azetidine.

Data Presentation

The following table summarizes typical reaction conditions for TFA-mediated Boc deprotection based on literature precedents. The optimal conditions for the deprotection of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate may require some optimization.

ParameterConditionExpected Outcome/Remarks
Substrate Concentration 0.1 - 0.5 M in DCMHigher concentrations can be utilized, but solubility may become a factor.[1]
TFA Concentration 20% - 50% (v/v) in DCM25-50% is a common starting point.[1][3] For more challenging substrates, neat TFA can be used.
Temperature 0 °C to Room TemperatureThe reaction is typically initiated at 0 °C to manage any exothermic reaction and then allowed to proceed at room temperature.[1]
Reaction Time 30 minutes - 4 hoursProgress should be closely monitored by TLC or LC-MS. Many reactions are complete within an hour.[1][4]
Typical Yield >90%High yields are generally expected for this type of transformation.

Visualizations

Caption: Reaction scheme for the Boc deprotection of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

experimental_workflow start Start dissolve Dissolve starting material in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Add TFA cool->add_tfa react Stir at room temperature add_tfa->react monitor Monitor reaction by TLC/LC-MS react->monitor evaporate Remove solvent and excess TFA monitor->evaporate neutralize Neutralize with saturated NaHCO₃ evaporate->neutralize extract Extract with DCM neutralize->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry isolate Isolate final product dry->isolate end End isolate->end

Caption: Experimental workflow for the Boc deprotection using TFA.

Safety Precautions

Trifluoroacetic acid is a strong, corrosive acid. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient TFA or reaction time.Add more equivalents of TFA or extend the reaction time. Monitor closely by TLC or LC-MS.
Low Yield Product loss during work-up.Ensure the aqueous layer is thoroughly extracted multiple times. Confirm the pH of the aqueous layer is basic to ensure the product is in its free amine form.[5]
Formation of a Water-Soluble Salt The trifluoroacetate salt of the product may have some water solubility.If the salt is water-soluble, consider alternative work-up procedures or using the salt directly in the next step without basification.[5]
Side Product Formation Presence of other acid-sensitive functional groups.If the substrate contains other acid-labile groups, consider milder deprotection conditions or alternative protecting groups.[5]

References

Method

Application Notes and Protocols for the Purification of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate by Column Chromatography

Audience: Researchers, scientists, and drug development professionals. Introduction Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a bifunctional molecule incorporating both a Boc-protected azetidine and a piper...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a bifunctional molecule incorporating both a Boc-protected azetidine and a piperidine ring system. This structural motif is of interest in medicinal chemistry and drug discovery. The successful synthesis of this compound often yields a crude product containing impurities such as unreacted starting materials, by-products, and residual solvents. Column chromatography is a standard and effective method for the purification of such compounds to achieve the high degree of purity required for subsequent synthetic steps and biological assays.

This document provides a detailed protocol for the purification of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate using silica gel column chromatography. The protocol is based on established methods for the purification of structurally related Boc-protected aminoheterocycles.[1][2][3][4]

Principle of Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase (in this case, silica gel) and a mobile phase (a solvent or a mixture of solvents). Molecules with a higher affinity for the stationary phase will move more slowly down the column, while molecules with a higher affinity for the mobile phase will move more quickly. By carefully selecting the stationary and mobile phases, a mixture of compounds can be separated into its individual components. For the target molecule, the polarity of the two nitrogen atoms and the carbonyl group will lead to interaction with the polar silica gel, while the tert-butyl and aliphatic portions will have an affinity for less polar mobile phases.

Experimental Protocols

Materials and Equipment

  • Crude Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (Et3N), optional, for deactivating silica gel

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate or ninhydrin staining solution

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Silica gel dust can be a respiratory irritant; handle with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

Protocol 1: Standard Polarity Elution

This protocol is a good starting point for the purification of the target molecule, assuming impurities are of significantly different polarity.

1. Slurry Preparation and Column Packing:

  • In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be pourable but not too dilute.
  • Secure the chromatography column in a vertical position. Add a small layer of sand or a cotton plug to the bottom of the column.
  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
  • Once the silica has settled, add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
  • Continuously drain the solvent from the column, ensuring the solvent level never drops below the top of the sand layer.

2. Sample Preparation and Loading:

  • Dissolve the crude Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate in a minimal amount of dichloromethane or the initial mobile phase.
  • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
  • Carefully apply the prepared sample to the top of the column.

3. Elution and Fraction Collection:

  • Begin elution with the initial, less polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is outlined in Table 1.
  • Collect fractions of a consistent volume (e.g., 10-20 mL) in a fraction collector or test tubes.

4. Monitoring the Separation:

  • Monitor the elution of the compound by thin-layer chromatography (TLC).
  • Spot a small aliquot of each fraction onto a TLC plate.
  • Develop the TLC plate in a suitable solvent system (e.g., 80:20 Hexane:Ethyl Acetate or a more polar system if necessary).
  • Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with potassium permanganate or ninhydrin. The target compound should be visible with ninhydrin due to the secondary amine on the piperidine ring.
  • Combine the fractions that contain the pure product.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.
  • Determine the yield and assess the purity by appropriate analytical methods (e.g., NMR, LC-MS).

Protocol 2: High Polarity Elution (for more polar impurities)

If the crude material contains highly polar impurities, a dichloromethane/methanol solvent system may be more effective.

1. Column Preparation:

  • Follow the same procedure for slurry preparation and column packing as in Protocol 1, using dichloromethane as the initial solvent.

2. Sample Preparation and Loading:

  • Follow the same sample preparation and loading procedure as in Protocol 1.

3. Elution and Fraction Collection:

  • Begin elution with 100% dichloromethane.
  • Gradually increase the polarity by adding methanol to the mobile phase. A suggested gradient is outlined in Table 2.
  • Collect and monitor fractions as described in Protocol 1.

4. Product Isolation:

  • Isolate the product as described in Protocol 1.

Considerations for the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. It is crucial to avoid acidic reagents and conditions during the workup and purification to prevent cleavage of the Boc group. If the silica gel is suspected to be acidic, it can be deactivated by pre-washing the column with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% in the mobile phase).

Data Presentation

The following tables provide suggested starting parameters for the column chromatography purification. These may need to be optimized based on the specific impurity profile of the crude material.

Table 1: Suggested Gradient Elution for Hexane/Ethyl Acetate System

StepHexane (%)Ethyl Acetate (%)Column VolumesPurpose
19552-3Elution of non-polar impurities
290102-3Elution of slightly polar impurities
380205-10Elution of the target compound
450503-5Elution of more polar impurities
501002-3Column wash

Table 2: Suggested Gradient Elution for Dichloromethane/Methanol System

StepDichloromethane (%)Methanol (%)Column VolumesPurpose
110002-3Elution of non-polar impurities
29823-5Elution of slightly polar impurities
39555-10Elution of the target compound
490103-5Elution of more polar impurities
580202-3Column wash

Table 3: Typical Analytical Data for Purified Product

ParameterExpected Value
Appearance Colorless to pale yellow solid or viscous oil
Purity (by LC-MS) >95%
Molecular Weight 240.34 g/mol
Molecular Formula C13H24N2O2
Storage Store at 2-8°C, protected from light and moisture.[5]

Mandatory Visualization

experimental_workflow start Crude Product prep_sample Sample Preparation (Dissolve in minimal solvent or dry load) start->prep_sample load_sample Load Sample onto Column prep_sample->load_sample prep_column Column Preparation (Silica gel slurry packing) prep_column->load_sample elution Gradient Elution (Increase solvent polarity) load_sample->elution collection Fraction Collection elution->collection monitoring TLC Monitoring collection->monitoring monitoring->collection Continue elution combine Combine Pure Fractions monitoring->combine Identify pure fractions evaporation Solvent Evaporation (Rotary Evaporator) combine->evaporation end Purified Product evaporation->end

Caption: Workflow for the purification of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

logical_relationship compound Target Compound Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate interaction Interaction Strength compound->interaction Polarity stationary_phase Stationary Phase Silica Gel (Polar) stationary_phase->interaction mobile_phase Mobile Phase (Non-polar to Moderately Polar) mobile_phase->interaction separation Separation Principle interaction->separation Differential Partitioning

Caption: Principle of chromatographic separation for the target compound.

References

Application

Application Notes and Protocols: A Scalable Synthesis of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the scale-up synthesis of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, a valuable building...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry. The described synthetic route is a two-step process commencing with the oxidation of commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone, followed by a reductive amination with 4-aminopiperidine. This method is designed to be robust, scalable, and amenable to the production of multi-gram to kilogram quantities of the target compound. All quantitative data is summarized in tables, and the experimental workflow is visualized using a DOT script-generated diagram.

Introduction

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its rigid azetidine core, coupled with the versatile piperidine moiety, makes it an attractive scaffold for the development of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group allows for selective manipulation of the azetidine nitrogen, further enhancing its synthetic utility. This protocol outlines a practical and efficient method for the large-scale preparation of this important building block.

Overall Synthetic Scheme

The synthesis proceeds in two key steps:

  • Step 1: Oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to tert-butyl 3-oxoazetidine-1-carboxylate.

  • Step 2: Reductive Amination of tert-butyl 3-oxoazetidine-1-carboxylate with 4-aminopiperidine to yield the final product.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate

This procedure is adapted from a known TEMPO-catalyzed oxidation of alcohols.[1]

Materials:

ReagentMolar Mass ( g/mol )Quantity (Scale)Moles
tert-butyl 3-hydroxyazetidine-1-carboxylate173.21100 g0.577
(2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)156.251.8 g0.0115
Potassium bromide (KBr)119.006.9 g0.058
Sodium hypochlorite (NaOCl, 12% solution)74.44400 mL~0.65
Dichloromethane (DCM)84.931 L-
Saturated aqueous sodium bicarbonate (NaHCO₃)-500 mL-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)-500 mL-
Brine-500 mL-
Anhydrous magnesium sulfate (MgSO₄)120.3750 g-

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add tert-butyl 3-hydroxyazetidine-1-carboxylate (100 g, 0.577 mol), TEMPO (1.8 g, 0.0115 mol), and dichloromethane (1 L).

  • Cool the mixture to 0 °C in an ice-water bath.

  • In a separate beaker, dissolve potassium bromide (6.9 g, 0.058 mol) in water (100 mL) and add it to the reaction mixture.

  • Slowly add the sodium hypochlorite solution (400 mL) via the addition funnel over 1 hour, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (500 mL), saturated aqueous sodium bicarbonate (500 mL), and brine (500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 3-oxoazetidine-1-carboxylate as a white to off-white solid.

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
tert-butyl 3-oxoazetidine-1-carboxylate98.790-9591-96>98%
Step 2: Reductive Amination to Synthesize tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

This protocol utilizes sodium triacetoxyborohydride for a mild and selective reductive amination.

Materials:

ReagentMolar Mass ( g/mol )Quantity (Scale)Moles
tert-butyl 3-oxoazetidine-1-carboxylate171.1985 g0.496
4-Aminopiperidine100.1654.7 g0.546
Sodium triacetoxyborohydride (STAB)211.94158 g0.745
1,2-Dichloroethane (DCE)98.961 L-
Acetic Acid60.052.8 mL0.0496
Saturated aqueous sodium bicarbonate (NaHCO₃)-800 mL-
Dichloromethane (DCM)84.931 L-
Brine-500 mL-
Anhydrous sodium sulfate (Na₂SO₄)142.0450 g-

Procedure:

  • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add tert-butyl 3-oxoazetidine-1-carboxylate (85 g, 0.496 mol) and 1,2-dichloroethane (1 L).

  • Add 4-aminopiperidine (54.7 g, 0.546 mol) and acetic acid (2.8 mL, 0.0496 mol) to the solution.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (158 g, 0.745 mol) portion-wise over 30 minutes, controlling any exotherm.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (800 mL).

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 500 mL).

  • Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate119.295-10780-90>99%

Synthetic Workflow Diagram

SynthesisWorkflow Start tert-butyl 3-hydroxyazetidine-1-carboxylate Ketone tert-butyl 3-oxoazetidine-1-carboxylate Start->Ketone TEMPO, NaOCl, KBr DCM, 0-5 °C FinalProduct tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate Ketone->FinalProduct NaBH(OAc)₃, AcOH DCE, rt Piperidine 4-Aminopiperidine Piperidine->FinalProduct NaBH(OAc)₃, AcOH DCE, rt

Caption: Overall synthetic workflow for the preparation of the target compound.

Logical Relationship of Synthesis Steps

LogicalRelationship Precursor Starting Material (Boc-3-hydroxy-azetidine) Oxidation Step 1: Oxidation Precursor->Oxidation Intermediate Key Intermediate (Boc-3-oxo-azetidine) Oxidation->Intermediate ReductiveAmination Step 2: Reductive Amination Intermediate->ReductiveAmination Target Final Product ReductiveAmination->Target Purification Purification (Chromatography/Recrystallization) Target->Purification Final Pure Final Product (>99% Purity) Purification->Final

Caption: Logical progression of the two-step synthesis and purification.

Conclusion

The presented protocol provides a reliable and scalable method for the synthesis of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate. The use of readily available starting materials and well-established chemical transformations makes this route suitable for implementation in both academic and industrial settings. The detailed experimental procedures and tabulated data offer a comprehensive guide for researchers and drug development professionals seeking to produce this valuable synthetic intermediate.

References

Method

Application Notes and Protocols for Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for target degradation.

Saturated heterocyclic scaffolds, such as piperidine and azetidine, are increasingly being incorporated into PROTAC linkers to impart rigidity and improve metabolic stability. The use of a combined piperidine-azetidine motif, as seen in Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, offers a structurally constrained yet versatile platform for PROTAC development. This application note provides detailed protocols and data related to the use of this linker in the synthesis of a potent Steroid Receptor Coactivator-3 (SRC-3) degrading PROTAC, BY13.

Signaling Pathway of SRC-3 Degradation by a Piperidine-Azetidine Linker-Containing PROTAC

The mechanism of action for a PROTAC utilizing a piperidine-azetidine linker, such as BY13, involves the recruitment of the SRC-3 target protein to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SRC-3.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC BY13 PROTAC (SRC-3 Ligand - Linker - CRBN Ligand) SRC3 SRC-3 (Target Protein) PROTAC->SRC3 Binds CRBN CRBN E3 Ligase PROTAC->CRBN Ternary_Complex SRC-3-BY13-CRBN Ternary Complex Proteasome 26S Proteasome SRC3->Proteasome Recognition & Degradation Ub Ubiquitin Ub->SRC3 Poly-ubiquitination Degraded_SRC3 Degraded SRC-3 (Peptide Fragments) Proteasome->Degraded_SRC3 Ternary_Complex->Ub Ubiquitination

Caption: Mechanism of SRC-3 degradation mediated by the PROTAC BY13.

Experimental Protocols

The following protocols are based on the synthesis and evaluation of the SRC-3 degrader, BY13, which incorporates a piperidine-azetidine linker derived from a precursor similar to Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.[1]

Protocol 1: Synthesis of the Piperidine-Azetidine Linker Precursor

This protocol outlines the synthesis of a key bromo-functionalized piperidine-azetidine linker intermediate.

Materials:

  • Commercially available starting materials for multi-step synthesis

  • Appropriate solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Reagents for chemical transformations (e.g., reducing agents, activating agents)

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure: The synthesis of the piperidine-azetidine-Br linker is a multi-step process that is not detailed in the primary literature for BY13. However, a general approach would involve the coupling of a protected piperidine derivative with a protected azetidine derivative, followed by functionalization to introduce the bromo group. For the purpose of these application notes, "Piperidine-azetidine-Br" is treated as a commercially available or readily synthesizable building block as referenced in the literature.[1]

Protocol 2: Synthesis of PROTAC BY13

This protocol describes the final steps in the assembly of the PROTAC BY13, where the linker is conjugated to the SRC-3 ligand and the CRBN E3 ligase ligand.

PROTAC_Synthesis_Workflow SRC3_Ligand SRC-3 Ligand (SI-2) Intermediate SRC-3 Ligand-Linker Intermediate SRC3_Ligand->Intermediate Step 1: Coupling Linker Piperidine-azetidine-Br Linker Linker->Intermediate CRBN_Ligand CRBN Ligand (Pomalidomide derivative) BY13 Final PROTAC (BY13) CRBN_Ligand->BY13 Intermediate->BY13 Step 2: Coupling

Caption: General synthetic workflow for the PROTAC BY13.

Materials:

  • SRC-3 ligand (SI-2)

  • Piperidine-azetidine-Br linker

  • CRBN ligand (pomalidomide derivative)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Purification supplies (preparative HPLC)

Procedure: The synthesis of BY13 involves a two-step coupling process. The exact details of the synthesis are proprietary to the original research but a general procedure based on standard amide bond formation is as follows:

  • Step 1: Coupling of SRC-3 Ligand and Linker:

    • Dissolve the SRC-3 ligand (SI-2) in anhydrous DMF.

    • Add the Piperidine-azetidine-Br linker and a non-nucleophilic base such as DIPEA.

    • Stir the reaction at room temperature until completion, monitored by LC-MS.

    • Purify the resulting intermediate by flash column chromatography.

  • Step 2: Coupling of Intermediate and CRBN Ligand:

    • Dissolve the purified SRC-3 ligand-linker intermediate in anhydrous DMF.

    • Add the CRBN ligand (pomalidomide derivative), a coupling agent such as HATU, and DIPEA.

    • Stir the reaction at room temperature until completion, monitored by LC-MS.

    • Purify the final PROTAC (BY13) by preparative HPLC.

Protocol 3: Western Blot Analysis for SRC-3 Degradation

This protocol is for determining the degradation of SRC-3 in cells treated with a PROTAC.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, LCC2)

  • PROTAC of interest (e.g., BY13)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-SRC-3, anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.01 µM to 10 µM) for a specified time (e.g., 24, 36, or 48 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SRC-3 and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the SRC-3 protein levels to the loading control.

    • Calculate the percentage of SRC-3 degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

Quantitative Data

The following tables summarize the biological activity of the SRC-3 PROTAC degrader BY13, which utilizes a piperidine-azetidine linker.

Table 1: In Vitro Degradation of SRC-3 by BY13

ParameterCell LineValueReference
DC50MCF-70.031 µM[2]
Dmax (at 10 µM, 24h)MCF-7~71%[2]

Table 2: Anti-proliferative Activity of BY13 in Breast Cancer Cell Lines

Cell LineIC50 (µM)NotesReference
MCF-70.003 - 0.35Wild-type[2]
LCC20.003 - 0.35Drug-resistant[2]
MCF-7 (D538G/Y537S/EGFR)0.003 - 0.35Mutant-type[2]
LNCaP1.43AR-overexpressing[2]

Conclusion

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate and its derivatives are valuable building blocks for the synthesis of PROTACs. The incorporation of the rigid piperidine-azetidine motif can lead to potent and effective protein degraders, as exemplified by the SRC-3 degrader BY13. The protocols and data presented here provide a framework for the synthesis and evaluation of novel PROTACs utilizing this class of linkers, aiding researchers in the development of next-generation targeted protein degraders.

References

Application

Application Notes and Protocols for the Derivatization of the Secondary Amine in Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the chemical derivatization of the secondary amine on the piperidine ring of tert-butyl 3-(piperidin-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the secondary amine on the piperidine ring of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate. This versatile building block is a valuable starting material for the synthesis of compound libraries for drug discovery, particularly for targeting signaling pathways implicated in cancer and inflammatory diseases. The methodologies described herein focus on common and robust transformations: N-acylation, N-alkylation, N-sulfonylation, and reductive amination.

Introduction

The 3-(piperidin-4-yl)azetidine scaffold is a key structural motif in medicinal chemistry. The piperidine ring provides a saturated, three-dimensional framework that can be functionalized to modulate pharmacological activity, while the Boc-protected azetidine can influence physicochemical properties such as solubility and metabolic stability. The secondary amine of the piperidine ring serves as a convenient handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Derivatives of this scaffold have shown potential as inhibitors of key signaling pathways, including the PI3K/Akt and JAK/STAT pathways, which are critical regulators of cell growth, proliferation, survival, and immune responses.[1][2][3][4]

Derivatization Strategies

The derivatization of the secondary amine of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate can be achieved through several standard organic chemistry reactions. The choice of reaction will depend on the desired functionality to be introduced.

graph Derivatization_Strategies {
  layout=neato;
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10];

A [label="Tert-butyl\n3-(piperidin-4-yl)azetidine-1-carboxylate", fillcolor="#F1F3F4"]; B [label="N-Acylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="N-Alkylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="N-Sulfonylation", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Reductive Amination", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -- B [color="#4285F4"]; A -- C [color="#34A853"]; A -- D [color="#FBBC05"]; A -- E [color="#EA4335"]; }

Caption: Experimental workflow for N-acylation.

Materials:

  • tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride, 1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate and triethylamine in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: N-Alkylation using an Alkyl Halide

This protocol describes the alkylation of the secondary amine with an alkyl halide.

Materials:

  • tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate in acetonitrile, add potassium carbonate and the alkyl halide.

  • Heat the mixture to reflux and stir for 4-24 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the N-alkylated product.

Protocol 3: N-Sulfonylation using a Sulfonyl Chloride

This protocol describes the sulfonylation of the secondary amine with a sulfonyl chloride.

Materials:

  • tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (1.0 eq)

  • Sulfonyl chloride (e.g., tosyl chloride, 1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate and triethylamine in anhydrous DCM and cool to 0 °C.

  • Add the sulfonyl chloride in portions to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Reductive Amination with an Aldehyde or Ketone

This one-pot procedure involves the formation of an iminium ion followed by in-situ reduction.

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve amine and carbonyl compound in DCM or DCE B Add NaBH(OAc)₃ in portions A->B C Stir at room temperature B->C D Quench with saturated NaHCO₃ C->D E Extract with DCM D->E F Dry, filter, and concentrate E->F G Purify by column chromatography F->G

Caption: Experimental workflow for reductive amination.

Materials:

  • tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a solution of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate and the carbonyl compound in DCM or DCE, add sodium triacetoxyborohydride in portions.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Potential Applications in Targeting Signaling Pathways

Derivatives of the 3-(piperidin-4-yl)azetidine scaffold are of interest for their potential to modulate key cellular signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation, and its dysregulation is a hallmark of many cancers.[1] Piperidine-containing molecules have been successfully developed as inhibitors of PI3K.[1] The derivatization of the piperidine nitrogen in tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate allows for the introduction of pharmacophores that can interact with the ATP-binding pocket of PI3K isoforms.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Piperidine Derivative (PI3K Inhibitor) Inhibitor->PI3K

Caption: PI3K/Akt signaling pathway and inhibition point.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for mediating cellular responses to cytokines and growth factors, playing a key role in immunity and inflammation.[5][2][3] Azetidine-containing scaffolds have been explored for the development of JAK inhibitors.[5][6] The derivatized 3-(piperidin-4-yl)azetidine core can serve as a template for designing novel JAK inhibitors that interfere with the cytokine-mediated signaling cascade.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Azetidine Derivative (JAK Inhibitor) Inhibitor->JAK

Caption: JAK/STAT signaling pathway and inhibition point.

References

Method

Application Notes and Protocols for the Characterization of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the analytical characterization of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, a key bu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, a key building block in medicinal chemistry. The following protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are designed to ensure structural confirmation and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the purity of pharmaceutical intermediates. This section outlines a reversed-phase HPLC method for Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation: Dissolve approximately 1 mg of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

Data Presentation:

ParameterValue
Retention Time ~ 8.5 min
Purity (by area %) > 95%

Logical Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve sample in Acetonitrile/Water (50:50) inject Inject 10 µL onto C18 Column prep->inject separate Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) inject->separate detect UV Detection at 210 nm separate->detect process Integrate Peak Area detect->process quantify Calculate Purity process->quantify

HPLC analysis workflow for purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural confirmation of organic molecules. The following protocols for ¹H and ¹³C NMR will aid in the verification of the chemical structure of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • ¹H NMR Acquisition:

    • Solvent: CDCl₃

    • Frequency: 400 MHz

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Acquisition:

    • Solvent: CDCl₃

    • Frequency: 100 MHz

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Data Presentation:

¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
~ 4.0 - 4.2 (m, 2H)~ 156.0 (C=O)
~ 3.6 - 3.8 (m, 2H)~ 79.5 (C(CH₃)₃)
~ 3.0 - 3.2 (m, 2H)~ 52.0 (azetidine CH₂)
~ 2.5 - 2.7 (m, 2H)~ 46.0 (piperidine CH₂)
~ 2.2 - 2.4 (m, 1H)~ 35.0 (azetidine CH)
~ 1.6 - 1.8 (m, 2H)~ 32.0 (piperidine CH)
~ 1.45 (s, 9H)~ 28.5 (C(CH₃)₃)
~ 1.2 - 1.4 (m, 2H)

Note: The chemical shifts provided are approximate and may vary slightly depending on the experimental conditions.

Logical Relationship of Analytical Techniques:

Analytical_Techniques cluster_properties Characterization Properties Compound Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate HPLC HPLC (Purity Assessment) Compound->HPLC NMR NMR Spectroscopy (Structural Confirmation) Compound->NMR MS Mass Spectrometry (Molecular Weight Verification) Compound->MS Purity Purity > 95% HPLC->Purity Structure Correct Chemical Structure NMR->Structure MolWeight Expected Molecular Weight MS->MolWeight MS_Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms MS Analysis cluster_data_ms Data Interpretation prep_ms Prepare dilute solution in Methanol infuse Infuse into ESI Source prep_ms->infuse ionize Positive Ionization (ESI+) infuse->ionize analyze Mass Analysis (m/z 100-500) ionize->analyze identify Identify [M+H]⁺ and [M+Na]⁺ peaks analyze->identify confirm Confirm Molecular Weight identify->confirm

Application

Application Notes and Protocols: N-Alkylation of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction The N-alkylation of piperidine moieties is a fundamental transformation in medicinal chemistry, enabling the synthesis of diverse libraries of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of piperidine moieties is a fundamental transformation in medicinal chemistry, enabling the synthesis of diverse libraries of compounds for drug discovery. The piperidine ring is a prevalent scaffold in numerous FDA-approved drugs.[1] Functionalization of the piperidine nitrogen allows for the modulation of a molecule's physicochemical and pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.[1][2]

This document provides detailed experimental procedures for the N-alkylation of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, a valuable building block in the development of novel therapeutic agents. Two robust protocols are presented: a classical direct alkylation using an alkyl halide and a reductive amination protocol. These methods offer reliable pathways to introduce a variety of alkyl substituents onto the piperidine nitrogen.

Core Concepts and Strategies

The selective N-alkylation of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate focuses on the secondary amine of the piperidine ring. The azetidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, rendering it significantly less nucleophilic and thus unlikely to react under the specified conditions.

Two primary strategies for the N-alkylation of the piperidine nitrogen are:

  • Direct Alkylation: This method involves the reaction of the secondary amine with an alkyl halide in the presence of a base.[3] The base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.[3] Common bases include potassium carbonate (K₂CO₃) and N,N-diisopropylethylamine (DIPEA).[3] The choice of solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is also critical for reaction success.[3][4]

  • Reductive Amination: This alternative approach involves the reaction of the amine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5] Reductive amination is often preferred for its high selectivity and the avoidance of overalkylation, which can be a concern with direct alkylation methods.[4][5]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halide

This protocol describes the N-alkylation of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate using an alkyl bromide in the presence of potassium carbonate.

Materials:

  • Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

  • Alkyl Bromide (e.g., Benzyl Bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere, add tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous DMF to a concentration of 0.1-0.5 M.

  • Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl bromide (1.1 eq) dropwise to the mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkyl halides, the temperature may be increased to 50-70°C.[3]

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: Reductive Amination

This protocol details the N-alkylation of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate with an aldehyde via reductive amination.

Materials:

  • Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in anhydrous dichloromethane.[5]

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction for 30-60 minutes at room temperature to facilitate the formation of the iminium intermediate.[5]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[5]

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.[5]

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.[5]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

  • Filter the solution and concentrate under reduced pressure.[5]

  • Purify the crude product via flash column chromatography to yield the desired N-alkylated product.[5]

Data Presentation

The following table summarizes typical quantitative data for the N-alkylation of piperidine derivatives based on the described protocols. The data for tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is projected based on these analogous reactions.

Alkylating AgentMethodBase / Reducing AgentSolventReaction Time (h)Typical Yield (%)
Benzyl BromideDirect AlkylationK₂CO₃DMF12-2480-95[5]
Ethyl BromideDirect AlkylationK₂CO₃Acetonitrile18-2480-90[5]
Methyl IodideDirect AlkylationK₂CO₃DMF1285-95[5]
BenzaldehydeReductive AminationNaBH(OAc)₃Dichloromethane4-1285-95
AcetoneReductive AminationNaBH(OAc)₃Dichloromethane4-1280-90

Mandatory Visualization

experimental_workflow cluster_direct Protocol 1: Direct Alkylation cluster_reductive Protocol 2: Reductive Amination reagent reagent process process analysis analysis product product da_start Start: Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate da_reagents Add DMF, K2CO3, Alkyl Halide da_start->da_reagents da_reaction Stir at RT (12-24h) da_reagents->da_reaction da_workup Quench with Water & Extract with EtOAc da_reaction->da_workup da_purify Column Chromatography da_workup->da_purify da_product Final N-Alkylated Product da_purify->da_product ra_start Start: Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate ra_reagents Add DCM, Aldehyde/Ketone, Acetic Acid ra_start->ra_reagents ra_iminium Stir at RT (30-60 min) (Iminium Formation) ra_reagents->ra_iminium ra_reduction Add NaBH(OAc)3 & Stir at RT (4-12h) ra_iminium->ra_reduction ra_workup Quench with NaHCO3(aq) & Extract with DCM ra_reduction->ra_workup ra_purify Column Chromatography ra_workup->ra_purify ra_product Final N-Alkylated Product ra_purify->ra_product

Caption: Experimental workflows for N-alkylation.

References

Method

Application of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate in Kinase Inhibitor Synthesis

Abstract: This document provides detailed application notes and protocols on the use of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate as a key intermediate in the synthesis of potent and selective kinase inhibitor...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and protocols on the use of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate as a key intermediate in the synthesis of potent and selective kinase inhibitors. The focus is on its application in the development of Janus kinase (JAK) inhibitors, a critical class of drugs for treating autoimmune diseases and certain cancers. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Kinase inhibitors have emerged as a cornerstone of modern targeted therapy. The unique structural motif of a piperidinyl-azetidine core has been identified as a valuable scaffold for achieving high affinity and selectivity for various kinase targets. Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate serves as a versatile building block, incorporating this privileged scaffold into the final inhibitor structure. Its azetidine and piperidine rings offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The primary application highlighted in this document is the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a crucial mediator of cytokine signaling, and its dysregulation is implicated in numerous inflammatory and autoimmune disorders.[1]

Kinase Target: Janus Kinases (JAK)

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway.[1] This family includes JAK1, JAK2, JAK3, and TYK2. Upon cytokine binding to their receptors, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene transcription.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Association P_JAK P-JAK JAK->P_JAK 3. Trans-phosphorylation P_JAK->Receptor 4. Receptor Phosphorylation STAT STAT P_JAK->STAT 6. STAT Phosphorylation STAT->Receptor P_STAT P-STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 7. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 8. Nuclear Translocation DNA DNA STAT_Dimer->DNA 9. Binds to DNA Transcription Gene Transcription DNA->Transcription 10. Modulates Transcription Inhibitor JAK Inhibitor (e.g., Piperidin-4-yl azetidine derivative) Inhibitor->P_JAK Inhibition

Caption: The Janus Kinase (JAK)-STAT signaling pathway.

Application in JAK1 Inhibitor Synthesis

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a key building block for the synthesis of potent JAK1 inhibitors, as described in patent WO2011112662A1.[1] The synthesis involves the coupling of the piperidine nitrogen of this intermediate with a suitable heterocyclic core, which is a common feature in many kinase inhibitors.

Representative Kinase Inhibitor Structure

A representative structure of a JAK1 inhibitor synthesized using a piperidin-4-yl azetidine scaffold is {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile.

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of a JAK1 inhibitor utilizing the piperidinyl-azetidine scaffold.

Note: This protocol is illustrative and based on general synthetic strategies for this class of compounds. Researchers should adapt and optimize the conditions as needed for their specific target molecule.

Overall Synthesis Workflow

Synthesis_Workflow A Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate C Coupling Reaction (e.g., Buchwald-Hartwig or SNAr) A->C B Heterocyclic Core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) B->C D Intermediate 1 C->D E Deprotection of Boc group D->E F Intermediate 2 E->F G Final Coupling with Acid Chloride (e.g., 3-fluoro-2-(trifluoromethyl)isonicotinoyl chloride) F->G H Final JAK1 Inhibitor G->H

Caption: General synthetic workflow for a JAK1 inhibitor.

Step 1: Coupling of the Piperidinyl-Azetidine Intermediate with the Heterocyclic Core

This step involves the formation of a carbon-nitrogen bond between the piperidine nitrogen of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate and an electrophilic heterocyclic core.

Materials:

  • Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (or other suitable electrophile)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • To a dry reaction vessel, add tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (1.0 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the coupled intermediate.

Step 2: Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is removed under acidic conditions.

Materials:

  • Coupled intermediate from Step 1

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM) or 1,4-dioxane

Procedure:

  • Dissolve the coupled intermediate in DCM.

  • Add TFA (5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of NaHCO3 and extract with a suitable organic solvent.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the deprotected intermediate.

Step 3: Final Amide Coupling

The deprotected azetidine intermediate is coupled with a carboxylic acid or acid chloride to yield the final kinase inhibitor.

Materials:

  • Deprotected intermediate from Step 2

  • 3-fluoro-2-(trifluoromethyl)isonicotinic acid (or its acid chloride)

  • Coupling agent (e.g., HATU, HBTU) or a base for the acid chloride reaction (e.g., triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure (using a coupling agent):

  • To a solution of the deprotected intermediate in anhydrous DMF, add 3-fluoro-2-(trifluoromethyl)isonicotinic acid (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (3.0 eq).

  • Add the coupling agent HATU (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the final product by preparative HPLC or column chromatography.

Quantitative Data

The following table summarizes the inhibitory activity of representative JAK inhibitors that can be synthesized using the piperidinyl-azetidine scaffold.

Compound IDTarget KinaseIC50 (nM)Reference
TofacitinibJAK1170.0[2]
TofacitinibJAK2170.0[2]
FilgotinibJAK11045.0[2]
FilgotinibJAK23364.0[2]
RuxolitinibJAK131.0[2]
RuxolitinibJAK231.0[2]

Note: The IC50 values are for reference compounds within the same class of JAK inhibitors and may not directly correspond to the specific molecule synthesized from tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, as this data is not publicly available in the searched literature.

Conclusion

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a valuable and versatile building block for the synthesis of kinase inhibitors, particularly for the Janus kinase family. Its inherent structural features provide a robust scaffold for developing potent and selective inhibitors. The synthetic protocols outlined in this document offer a general framework for the synthesis of such compounds. Further optimization and exploration of derivatives based on this scaffold hold significant promise for the discovery of novel therapeutics for a range of diseases.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Boc Deprotection of Piperidinyl-Azetidine Compounds

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges en...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the acid-catalyzed deprotection of tert-butoxycarbonyl (Boc) protecting groups from piperidinyl-azetidine compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-product formation during the Boc deprotection of my piperidinyl-azetidine compound?

A1: The main source of side products is the generation of a reactive tert-butyl cation when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and can alkylate any nucleophilic sites on your compound, leading to undesired modifications.[1][2] For piperidinyl-azetidine compounds, potential nucleophiles include the piperidine and azetidine nitrogens, as well as any other electron-rich functional groups.

Q2: Is the azetidine ring stable under standard acidic Boc deprotection conditions?

A2: The strained four-membered azetidine ring can be susceptible to cleavage under acidic conditions.[3] Protonation of the azetidine nitrogen enhances ring strain, making it vulnerable to nucleophilic attack and subsequent ring-opening.[3] However, protecting the azetidine nitrogen with a Boc group reduces its basicity and generally allows for successful Boc deprotection using TFA without ring-opening.[4] For particularly sensitive substrates, milder deprotection methods may be necessary.[3]

Q3: What are scavengers and why are they important in the deprotection of piperidinyl-azetidine compounds?

A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2][5] By reacting with the carbocation more rapidly than your substrate, they prevent the formation of alkylated side products.[1][2] Given the presence of two potentially nucleophilic nitrogen atoms in piperidinyl-azetidine compounds, the use of scavengers is highly recommended to improve the purity of the final product.

Q4: My Boc deprotection is incomplete. What are the likely causes?

A4: Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid: The concentration or number of equivalents of the acid may be too low to drive the reaction to completion.[6]

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[6]

  • Low Temperature: Most Boc deprotections are conducted at room temperature; however, sterically hindered substrates may require gentle heating.[7]

  • Steric Hindrance: Bulky groups near the Boc-protected nitrogen can impede the approach of the acid, slowing down the reaction rate.[6]

Q5: Are there milder alternatives to strong acids like TFA for Boc deprotection of sensitive piperidinyl-azetidine compounds?

A5: Yes, several milder methods can be employed for substrates with acid-labile functional groups or to prevent ring-opening of a particularly sensitive azetidine core:

  • Oxalyl chloride in methanol: This method offers a mild alternative for N-Boc deprotection at room temperature.[3][8][9][10]

  • Heating in water: For some substrates, refluxing in water can effectively remove the Boc group without the need for acidic reagents.[3]

  • Thermal Deprotection: In some cases, heating the compound in a suitable solvent can lead to thermolytic cleavage of the Boc group.[4][11]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptoms:

  • Presence of starting material detected by TLC, LC-MS, or NMR.

  • The characteristic singlet of the Boc group's tert-butyl protons (around 1.4 ppm) is still present in the 1H NMR spectrum.[5]

  • Low yield of the desired product.

Troubleshooting Workflow:

incomplete_deprotection Incomplete Deprotection Detected check_hindrance Assess Steric Hindrance incomplete_deprotection->check_hindrance increase_acid Increase Acid Concentration or Equivalents (e.g., from 20% to 50% TFA in DCM) monitor Monitor Reaction Progress (TLC, LC-MS) increase_acid->monitor increase_time_temp Increase Reaction Time and/or Temperature (e.g., from 1h to 4h at RT, or warm to 40°C) increase_time_temp->monitor stronger_acid Use a Stronger Acid System (e.g., 4M HCl in dioxane) stronger_acid->monitor check_hindrance->increase_acid Low to Moderate Hindrance milder_methods Consider Alternative Milder Methods for Sensitive Substrates check_hindrance->milder_methods High Hindrance or Acid Sensitivity milder_methods->monitor monitor->increase_time_temp Still Incomplete monitor->stronger_acid Still Incomplete success Deprotection Complete monitor->success Complete

Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: Formation of Side Products (e.g., t-Butylation, Ring Opening)

Symptoms:

  • Unexpected peaks in HPLC or LC-MS analysis.

  • Mass signals corresponding to the desired product +56 Da (addition of a tert-butyl group).

  • Complex mixture of products observed in the 1H NMR spectrum.

Troubleshooting Workflow:

side_products Side Products Detected add_scavengers Add/Optimize Scavengers (e.g., TIS, water, thioanisole) side_products->add_scavengers monitor Analyze Product Purity (HPLC, LC-MS) add_scavengers->monitor reduce_temp Lower Reaction Temperature (e.g., perform reaction at 0°C) reduce_temp->monitor reduce_acid Reduce Acid Concentration or Use Milder Acid reduce_acid->monitor reduce_time Reduce Reaction Time reduce_time->monitor milder_deprotection Switch to a Milder Deprotection Method (e.g., Oxalyl Chloride/MeOH) milder_deprotection->monitor monitor->reduce_temp Side Products Persist monitor->reduce_acid Side Products Persist monitor->reduce_time Side Products Persist monitor->milder_deprotection Side Products Persist (especially with sensitive azetidines) success Pure Product Obtained monitor->success Pure Product

Troubleshooting workflow for side product formation.

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection
Reagent/Solvent SystemConcentrationTypical TimeTemperatureNotes
TFA in Dichloromethane (DCM)20-50% (v/v)30 min - 2 hRoom Temp.A common and generally effective condition.[12]
Neat TFA100%5-15 minRoom Temp.Very rapid, but may increase the risk of side products.[12]
55% TFA in DCM55% (v/v)30 minRoom Temp.Shown to yield higher purity in some cases compared to 100% TFA.[12][13]
HCl in 1,4-Dioxane4 M30 min - 4 hRoom Temp.A strong alternative to TFA; yields the hydrochloride salt.[6][7]
Table 2: Common Scavengers for Boc Deprotection
ScavengerConcentration (% v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%General and highly effective carbocation scavenger.[7]
Water2.5 - 5%Traps the tert-butyl cation to form tert-butanol.[7]
Thioanisole5%Protects methionine and tryptophan residues from alkylation.[7]
1,2-Ethanedithiol (EDT)2.5%Useful for protecting cysteine residues.[7]
Phenol5%Carbocation scavenger.[7]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavengers
  • Preparation: Dissolve the Boc-protected piperidinyl-azetidine compound in anhydrous dichloromethane (DCM) (e.g., 0.1 M).

  • Scavenger Addition: Add the chosen scavenger(s) to the solution. A common general-purpose cocktail is 2.5-5% triisopropylsilane (TIS) and 2.5-5% water.[7]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 25-50% v/v).[7]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[7]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene (3x) to remove residual TFA.[7] The resulting TFA salt can be used directly or purified further.

Protocol 2: Boc Deprotection with HCl in Dioxane
  • Preparation: Dissolve the Boc-protected piperidinyl-azetidine compound in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically a large excess).[6]

  • Reaction: Stir the mixture at room temperature. The reaction is usually complete within 1-4 hours. A precipitate of the hydrochloride salt may form.[6]

  • Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[6]

Visualizations

cluster_deprotection Boc Deprotection Pathway cluster_side_reaction Side Reaction Pathway cluster_scavenging Scavenger Action Boc-N-R Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc-N-R->Protonated_Boc + H+ (TFA) tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Free_Amine Deprotected Amine (Piperidinyl-Azetidine) tBu_cation_side tert-Butyl Cation tBu_cation_scav tert-Butyl Cation CO2 CO2 Carbamic_Acid->Free_Amine Carbamic_Acid->CO2 Alkylated_Side_Product t-Butylated Side Product tBu_cation_side->Alkylated_Side_Product Nucleophile Nucleophilic Site (e.g., Piperidine-N) Nucleophile->Alkylated_Side_Product Trapped_Cation Trapped Cation tBu_cation_scav->Trapped_Cation Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Boc deprotection pathway and competing side reactions.

References

Optimization

Technical Support Center: Synthesis of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, a key intermediate in pharmaceutical development. The...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, a key intermediate in pharmaceutical development. The primary synthetic route discussed is the reductive amination between N-Boc-4-piperidone and 1-Boc-azetidin-3-amine.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

  • Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Incomplete Imine Formation: The initial equilibrium between the ketone/amine and the imine intermediate may not favor the imine. Ensure anhydrous reaction conditions, as water can hydrolyze the imine back to the starting materials.[1] Using a dehydrating agent like magnesium sulfate or molecular sieves can help. For less reactive starting materials, a catalytic amount of a mild acid (e.g., acetic acid) can facilitate imine formation.[2]

    • Inefficient Reduction: The choice and amount of reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective as it selectively reduces the iminium ion in the presence of the ketone.[2][3] Ensure you are using an adequate excess (typically 1.2-1.5 equivalents) of a fresh, high-purity reducing agent.

    • Suboptimal pH: The reaction is sensitive to pH. The formation of the iminium ion is favored under weakly acidic conditions (pH 4-6). If the medium is too acidic, the starting amine will be protonated and non-nucleophilic. If it's too basic, the formation of the iminium ion will be slow.

    • Side Reactions: Competing side reactions, such as ketone reduction or over-alkylation, can consume starting materials and reduce the yield of the desired product. (See Issues 2 & 3).

Issue 2: Presence of a High Molecular Weight Impurity

  • Question: Analysis of my crude product shows a significant peak with a higher molecular weight than my target compound. What is this impurity?

  • Answer: This is a classic sign of over-alkylation , a common side reaction in reductive aminations.[4] The desired secondary amine product can act as a nucleophile and react with another molecule of N-Boc-4-piperidone to form a tertiary amine byproduct.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a slight excess of the amine component (1-Boc-azetidin-3-amine) relative to the ketone (N-Boc-4-piperidone).

      • Slow Addition of Reducing Agent: Add the sodium triacetoxyborohydride portion-wise to keep the concentration of the reducing agent low, which can favor the reduction of the primary iminium ion over the secondary one.

      • In-situ Protection: A one-pot tandem approach where the secondary amine is immediately protected can be effective. For instance, adding di-tert-butyl dicarbonate ((Boc)₂O) to the reaction can trap the product as it forms, preventing it from reacting further.[4]

Issue 3: Detection of an Impurity with a Mass Corresponding to Reduced N-Boc-4-piperidone

  • Question: I have identified N-Boc-4-piperidinol in my reaction mixture. How can I prevent its formation?

  • Answer: The formation of the corresponding alcohol is due to the direct reduction of the starting ketone (N-Boc-4-piperidone) by the hydride reagent.[5]

    • Troubleshooting Steps:

      • Use a Selective Reducing Agent: This issue is more common with powerful reducing agents like sodium borohydride (NaBH₄). Switching to a milder, more selective agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is crucial.[6] These reagents are less reactive towards ketones but readily reduce the protonated iminium ion intermediate.[6]

      • Allow for Imine Formation: Before adding the reducing agent, allow the ketone and amine to stir together for a period (e.g., 20-60 minutes) to allow the imine/iminium ion to form.[2] This ensures the reducing agent has a substrate to react with immediately upon addition.

Issue 4: Reaction Stalls or Remains Incomplete

  • Question: My reaction does not go to completion, and I am left with significant amounts of unreacted starting materials. What should I do?

  • Answer: An incomplete reaction can be due to poor quality reagents or suboptimal conditions.

    • Troubleshooting Steps:

      • Reagent Quality: Ensure that the amine, ketone, and especially the reducing agent are pure and dry. Sodium triacetoxyborohydride can degrade upon exposure to moisture.

      • Solvent Choice: Use an appropriate anhydrous aprotic solvent. 1,2-Dichloroethane (DCE) or dichloromethane (DCM) are commonly preferred.[3] Tetrahydrofuran (THF) is also an option.

      • Reaction Time and Temperature: While many reductive aminations proceed well at room temperature, some may require extended reaction times (up to 24 hours) or gentle heating.[2] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate?

    • The most prevalent and efficient method is the direct reductive amination (also known as reductive alkylation) between 1-Boc-azetidin-3-amine and N-Boc-4-piperidone using a selective reducing agent like sodium triacetoxyborohydride.[7]

  • Q2: Which reducing agent is best for this synthesis?

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[3] It is milder than sodium borohydride, reducing the risk of ketone reduction, and is generally considered safer and easier to handle than sodium cyanoborohydride, which can release toxic hydrogen cyanide under acidic conditions.

  • Q3: How can I purify the final product?

    • Purification is typically achieved through flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the byproducts, but gradients of ethyl acetate in hexanes or methanol/DCM are common starting points.

  • Q4: What are the typical storage conditions for the final compound?

    • Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate should be stored in a cool, dry place, often at 4°C, and protected from light to ensure its stability.[8]

  • Q5: Could the azetidine ring open during the reaction?

    • The azetidine ring is strained, but under the mild, weakly acidic to neutral conditions of a typical reductive amination, ring-opening is not a common side reaction. However, exposure to strong acids, strong bases, or high temperatures should be avoided.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesPotential Side Reactions / Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THFHigh selectivity for imines/iminiums; mild; tolerant of many functional groups.[3]Can be moisture sensitive; may generate acetic acid.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolHigh selectivity for imines/iminiums, especially at controlled pH.[6]Highly toxic (releases HCN in acid); environmental concerns.
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive; readily available.Less selective; can readily reduce starting ketones/aldehydes.[6]
Catalytic Hydrogenation (H₂, Pd/C) Methanol, Ethanol"Green" method; high yields possible.May reduce other functional groups (e.g., C=C bonds, nitro groups); requires specialized equipment.

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionExpected Outcome / Rationale
Reactant Ratio 1.0 eq. Ketone / 1.0-1.2 eq. AmineA slight excess of amine can drive imine formation and minimize ketone-related impurities.
Reducing Agent 1.2-1.5 eq. NaBH(OAc)₃An excess ensures the complete reduction of the iminium intermediate.
Solvent Anhydrous DCE or DCMAprotic solvents prevent unwanted reactions with the hydride reagent.[3]
Temperature Room TemperatureSufficient for most reductive aminations; avoids thermal degradation.
Reaction Time 2 - 24 hoursReaction progress should be monitored (TLC, LC-MS) to determine completion.
Expected Yield 70 - 90%Yields for similar reductive aminations are typically in this range.[5]

Experimental Protocols

Protocol: Synthesis of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate via Reductive Amination

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-piperidone (1.0 eq.).

  • Solvent and Amine Addition: Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) to make a 0.2 M solution. To this solution, add 1-Boc-azetidin-3-amine (1.0-1.2 eq.).

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.[2]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) to the mixture portion-wise over 15 minutes. The addition may be slightly exothermic. Maintain the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting ketone is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure product.

Visualizations

Synthesis_Pathway Ketone N-Boc-4-piperidone Intermediate Iminium Ion Intermediate Ketone->Intermediate Amine 1-Boc-azetidin-3-amine Amine->Intermediate Product Tert-butyl 3-(piperidin-4-yl) azetidine-1-carboxylate Intermediate->Product Reduction Reducer NaBH(OAc)₃ Reducer->Intermediate

Caption: Main synthetic pathway via reductive amination.

Side_Reactions Reaction Main Reaction: Ketone + Amine + Reducer Desired_Product Desired Product (Secondary Amine) Reaction->Desired_Product Desired Path Overalkylation Over-alkylation Product (Tertiary Amine) Reaction->Overalkylation Cause: Product reacts with starting ketone Reduced_Ketone Reduced Ketone (Alcohol) Reaction->Reduced_Ketone Cause: Non-selective reducing agent Hydrolysis Unreacted Starting Materials (Ketone + Amine) Reaction->Hydrolysis Cause: Presence of water

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Problem Observed? LowYield Low Yield / Incomplete Start->LowYield Yes Impurity Impurity by LC-MS/TLC Start->Impurity Yes CheckConditions Check Reaction Conditions: - Anhydrous? - Reagent Quality? - pH? LowYield->CheckConditions CheckImpurityMass Analyze Impurity Mass Impurity->CheckImpurityMass HighMass Mass > Product? CheckImpurityMass->HighMass AlcoholMass Mass = Ketone + 2? CheckImpurityMass->AlcoholMass OveralkylationSol Likely Over-alkylation. Solution: - Use excess amine - Slow reducer addition HighMass->OveralkylationSol Yes KetoneReductionSol Likely Ketone Reduction. Solution: - Use selective reducer (NaBH(OAc)₃) - Allow imine formation first AlcoholMass->KetoneReductionSol Yes

Caption: A logical workflow for troubleshooting issues.

References

Troubleshooting

preventing pyrrolidine formation during azetidine synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during azetidine...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during azetidine synthesis, with a specific focus on preventing the formation of the pyrrolidine byproduct.

Troubleshooting Guide

Q1: I am observing a significant amount of pyrrolidine byproduct in my reaction. What are the likely causes and how can I minimize it?

The formation of the five-membered pyrrolidine ring is a common competing reaction during azetidine synthesis, primarily due to its greater thermodynamic stability compared to the strained four-membered azetidine ring.[1][2] Several factors can favor pyrrolidine formation:

  • Reaction Temperature: Higher temperatures often favor the thermodynamically more stable pyrrolidine product.[1][3] In some cases, azetidines can thermally isomerize to pyrrolidines.[4][5]

  • Reaction Kinetics vs. Thermodynamics: Azetidine formation is often the kinetically favored product, while pyrrolidine is the thermodynamically favored one.[1]

  • Substrate Stereochemistry: The stereochemistry of the starting material can significantly influence the regioselectivity of the ring-closing reaction. For instance, in the synthesis of azetidines from epoxy amines, the use of cis-epoxides is crucial for favoring the 4-exo-tet cyclization that leads to azetidines over the 5-endo-tet cyclization that forms pyrrolidines.[6]

  • Choice of Reagents and Catalysts: The nature of the catalyst and reagents can influence the reaction pathway. For example, in selenium-induced cyclization of homoallylamines, the counter-ion of the selenium reagent can affect the azetidine to pyrrolidine ratio.[2]

  • Purification Method: Acidic conditions during purification, such as on standard silica gel, can catalyze the isomerization of some azetidines to pyrrolidines.[2]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lowering the reaction temperature may favor the kinetic azetidine product.[1] A systematic screening of temperatures is recommended. For example, in the iodine-mediated cyclization of homoallylamines, performing the reaction at 20°C yields the azetidine, while increasing the temperature to 50°C leads exclusively to the pyrrolidine.[3][5]

  • Select the Appropriate Substrate Isomer: When using epoxy amines, ensure you are starting with the cis-isomer to promote the desired C3-selective attack for azetidine formation.[6]

  • Screen Catalysts and Solvents: The choice of catalyst and solvent can be critical. For instance, in the intramolecular aminolysis of cis-3,4-epoxy amines, lanthanide triflates like La(OTf)₃ have been shown to be effective in promoting azetidine formation.[1][7] Switching from a lower-boiling solvent like dichloromethane (CH₂Cl₂) to a higher-boiling one like 1,2-dichloroethane (DCE) can also improve the yield and selectivity for the azetidine product.[1][6][7]

  • Modify Purification Technique: If you suspect isomerization during purification, consider using neutral or basic alumina for chromatography instead of silica gel.[2] Adding a small amount of a tertiary amine like triethylamine (TEA) to the eluent can also help prevent acid-catalyzed rearrangement.[2]

Q2: My azetidine synthesis is resulting in very low yields, even when pyrrolidine formation is minimal. What else could be going wrong?

Low yields in azetidine synthesis are a common hurdle due to the high activation energy required to form the strained four-membered ring.[1] Besides competing pyrrolidine formation, other factors can contribute to low yields:

  • Steric Hindrance: Bulky substituents on the substrate can impede the intramolecular cyclization.[1]

  • Inappropriate Leaving Group: The efficiency of the intramolecular nucleophilic substitution is highly dependent on the quality of the leaving group.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and catalyst concentration can significantly impact the reaction rate and overall yield.[1]

  • Catalyst Deactivation: The presence of water or other impurities can deactivate many catalysts, particularly Lewis acids.[6]

Troubleshooting Steps:

  • Systematic Optimization of Reaction Conditions: A thorough screening of solvents, temperatures, and catalyst loadings is crucial.[1]

  • Choice of Leaving Group: Ensure you are using a sufficiently reactive leaving group for the intramolecular cyclization.

  • Substrate Design: If possible, consider modifications to the substrate to reduce steric hindrance near the reaction centers.

  • Ensure Anhydrous Conditions: When using moisture-sensitive catalysts like Lewis acids, ensure all reagents and solvents are thoroughly dried and the reaction is performed under an inert atmosphere.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key synthetic strategies to favor azetidine over pyrrolidine formation?

Several synthetic methods have been developed to promote the formation of azetidines while minimizing the pyrrolidine byproduct. Key strategies often involve controlling the regioselectivity of the ring-closure reaction through substrate control or specific reagent choice.

  • Lanthanide-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines: This method is highly effective for synthesizing substituted azetidines. The use of a cis-epoxide is critical as it favors the 4-exo-tet cyclization pathway to the azetidine. Lanthanum(III) triflate (La(OTf)₃) is an effective catalyst for this transformation.[1][6][7]

  • Iodine-Mediated Cyclization of Homoallylamines: This reaction can be tuned to selectively produce either the azetidine or the pyrrolidine. Performing the reaction at room temperature (around 20°C) favors the formation of the 2-(iodomethyl)azetidine derivative.[3][5]

  • Selenium-Induced Cyclization of Homoallylamines: This method can also produce azetidines through a 4-exo-tet cyclization. The product ratio can be influenced by factors such as steric hindrance on the substrate and the counter-ion of the selenium reagent.[2]

  • Reductive Cyclization of γ-Haloimines: Treatment of γ-haloimines with a reducing agent like sodium borohydride can lead to the formation of N-substituted azetidines in high yields.[2]

Q2: How does temperature influence the selectivity between azetidine and pyrrolidine formation?

Temperature is a critical parameter for controlling the selectivity of this reaction. Generally, lower temperatures favor the kinetically controlled azetidine product, while higher temperatures favor the thermodynamically more stable pyrrolidine product.[1] A notable example is the iodocyclization of homoallylamines, where a shift from 20°C to 50°C completely changes the product from the azetidine to the pyrrolidine.[3][5] This is because the initially formed azetidine can undergo thermal isomerization to the more stable pyrrolidine.[4][5]

Q3: Can my purification method affect the final product ratio?

Yes, the purification method can be crucial. Some azetidines are sensitive to acid and can rearrange to the corresponding pyrrolidines on a standard silica gel column.[2] If you observe an increase in the pyrrolidine byproduct after chromatography, consider the following:

  • Use neutral or basic alumina as the stationary phase.[2]

  • Add a small percentage of a non-nucleophilic base, such as triethylamine (typically 1%), to your eluent system to neutralize acidic sites on the silica gel.[2]

  • For volatile and thermally stable azetidines, distillation under reduced pressure can be an effective purification method.[1]

  • If the azetidine product is a solid, recrystallization is an excellent method for purification that can avoid isomerization issues.[1]

Q4: Are there any specific analytical techniques to quantify the azetidine to pyrrolidine ratio?

The ratio of azetidine to pyrrolidine in a crude reaction mixture can be accurately determined using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. By integrating the signals corresponding to unique protons on the azetidine and pyrrolidine rings, a quantitative ratio can be calculated.

  • Gas Chromatography (GC) or Liquid Chromatography (LC): Coupled with a suitable detector (e.g., Mass Spectrometry - MS or Flame Ionization Detector - FID), these chromatographic techniques can separate the two isomers and provide their relative peak areas, which correspond to their ratio. LC-MS is also a valuable tool for monitoring the progress of the reaction.[1]

Data Presentation

Table 1: Effect of Solvent on La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

EntrySolventTemperatureYield of AzetidineAzetidine:Pyrrolidine Ratio
11,2-Dichloroethane (DCE)Reflux81%>20:1
2Benzene (PhH)Reflux-Lower selectivity than DCE
3Acetonitrile (MeCN)RefluxIncomplete reactionGood selectivity
4Tetrahydrofuran (THF)RefluxIncomplete reactionGood selectivity

Data adapted from a study on La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.[7]

Table 2: Effect of Temperature on Iodine-Mediated Cyclization of N-benzyl-1-phenylbut-3-en-1-amine

EntryTemperatureMajor ProductIsolated Yield
120 °Ccis-Azetidine96%
250 °Ccis-Pyrrolidine82%

Data adapted from a study on the synthesis of azetidines and pyrrolidines via iodocyclization of homoallyl amines.[3]

Experimental Protocols

Protocol 1: Lanthanide-Catalyzed Synthesis of Azetidines from cis-3,4-Epoxy Amines

This protocol describes the optimized conditions for the synthesis of an azetidine derivative via lanthanide-catalyzed intramolecular ring-opening of an epoxide.[1]

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).

  • Stir the mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to 0°C.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, preferably on neutral or basic alumina, to obtain the desired azetidine.

Protocol 2: Iodine-Mediated Cyclization of Homoallylamines to Azetidines

This protocol provides a method for the stereoselective synthesis of 2-(iodomethyl)azetidine derivatives.[3]

  • Dissolve the homoallylamine (1.0 eq) in acetonitrile (MeCN).

  • Add sodium bicarbonate (NaHCO₃, 5.0 eq).

  • Cool the mixture to the desired reaction temperature (e.g., 20°C).

  • Add molecular iodine (I₂, 3.0 eq) portion-wise.

  • Stir the reaction mixture at 20°C for 16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a temperature below 20°C to avoid isomerization.

  • Purify the crude product by flash chromatography.

Visualizations

G cluster_0 Competing Ring Closure Pathways Homoallylamine Homoallylamine Intermediate Intermediate Homoallylamine->Intermediate + Electrophile (E+) Azetidine Azetidine Intermediate->Azetidine 4-exo-tet (Kinetic Product) Pyrrolidine Pyrrolidine Intermediate->Pyrrolidine 5-endo-tet (Thermodynamic Product)

Caption: Competing 4-exo-tet and 5-endo-tet cyclization pathways.

G Start Start: Dissolve Substrate in Anhydrous Solvent Add_Catalyst Add Catalyst (e.g., La(OTf)₃) Start->Add_Catalyst Heat Heat to Reflux Add_Catalyst->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Cool Cool to 0°C Monitor->Cool Complete Quench Quench with aq. NaHCO₃ Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify (e.g., Alumina Column) Dry_Concentrate->Purify End Isolated Azetidine Purify->End

Caption: General experimental workflow for azetidine synthesis.

G Problem High Pyrrolidine Byproduct Observed Check_Temp Is Reaction Temp High? Problem->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Substrate Using Epoxy Amine? Check_Temp->Check_Substrate No Optimize_Reagents Re-evaluate Catalyst and Solvent System Lower_Temp->Optimize_Reagents Use_Cis Ensure 'cis' Isomer of Substrate is Used Check_Substrate->Use_Cis Yes Check_Purification Using Silica Gel? Check_Substrate->Check_Purification No Use_Cis->Optimize_Reagents Change_Column Switch to Alumina or Add TEA to Eluent Check_Purification->Change_Column Yes Check_Purification->Optimize_Reagents No Change_Column->Optimize_Reagents

Caption: Troubleshooting decision tree for pyrrolidine formation.

References

Optimization

Technical Support Center: Optimizing Reaction Yield for Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 3-(piperidin-4-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate. Our aim is to help you overcome common challenges and optimize your reaction yields.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, offering potential causes and solutions in a question-and-answer format. The proposed synthetic route is the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with piperidine.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of the desired product. What are the potential reasons for this?

Answer: Low or no product formation in a reductive amination can stem from several factors:

  • Inefficient Imine Formation: The initial equilibrium between the ketone (tert-butyl 3-oxoazetidine-1-carboxylate) and the amine (piperidine) to form the iminium ion intermediate may not be favorable.

  • Inactive Reducing Agent: The reducing agent, such as sodium triacetoxyborohydride (STAB), may have degraded due to improper storage or handling, as it is moisture-sensitive.[1][2]

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to poor conversion.

  • Low Reaction Temperature: The reaction may be too slow at the current temperature.

Recommended Solutions:

ParameterRecommended ActionRationale
Imine Formation Add a catalytic amount of a weak acid, such as acetic acid.Acid catalysis can accelerate the formation of the iminium ion intermediate.
Remove water from the reaction mixture using molecular sieves.The formation of the imine from the ketone and amine is a condensation reaction that produces water. Removing water can drive the equilibrium towards the imine, increasing the concentration of the intermediate that is then reduced.
Reducing Agent Use a fresh batch of sodium triacetoxyborohydride (STAB).STAB is hygroscopic and can lose its reactivity upon exposure to moisture.[1]
Consider using an alternative reducing agent like sodium cyanoborohydride (NaBH3CN) if the reaction is performed in a protic solvent like methanol.[3]NaBH3CN is more stable in protic solvents compared to STAB.[3]
Stoichiometry Use a slight excess (1.1-1.5 equivalents) of piperidine.This can help to drive the imine formation equilibrium forward.
Ensure the correct stoichiometry of the reducing agent (typically 1.2-2.0 equivalents).Sufficient reducing agent is necessary to reduce the iminium ion intermediate effectively.
Temperature If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C).Increased temperature can enhance the rate of both imine formation and reduction. However, be cautious as higher temperatures can also lead to side reactions.

Issue 2: Presence of Unreacted Starting Materials

Question: My reaction mixture shows a significant amount of unreacted tert-butyl 3-oxoazetidine-1-carboxylate and/or piperidine. How can I drive the reaction to completion?

Answer: The presence of unreacted starting materials indicates an incomplete reaction. This can be due to insufficient reaction time, suboptimal reaction conditions, or deactivation of the reagents.

Recommended Solutions:

  • Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is proceeding slowly, extend the reaction time.

  • Re-evaluate Reagent Quality: As mentioned previously, ensure the activity of your reducing agent.

  • Optimize pH: For reductive aminations using sodium cyanoborohydride, the pH of the reaction mixture is crucial. The optimal pH is typically between 6 and 7 to ensure selective reduction of the imine.

Issue 3: Formation of Side Products

Question: I am observing unexpected spots on my TLC or peaks in my LC-MS, indicating the formation of side products. What are these and how can I minimize them?

Answer: A common side product in reductive aminations is the alcohol resulting from the reduction of the ketone starting material.

Recommended Solutions:

Side ProductHow to Minimize
Tert-butyl 3-hydroxyazetidine-1-carboxylate Use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB).[4]
Ensure that the imine has sufficient time to form before adding a less selective reducing agent like sodium borohydride (NaBH4).[3]

Issue 4: Difficult Purification

Question: I am having trouble purifying my product. It streaks on the silica gel column, and I am getting poor separation.

Answer: Amines are basic and can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[5]

Recommended Solutions:

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia (in the form of a 7N solution in methanol), to your eluent system.[6] This will help to saturate the acidic sites on the silica gel and improve the peak shape of your basic product.[5]

  • Use an Alternative Stationary Phase: Consider using a different stationary phase for chromatography, such as alumina (basic or neutral) or an amine-functionalized silica gel.[6]

  • Acid-Base Extraction: Perform an acid-base workup to purify your product. Dissolve the crude reaction mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract the free amine back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is a typical reaction yield for the synthesis of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate?

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method. The product, being an amine, will likely have a different Rf value than the starting ketone. You can visualize the spots using a suitable stain, such as potassium permanganate or ninhydrin (for the secondary amine product). Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool to monitor the disappearance of starting materials and the appearance of the product peak with the correct mass.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sodium triacetoxyborohydride and sodium cyanoborohydride can release flammable hydrogen gas upon contact with water or acid.[7] Handle these reagents with care and quench any excess reagent cautiously.

Data Presentation

The following tables illustrate how you can systematically optimize reaction conditions and present the data. The values presented here are for illustrative purposes only and are not based on actual experimental results for this specific reaction.

Table 1: Optimization of Reducing Agent and Stoichiometry

EntryReducing AgentEquivalents of PiperidineEquivalents of Reducing AgentSolventYield (%)
1NaBH(OAc)₃1.11.2Dichloromethane (DCM)65
2NaBH(OAc)₃1.51.2Dichloromethane (DCM)78
3NaBH(OAc)₃1.51.5Dichloromethane (DCM)85
4NaBH₃CN1.51.5Methanol (MeOH)72
5NaBH₄1.51.5Methanol (MeOH)55 (with 20% alcohol byproduct)

Table 2: Optimization of Solvent and Temperature

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Dichloromethane (DCM)25 (Room Temp)1285
21,2-Dichloroethane (DCE)25 (Room Temp)1282
3Tetrahydrofuran (THF)25 (Room Temp)1275
4Dichloromethane (DCM)40688

Experimental Protocols

Detailed Methodology for the Reductive Amination Synthesis of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate:

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in dichloromethane (DCM, 0.1 M) is added piperidine (1.5 equivalents).

  • The mixture is stirred at room temperature for 30 minutes to allow for iminium ion formation.

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents) is then added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (containing 0.5% triethylamine) to afford the pure product.

Mandatory Visualization

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Tert-butyl 3-oxoazetidine-1-carboxylate C Mix in DCM A->C B Piperidine B->C D Add NaBH(OAc)3 C->D 30 min E Stir at RT D->E Stir F Quench with NaHCO3 (aq) E->F Completion G Extract with DCM F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the synthesis of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

troubleshooting_workflow start Low Yield? check_sm Starting materials present? start->check_sm Yes check_side_products Side products observed? start->check_side_products No solution1 Check reagent quality Increase reaction time/temp Optimize stoichiometry check_sm->solution1 Yes solution2 Add weak acid catalyst Use molecular sieves check_sm->solution2 No solution3 Use milder reducing agent (STAB) Allow more time for imine formation check_side_products->solution3 Yes end Improved Yield check_side_products->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for low reaction yield.

References

Troubleshooting

Technical Support Center: Purification of Polar Azetidine Derivatives

Welcome to the technical support center for the purification of polar azetidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance a...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar azetidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common challenges encountered during the purification of these unique compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar azetidine derivatives?

A1: The primary challenges in purifying polar azetidine derivatives stem from their inherent physicochemical properties:

  • High Polarity: The presence of the nitrogen atom, often coupled with other polar functional groups like hydroxyls or amines, makes these compounds highly soluble in polar solvents. This high polarity leads to poor retention on traditional normal-phase silica gel chromatography.[1]

  • Basicity: The azetidine nitrogen is basic and can interact strongly with acidic silanol groups on the surface of silica gel, leading to significant peak tailing, streaking, or even irreversible adsorption.[1]

  • Potential Instability: The strained four-membered ring can be susceptible to ring-opening under acidic conditions, which can be present on standard silica gel.[1]

  • Low UV Activity: Many simple azetidine derivatives lack a strong chromophore, making UV detection during chromatography challenging.

Q2: What are the most common chromatographic techniques for purifying polar azetidine derivatives?

A2: Several techniques can be employed, with the choice depending on the specific properties of the derivative:

  • Normal-Phase Chromatography (NPC) with Mobile Phase Modifiers: Standard silica gel chromatography can be effective if a basic modifier (e.g., triethylamine, ammonia) is added to the mobile phase to suppress interactions with silanol groups.[1][2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds that are poorly retained in reversed-phase chromatography. It uses a polar stationary phase with a high concentration of a less polar organic solvent in the mobile phase.[1][3][4]

  • Reversed-Phase Chromatography (RPC): While challenging for highly polar compounds, RPC can be successful using specialized columns, such as polar-endcapped or polar-embedded C18 columns, which are more compatible with highly aqueous mobile phases.[1][3] Adjusting the mobile phase pH to suppress the ionization of the basic azetidine can also improve retention.[2]

  • Ion-Exchange Chromatography (IEC): For azetidine derivatives with ionizable groups, IEC can be a highly effective purification method based on the net charge of the molecule.[5][6]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent. It is known for fast and efficient separations of polar and basic compounds.[7][8][9][10]

Troubleshooting Guides

Normal-Phase Chromatography (Silica Gel)

Problem: Significant peak tailing or streaking of my polar azetidine derivative on a silica gel column.

Possible CauseTroubleshooting Step
Strong interaction with acidic silanol groups Add a basic modifier to the mobile phase. Common choices include 0.1-1% triethylamine or a small amount of ammonium hydroxide in the methanolic portion of the eluent.[2]
Inappropriate solvent system Increase the polarity of the mobile phase. If a hexane/ethyl acetate system is failing, switch to a dichloromethane/methanol or chloroform/methanol system.[1]
Compound instability on silica Test for on-plate degradation by spotting the compound on a TLC plate, waiting for a period (e.g., 1 hour), and then developing the plate. If degradation is observed, consider a more inert stationary phase like alumina or an alternative technique like HILIC or SFC.
Column overload Reduce the amount of sample loaded onto the column.
Reversed-Phase Chromatography

Problem: My polar azetidine derivative is not retained and elutes in the void volume on a C18 column.

Possible CauseTroubleshooting Step
Compound is too polar for the stationary phase Switch to a polar-modified reversed-phase column (e.g., polar-endcapped or polar-embedded). These columns are designed for better retention of polar analytes in highly aqueous mobile phases.[3]
Inappropriate mobile phase pH Increase the pH of the mobile phase to suppress the ionization of the basic azetidine nitrogen. Using a buffer with a pH 2 units above the pKa of the azetidine will render it neutral and increase its hydrophobicity and retention. Ensure your column is stable at higher pH.[2]
Insufficiently aqueous mobile phase Increase the aqueous portion of the mobile phase. Some polar-modified columns can be run in 100% aqueous conditions.
Lack of a suitable retention mechanism Consider switching to an orthogonal technique like HILIC, which is specifically designed for polar compounds.[3][11]
Hydrophilic Interaction Liquid Chromatography (HILIC)

Problem: Poor peak shape or inconsistent retention times in HILIC.

Possible CauseTroubleshooting Step
Improper sample solvent The sample should be dissolved in a solvent that is as weak or weaker (less polar) than the initial mobile phase. Dissolving the sample in a high concentration of water can lead to peak distortion. Ideally, dissolve the sample in the initial mobile phase.[12]
Insufficient column equilibration HILIC columns require a longer equilibration time than reversed-phase columns to establish a stable water layer on the stationary phase. Equilibrate with at least 10-20 column volumes of the initial mobile phase.
Inappropriate mobile phase buffer The type and concentration of the buffer can significantly impact selectivity and peak shape. Ammonium formate and ammonium acetate are common choices. Buffer concentration is typically in the 5-20 mM range.[13]
Mobile phase pH is not optimal The pH of the mobile phase affects the charge state of both the analyte and the stationary phase, influencing retention. Optimize the pH to achieve the desired separation.

Quantitative Data Summary

The following table provides an illustrative comparison of different purification techniques for polar azetidine derivatives based on typical performance characteristics. Actual results will vary depending on the specific compound and experimental conditions.

Purification TechniqueTypical Purity (%)Typical Recovery (%)Key AdvantagesCommon Challenges
NPC with Modifier 85-9570-90Cost-effective, readily available.Peak tailing, potential for compound degradation, modifier removal.
HILIC >9585-98Excellent for very polar compounds, good peak shapes, MS-compatible mobile phases.Requires careful method development, longer equilibration times.[12][14]
Reversed-Phase (Polar-Modified) >9580-95Robust and reproducible, wide range of available stationary phases.Poor retention of highly polar compounds, may require high pH mobile phases.[3]
Ion-Exchange >98>90High selectivity for ionizable compounds, high loading capacity.Requires ionizable functional group, can be sensitive to buffer conditions.[5][6]
SFC >98>95Fast separations, reduced solvent consumption, excellent for chiral separations.Requires specialized equipment, method development can be complex.[15]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier

This protocol is suitable for the purification of a moderately polar, basic azetidine derivative.

  • Stationary Phase: Standard silica gel.

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH) with 1% triethylamine (TEA).

  • Column Equilibration: Equilibrate the column with 5-10 column volumes of the initial mobile phase (e.g., 100% DCM or a low percentage of Solvent B).

  • Sample Loading: Dissolve the crude sample in a minimum amount of DCM. If solubility is low, a small amount of methanol can be added. Adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the column.

  • Elution: Start with a low polarity mobile phase (e.g., 1-2% Solvent B in Solvent A) and gradually increase the polarity with a linear gradient (e.g., 2% to 20% Solvent B over 20 column volumes).

  • Fraction Collection: Collect fractions and analyze by TLC or LC-MS to identify the fractions containing the pure product.

  • Post-Purification: Combine the pure fractions and evaporate the solvent under reduced pressure. The TEA is volatile and should be removed during evaporation.

Protocol 2: HILIC Purification

This protocol is designed for highly polar azetidine derivatives that are poorly retained by reversed-phase chromatography.

  • Stationary Phase: A HILIC column with an amide, diol, or zwitterionic stationary phase.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

    • Solvent B: Acetonitrile.

  • Column Equilibration: Equilibrate the column with at least 15-20 column volumes of the initial mobile phase (e.g., 95% Solvent B / 5% Solvent A) at a stable flow rate.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. If the sample is not soluble, use a solvent with a slightly higher aqueous content, but keep the injection volume small to avoid peak distortion.

  • Elution: Start with a high percentage of organic solvent (e.g., 95% Solvent B). Run a gradient to increase the aqueous content (e.g., 5% to 40% Solvent A over 15-20 minutes).

  • Fraction Collection: Collect fractions based on UV or MS detection.

  • Post-Purification: The mobile phase is volatile and can be easily removed by lyophilization or evaporation.

Visualization of Workflows

General Purification Workflow

PurificationWorkflow cluster_start Start cluster_analysis Initial Analysis cluster_selection Method Selection cluster_methods Purification Techniques cluster_optimization Optimization & Analysis cluster_end Final Product start Crude Azetidine Derivative tlc_lcms TLC / LC-MS Analysis (Assess Polarity & Purity) start->tlc_lcms method_selection Select Purification Technique tlc_lcms->method_selection npc Normal-Phase (Silica) method_selection->npc Moderately Polar, Basic hilic HILIC method_selection->hilic Highly Polar rpc Reversed-Phase method_selection->rpc Moderately Polar, pH Stable iec Ion-Exchange method_selection->iec Ionizable sfc SFC method_selection->sfc Chiral or High-Throughput optimization Optimize Conditions (Gradient, Flow Rate, etc.) npc->optimization hilic->optimization rpc->optimization iec->optimization sfc->optimization fraction_analysis Analyze Fractions (TLC / LC-MS) optimization->fraction_analysis fraction_analysis->optimization Repurify pure_product Pure Azetidine Derivative fraction_analysis->pure_product Fractions Pure

Caption: A logical workflow for selecting a suitable purification technique for polar azetidine derivatives.

Troubleshooting Workflow for Peak Tailing in Normal-Phase Chromatography

PeakTailingTroubleshooting start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks add_modifier Add/Increase Basic Modifier (e.g., 0.1-1% TEA) check_all_peaks->add_modifier No instrument_issue Check for Instrument Issues (e.g., column void, dead volume) check_all_peaks->instrument_issue Yes check_overload Reduce Sample Load add_modifier->check_overload Tailing Persists problem_solved Problem Resolved add_modifier->problem_solved Tailing Improved change_solvent Increase Mobile Phase Polarity (e.g., DCM/MeOH) check_overload->change_solvent Tailing Persists check_overload->problem_solved Tailing Improved change_technique Consider Alternative Technique (HILIC, SFC) change_solvent->change_technique Tailing Persists change_solvent->problem_solved Tailing Improved instrument_issue->problem_solved Issue Fixed

Caption: A step-by-step guide to troubleshooting peak tailing in normal-phase chromatography of basic compounds.

References

Optimization

Technical Support Center: Stability of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate in Acidic Media

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyl 3-(...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate in acidic media?

A1: The primary stability concerns for this molecule in acidic media are twofold, arising from two distinct structural motifs:

  • Acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group: The Boc group is notoriously labile in acidic conditions, leading to its removal and the formation of the corresponding deprotected piperidinyl-azetidine.[1] This is often the intended reaction in a synthetic sequence but can be an undesired degradation pathway if the Boc-protected form is the target compound.

  • Acid-mediated ring-opening of the azetidine ring: The four-membered azetidine ring is inherently strained and susceptible to cleavage under acidic conditions.[2] Protonation of the azetidine nitrogen atom increases this ring strain, making it vulnerable to nucleophilic attack and subsequent ring-opening, which leads to the formation of undesired byproducts.[3]

Q2: What is the mechanism of Boc group cleavage in acidic media?

A2: The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by an acid.

  • Formation of a tert-butyl cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decomposes, releasing carbon dioxide gas.

  • Formation of the amine salt: The resulting free amine is protonated by the excess acid to form the corresponding salt.[1]

Q3: What factors influence the rate of Boc deprotection?

A3: Several factors can influence the rate of Boc deprotection:

  • Acid Strength and Concentration: Stronger acids and higher concentrations will lead to faster cleavage. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for efficient removal.[4][5]

  • Temperature: Higher temperatures will accelerate the reaction rate. However, this can also increase the rate of degradation of the azetidine ring.[4]

  • Steric Hindrance: While less of a factor for this specific molecule, significant steric bulk near the Boc group can hinder the approach of the acid and slow down the deprotection rate.[6]

  • Solvent: The choice of solvent can influence the solubility of the substrate and the acid, thereby affecting the reaction rate. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[5]

Q4: Can the azetidine ring open during Boc deprotection?

A4: Yes, the conditions used for Boc deprotection, particularly with strong acids, can concurrently promote the degradation of the azetidine ring.[3] It is a competing reaction pathway. The stability of the azetidine ring is pH-dependent, with increased degradation observed at lower pH values.[2] Therefore, careful optimization of deprotection conditions is crucial to maximize the yield of the desired deprotected product while minimizing ring-opened byproducts.

Q5: What are the potential side products of acidic degradation?

A5: Besides the intended deprotected product, several side products can form:

  • Ring-opened azetidine derivatives: Nucleophilic attack on the protonated azetidine ring can lead to various ring-opened products. The specific structure of these byproducts will depend on the nucleophiles present in the reaction mixture (e.g., water, counter-ions from the acid).

  • tert-butylation products: The tert-butyl cation generated during Boc deprotection is a reactive electrophile and can alkylate nucleophilic sites on the starting material, product, or solvent.[7] This is a common source of impurities in Boc deprotection reactions.

Q6: How can I minimize the formation of side products?

A6: To minimize side product formation, consider the following strategies:

  • Use of Scavengers: To prevent tert-butylation, nucleophilic scavengers can be added to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) and thioanisole.[7]

  • Milder Acidic Conditions: If complete Boc removal is not the primary goal, but rather minimizing degradation, using milder acids or lower acid concentrations can be beneficial.

  • Temperature Control: Performing the reaction at lower temperatures can help to control the rate of both Boc deprotection and azetidine ring degradation.[4]

  • Reaction Time Optimization: Monitor the reaction closely (e.g., by LC-MS) and stop it as soon as the desired transformation is complete to avoid prolonged exposure to acidic conditions.

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Symptom Possible Cause Suggested Solution
Presence of starting material after the expected reaction time.Insufficient acid strength or concentration.Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid.[4]
Inadequate reaction time or temperature.Increase the reaction time and continue to monitor. Gentle warming (e.g., to 40 °C) can be considered, but with caution due to potential azetidine ring instability.[4]
Poor solubility of the starting material.Try a different solvent system in which the substrate is more soluble.

Issue 2: Low Yield of the Desired Product and/or Formation of Multiple Byproducts

Symptom Possible Cause Suggested Solution
Complex mixture of products observed by LC-MS or NMR.Degradation of the azetidine ring.Use milder acidic conditions (e.g., lower concentration of acid, weaker acid). Perform the reaction at a lower temperature (e.g., 0 °C). Minimize the reaction time.[3]
Formation of tert-butylation side products.Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture to trap the tert-butyl cation.[7]
Product loss during work-up.Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form if desired.

Quantitative Data Summary

Acidic Condition Reagent Example Expected Rate of Boc Deprotection Expected Risk of Azetidine Ring Opening
Strong Acid50% TFA in DCMFastHigh
Moderate Acid20% TFA in DCMModerateModerate
Mild Acid4M HCl in DioxaneModerate to SlowModerate
Very Mild AcidSaturated NH₄ClVery Slow / NegligibleLow

Experimental Protocols

Protocol 1: Monitoring the Stability of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate in Acidic Buffer

Objective: To determine the degradation rate of the title compound at a specific pH.

Materials:

  • Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

  • Buffered aqueous solution of desired pH (e.g., pH 2, pH 4, pH 7)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., 1 mg/mL in ACN).

  • In a series of vials, add the acidic buffer.

  • Spike a small aliquot of the stock solution into each buffer vial to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Maintain the vials at a constant temperature (e.g., room temperature or 37 °C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately quench the degradation by neutralizing the sample with a suitable base if necessary.

  • Analyze the samples by HPLC or LC-MS to determine the remaining concentration of the parent compound and identify any major degradation products.

  • Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Protocol 2: Standard Boc Deprotection with Monitoring for Azetidine Ring Stability

Objective: To remove the Boc group while minimizing degradation of the azetidine ring.

Materials:

  • Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS, optional scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • TLC plates and/or LC-MS system

Procedure:

  • Dissolve tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (1.0 equiv) in anhydrous DCM.

  • If using a scavenger, add triisopropylsilane (1.1 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (e.g., 10-20 equivalents) to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 15-30 minutes).

  • Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analyze the crude product by LC-MS and NMR to assess the purity and identify any potential ring-opened byproducts.

Visualizations

Boc_Deprotection_Pathway cluster_0 Boc Deprotection Start Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Start->Protonation + H+ Carbocation Formation of tert-Butyl Cation + Carbamic Acid Protonation->Carbocation Decarboxylation Decarboxylation Carbocation->Decarboxylation - CO2 Amine_Salt Protonated Amine (Final Product) Decarboxylation->Amine_Salt + H+

Caption: Acid-catalyzed cleavage of a Boc protecting group.

Azetidine_Ring_Opening cluster_1 Azetidine Ring Degradation Azetidine Azetidine Ring Protonation Protonation of Azetidine Nitrogen Azetidine->Protonation + H+ Ring_Strain Increased Ring Strain Protonation->Ring_Strain Nucleophilic_Attack Nucleophilic Attack Ring_Strain->Nucleophilic_Attack + Nucleophile Ring_Opened Ring-Opened Product Nucleophilic_Attack->Ring_Opened

Caption: Acid-mediated degradation pathway of the azetidine ring.

Troubleshooting_Workflow Start Experiment with tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate in acidic media Problem Identify Issue Start->Problem Incomplete Incomplete Reaction Problem->Incomplete Starting material remains Byproducts Low Yield / Byproducts Problem->Byproducts Unexpected peaks Solution1 Increase Acid Conc./Time/Temp Incomplete->Solution1 Solution2 Use Milder Conditions Byproducts->Solution2 Solution3 Add Scavengers Byproducts->Solution3 End Successful Outcome Solution1->End Solution2->End Solution3->End

References

Troubleshooting

Technical Support Center: Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate Reactions

Welcome to the technical support center for experiments involving tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, sci...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the chemical modification of this versatile building block.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation or other modifications of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

Issue 1: Incomplete or Slow Reaction

Symptoms:

  • Significant amount of starting material remains after the expected reaction time (monitored by TLC, LC-MS, or NMR).

  • Low yield of the desired product.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Reagent Reactivity Alkylating Agent: If using an alkyl halide, consider switching from a chloride to a bromide or iodide to increase reactivity. For particularly unreactive halides, adding a catalytic amount of sodium iodide can be beneficial.Reducing Agent (for reductive amination): Sodium triacetoxyborohydride (STAB) is generally effective and mild. For sluggish reactions, sodium cyanoborohydride (NaBH3CN) with careful pH control can be an alternative.
Steric Hindrance The piperidine nitrogen is sterically accessible, but bulky alkylating agents may react slowly. Increase the reaction temperature.Extend the reaction time.Consider using a less sterically hindered alkylating agent if the experimental design allows.
Suboptimal Reaction Conditions Solvent: For N-alkylation, polar aprotic solvents like DMF or acetonitrile are generally suitable. For reductive amination, dichloromethane (DCM) or dichloroethane (DCE) are common choices. Ensure the solvent is anhydrous.Base (for N-alkylation): A non-nucleophilic base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) is recommended to neutralize the acid formed during the reaction.Temperature: While many reactions proceed at room temperature, gentle heating (e.g., 50-70 °C) can often drive the reaction to completion.
Poor Solubility of Reagents Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system or gentle heating.

Issue 2: Formation of Multiple Products

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS in addition to the starting material and desired product.

Possible Causes & Solutions:

CauseRecommended Solution
Over-alkylation (Quaternary Salt) This is a common side reaction in the N-alkylation of piperidines.[1] Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate relative to the alkylating agent.Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.Consider reductive amination as an alternative, which avoids the formation of quaternary ammonium salts.[2]
Side Reactions of the Alkylating Agent If the alkylating agent contains other reactive functional groups, these may undergo side reactions. Protect sensitive functional groups on the alkylating agent before the reaction and deprotect them afterward.
Boc-group Deprotection The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is sensitive to strong acids. If the reaction conditions are acidic, the Boc group may be cleaved. Avoid acidic conditions. If an acid is generated during the reaction (e.g., HBr in N-alkylation), ensure a sufficient amount of a suitable base is present.If acidic workup is required, use mild acidic conditions and maintain a low temperature.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is not proceeding to completion. What should I investigate first?

A1: First, assess the reactivity of your alkylating agent. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive halide, consider increasing the reaction temperature or adding a catalytic amount of sodium iodide. Also, ensure your base is sufficiently strong and soluble in the reaction medium to neutralize the acid byproduct. Finally, confirm that your solvent is anhydrous, as water can interfere with the reaction.

Q2: I am observing a significant amount of a more polar byproduct in my N-alkylation reaction. What could it be?

A2: A highly polar byproduct that is soluble in aqueous media is likely the quaternary ammonium salt formed from the over-alkylation of the piperidine nitrogen.[1] This occurs when the product of the initial N-alkylation reacts with another molecule of the alkylating agent. To minimize this, use the piperidine compound in a slight excess or add the alkylating agent slowly to the reaction mixture.

Q3: Is reductive amination a better method for N-alkylation of this compound?

A3: Reductive amination is an excellent alternative to direct N-alkylation and is often preferred as it avoids the common side reaction of over-alkylation.[2] It is particularly useful for introducing alkyl groups via reaction with aldehydes or ketones. The reaction is typically clean and high-yielding.

Q4: Can the Boc-protecting group on the azetidine ring be cleaved during the reaction?

A4: The Boc group is generally stable under neutral and basic conditions used for most N-alkylation and reductive amination reactions. However, it is labile under acidic conditions. If your reaction generates an acid and the base is not efficient in neutralizing it, or if you use an acidic workup, you risk deprotecting the azetidine nitrogen.

Q5: What are the recommended general conditions for a standard N-alkylation of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate?

A5: A good starting point would be to dissolve tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (1.1 eq.) and a base such as potassium carbonate (2.0 eq.) in anhydrous DMF. Then, add the alkyl halide (1.0 eq.) and stir the reaction at room temperature, monitoring its progress by TLC or LC-MS. If the reaction is slow, gentle heating to 50-70 °C can be applied.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

  • To a solution of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (1.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add potassium carbonate (2.2 mmol).

  • Add the alkyl halide (1.0 mmol) to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased to 50-70 °C.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination

  • Dissolve tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (1.2 mmol) and the desired aldehyde or ketone (1.0 mmol) in anhydrous dichloromethane (DCM, 15 mL).

  • Add acetic acid (1.2 mmol) to the solution.

  • Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_alkylation Direct N-Alkylation cluster_reductive Reductive Amination start_alk Starting Material + Alkyl Halide + Base in DMF reaction_alk Stir at RT to 70°C start_alk->reaction_alk workup_alk Aqueous Workup & Extraction reaction_alk->workup_alk purification_alk Column Chromatography workup_alk->purification_alk product_alk N-Alkylated Product purification_alk->product_alk start_red Starting Material + Aldehyde/Ketone in DCM imine Imine/Enamine Formation (Acetic Acid) start_red->imine reduction Reduction with Sodium Triacetoxyborohydride imine->reduction workup_red Aqueous Workup & Extraction reduction->workup_red purification_red Column Chromatography workup_red->purification_red product_red N-Alkylated Product purification_red->product_red

References

Optimization

how to remove residual starting material from Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual starting materials from the s...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual starting materials from the synthesis of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most likely residual starting materials in the synthesis of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate?

A1: Based on common synthetic routes, the most probable residual starting materials are 1-Boc-3-azetidinone and piperidine . The synthesis typically proceeds via a reductive amination reaction, and incomplete reaction or non-stoichiometric amounts of reactants can lead to their presence in the crude product.

Q2: How can I detect the presence of residual starting materials in my product?

A2: The presence of impurities can be monitored using Thin Layer Chromatography (TLC). A co-spot TLC comparing the crude reaction mixture to the starting materials will help determine if the reaction is complete.[1] Any remaining starting materials will appear as separate spots. For more quantitative analysis, techniques like NMR spectroscopy or LC-MS can be employed.

Q3: What are the general strategies for purifying tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate?

A3: The primary purification techniques for this compound include:

  • Flash Chromatography: A widely used method for separating compounds with different polarities.[2]

  • Acid-Base Extraction: This technique is effective for removing basic impurities like piperidine.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity.[2]

  • Scavenger Resins: These can be used to selectively remove unreacted reagents.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during the purification process.

Issue 1: Residual Piperidine Detected
  • Problem: The basic starting material, piperidine, remains in the final product.

  • Solution: An acidic wash during the workup is highly effective. By dissolving the crude product in an organic solvent (e.g., ethyl acetate) and washing with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH4Cl), the basic piperidine will be protonated and move into the aqueous layer, effectively separating it from the desired product in the organic layer.

Issue 2: Residual 1-Boc-3-azetidinone Detected
  • Problem: The ketone starting material, 1-Boc-3-azetidinone, is present in the purified product.

  • Solution: Flash column chromatography is the most reliable method to separate the product from the unreacted ketone. Due to the polarity difference between the ketone and the product amine, a suitable solvent system can effectively separate the two compounds.

Issue 3: Both Starting Materials Remain
  • Problem: Both piperidine and 1-Boc-3-azetidinone are present as impurities.

  • Solution: A sequential purification approach is recommended. First, perform an acid-base extraction to remove the bulk of the piperidine. After drying the organic layer, concentrate it and then purify the residue using flash column chromatography to remove the 1-Boc-3-azetidinone and any remaining traces of piperidine.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Piperidine Removal
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. Repeat the wash 2-3 times.

  • Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove excess water.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product, now free of piperidine.

Protocol 2: Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane (DCM).

  • Column Packing: Prepare a silica gel column using a suitable solvent system. A gradient elution is often effective, starting with a less polar solvent system and gradually increasing the polarity.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The less polar 1-Boc-3-azetidinone will typically elute before the more polar product, tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

The following table summarizes typical solvent systems and expected retention factors (Rf) for the product and starting materials in flash chromatography on a silica gel stationary phase. Note: These are example values and may vary depending on the specific conditions.

CompoundMobile Phase (Ethyl Acetate/Hexane)Typical Rf Value
1-Boc-3-azetidinone30:700.6 - 0.7
tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate 70:300.3 - 0.4
Piperidine70:300.1 - 0.2 (streaking)

Visualization

The following diagram illustrates the logical workflow for the purification of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

Purification_Workflow crude Crude Reaction Mixture (Product + Piperidine + 1-Boc-3-azetidinone) extraction Acid-Base Extraction (Aqueous HCl Wash) crude->extraction Step 1 chromatography Flash Column Chromatography extraction->chromatography Organic Layer piperidine_waste Aqueous Waste (Piperidine Salt) extraction->piperidine_waste Aqueous Layer pure_product Pure Product chromatography->pure_product Pure Fractions ketone_waste Waste Fractions (1-Boc-3-azetidinone) chromatography->ketone_waste Early Fractions

References

Troubleshooting

Technical Support Center: Optimizing Solubility of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate for Reactions

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate in various or...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate in various organic solvents to enhance reaction efficiency. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate?

While specific quantitative solubility data for Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is not extensively documented in publicly available literature, its structural components provide strong indicators of its likely solubility profile. The piperidine moiety, a core structural feature, is known to be miscible with water and soluble in a wide array of organic solvents such as alcohols, ethers, and chloroform.[1][2] Conversely, its solubility is limited in nonpolar solvents like hexane.[2] The presence of the Boc-protecting group and the azetidine ring contributes to its overall moderate lipophilicity.

Q2: I am observing poor solubility of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate in my reaction solvent. What could be the issue?

Poor solubility can arise from several factors, including the choice of solvent, temperature, and the presence of other reagents. The polarity mismatch between the solute and the solvent is the most common reason. For instance, attempting to dissolve this compound in a highly nonpolar solvent like hexane or heptane would likely result in poor solubility.

Q3: What are some recommended solvents for reactions involving this compound?

Based on the solubility of similar piperidine derivatives, the following solvents are recommended starting points for achieving good solubility:

  • Protic Polar Solvents: Methanol, Ethanol, Isopropanol

  • Aprotic Polar Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

Q4: Can heating the reaction mixture improve solubility?

Yes, in many cases, increasing the temperature of the reaction mixture will enhance the solubility of the starting materials. However, it is crucial to consider the thermal stability of all reactants and reagents, including Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, to avoid degradation. A modest increase in temperature (e.g., to 40-60 °C) is often a good starting point.

Q5: Are there any additives that can improve solubility?

The use of co-solvents can be an effective strategy. For instance, if your primary reaction solvent is less polar (e.g., toluene), adding a small amount of a more polar co-solvent like THF or DMF can significantly improve the solubility of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues encountered during reactions with Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

Table 1: Troubleshooting Poor Solubility
Symptom Possible Cause Suggested Solution
Starting material remains as a solid precipitate in the reaction mixture.Inappropriate solvent choice (polarity mismatch).1. Consult the solvent recommendation table below.2. Perform small-scale solubility tests in various solvents before proceeding with the full-scale reaction.
The reaction is sluggish or does not proceed to completion.Low concentration of the dissolved reactant due to poor solubility.1. Gradually increase the reaction temperature while monitoring for any degradation.2. Consider using a co-solvent to enhance solubility.
Oily film or separate liquid phase observed.Saturation limit exceeded, or temperature drop causing precipitation.1. Increase the volume of the solvent.2. Maintain a constant and adequate reaction temperature.
Reaction works at a small scale but fails upon scale-up.Mass transfer limitations due to poor mixing of a heterogeneous mixture.1. Ensure vigorous and efficient stirring.2. Re-evaluate the solvent system for the larger scale.
Table 2: Recommended Solvents for Screening
Solvent Class Examples Rationale for Use
AlcoholsMethanol, EthanolProtic nature can aid in solvating the amine functionality. Alcoholic solvents have been shown to enhance the rate of Boc protection reactions.[3]
EthersTetrahydrofuran (THF)Good general-purpose solvent for a wide range of organic compounds.
HalogenatedDichloromethane (DCM)Effective at dissolving many organic molecules.
Aprotic PolarDMF, DMSO, AcetonitrileHigh polarity can effectively solvate polar molecules.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol outlines a method for quickly assessing the solubility of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate in various solvents.

Materials:

  • Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

  • A selection of solvents (e.g., Methanol, THF, DCM, Toluene, Heptane)

  • Small vials (e.g., 1-dram vials) with caps

  • Magnetic stir plate and stir bars (optional)

  • Vortex mixer

Procedure:

  • Weigh a small, known amount of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (e.g., 10 mg) into each vial.

  • Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.

  • Cap the vial and vortex or stir vigorously for 1-2 minutes at room temperature.

  • Visually inspect the vial for any undissolved solid.

  • If the solid has dissolved, the compound is soluble at approximately 100 mg/mL.

  • If the solid has not dissolved, add another measured volume of the solvent (e.g., another 0.1 mL, for a total of 0.2 mL) and repeat step 3.

  • Continue adding the solvent in measured increments until the solid dissolves completely.

  • Record the total volume of solvent required to dissolve the solid to estimate the solubility.

  • Repeat for each solvent to be tested.

Visualizations

Diagram 1: Solubility Troubleshooting Workflow

G start Poor Solubility Observed solvent_check Is the solvent appropriate? start->solvent_check temp_check Is the temperature optimal? solvent_check->temp_check Yes change_solvent Screen alternative solvents solvent_check->change_solvent No concentration_check Is the concentration too high? temp_check->concentration_check Yes increase_temp Gradually increase temperature temp_check->increase_temp No co_solvent Consider adding a co-solvent concentration_check->co_solvent Yes increase_volume Increase solvent volume concentration_check->increase_volume No end Solubility Improved co_solvent->end change_solvent->end increase_temp->end increase_volume->end

Caption: A logical workflow for troubleshooting poor solubility issues.

Diagram 2: Solvent Selection Logic

G start Select Reaction Type polar_reaction Polar Reaction Conditions start->polar_reaction nonpolar_reaction Nonpolar Reaction Conditions start->nonpolar_reaction protic_solvents Screen Protic Solvents (e.g., MeOH, EtOH) polar_reaction->protic_solvents aprotic_solvents Screen Aprotic Polar Solvents (e.g., THF, DCM, DMF) polar_reaction->aprotic_solvents nonpolar_solvents Screen Nonpolar Solvents (e.g., Toluene, Heptane) nonpolar_reaction->nonpolar_solvents co_solvent_addition Consider Co-solvent Addition (e.g., Toluene/THF) nonpolar_solvents->co_solvent_addition

Caption: A decision-making diagram for initial solvent selection.

References

Optimization

Technical Support Center: Managing Diastereomers in the Synthesis of Substituted Piperidinyl-Azetidines

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of substituted piperidinyl-azetidines, with a specific focus on managing diastereomers.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Problem 1: Poor Diastereomeric Ratio (d.r.) in the Final Product

You have successfully synthesized your target piperidinyl-azetidine, but analysis reveals a nearly 1:1 mixture of diastereomers or a low d.r. that is not ideal for your application.

Potential CauseRecommended SolutionRationale
Inadequate Stereocontrol in the Key Bond-Forming Step Re-evaluate the reaction conditions of the step that forms the stereocenter(s). Consider modifying the catalyst, solvent, temperature, or steric bulk of protecting groups. For instance, in a reductive amination to form the piperidine ring, the choice of reducing agent can significantly influence the stereochemical outcome.The transition state geometry, which dictates the diastereoselectivity, is highly sensitive to reaction parameters. Bulky protecting groups can direct the approach of reagents, and different catalysts can favor specific transition states.
Suboptimal Reaction Temperature Perform a temperature screen. Lowering the temperature often increases selectivity by favoring the transition state with the lowest activation energy, which typically leads to the more stable diastereomer.At higher temperatures, there may be enough thermal energy to overcome the small energy differences between competing diastereomeric transition states, leading to a loss of selectivity.
Solvent Effects Screen a variety of solvents with different polarities. Non-polar solvents may favor a more compact transition state, while polar solvents can stabilize charged intermediates, potentially altering the stereochemical pathway.The solvent can influence the conformation of the substrate and the solvation of the transition state, thereby affecting the facial selectivity of the reaction.
Racemization or Epimerization Check for potential racemization or epimerization pathways under your reaction or workup conditions. This can be caused by acidic or basic conditions, or elevated temperatures, especially if a stereocenter is adjacent to a carbonyl group or other activating functionality.The stereochemical integrity of the product can be compromised if conditions allow for the equilibration of stereocenters after the stereoselective reaction has occurred.

Problem 2: Difficulty in Separating Diastereomers

Your reaction has produced a mixture of diastereomers, but they are proving difficult to separate by standard column chromatography.

Potential CauseRecommended SolutionRationale
Similar Polarity of Diastereomers Explore alternative chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) often provide better resolution for stereoisomers. Consider using a different stationary phase or solvent system in your standard column chromatography.Diastereomers can have very similar polarities, making them co-elute on standard silica gel. Chiral stationary phases interact differently with each diastereomer, enabling separation.
Formation of a Stable Adduct If the diastereomers are not separable, consider derivatizing the mixture to create new compounds with different physical properties. For example, reaction with a chiral resolving agent to form diastereomeric salts can allow for separation by crystallization.[1]Derivatization can exaggerate the physical differences between the diastereomers, making them easier to separate by conventional techniques.
Kinetic vs. Thermodynamic Control If your reaction is reversible, consider changing the conditions to favor the formation of a single, thermodynamically more stable diastereomer. This might involve longer reaction times or higher temperatures, but be mindful of potential side reactions.In some cases, the initially formed kinetic product mixture can be converted to a single, more stable thermodynamic product under equilibrating conditions.

Problem 3: Inconsistent Stereochemical Outcomes

You are running the same reaction under what you believe are identical conditions, but the diastereomeric ratio of your product varies significantly from batch to batch.

Potential CauseRecommended SolutionRationale
Moisture in Reagents or Glassware Ensure all glassware is oven-dried before use and that all solvents and reagents are anhydrous. Trace amounts of water can affect the concentration and reactivity of reagents, leading to inconsistent results.[2]Many organometallic reagents and strong bases used in stereoselective synthesis are highly sensitive to moisture, which can alter the course of the reaction.
Rate of Reagent Addition Use a syringe pump for the slow and consistent addition of reagents, especially at low temperatures. The rate of addition can influence the local concentration of reactants and affect the stereochemical outcome.[2]Rapid addition of a reagent can lead to localized temperature increases or changes in concentration, which can impact the selectivity of the reaction.
Catalyst Activity Variation If using a solid-supported catalyst, ensure it is from the same batch and has been stored correctly. Catalyst activity can vary between batches or degrade over time.The activity and selectivity of a catalyst are crucial for reproducible results. Inconsistent catalyst performance will lead to variable diastereomeric ratios.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing diastereoselectivity in the synthesis of substituted piperidinyl-azetidines?

A1: The primary factors include:

  • Substrate Control: The existing stereocenters in your starting materials will influence the stereochemical outcome of subsequent reactions. The steric and electronic nature of substituents on both the piperidine and azetidine precursors play a crucial role.

  • Reagent Control: The choice of reagents, especially catalysts and reducing or oxidizing agents, is critical. Chiral catalysts or auxiliaries can induce high levels of diastereoselectivity.

  • Reaction Conditions: As detailed in the troubleshooting guide, parameters like temperature, solvent, and reaction time can have a significant impact on the diastereomeric ratio.

Q2: Which synthetic strategies are most effective for controlling diastereoselectivity in this class of compounds?

A2: Several strategies have proven effective for the stereocontrolled synthesis of related heterocyclic systems and can be applied here:

  • Catalytic Asymmetric Synthesis: Employing chiral catalysts, such as those based on transition metals with chiral ligands, can direct the formation of a specific diastereomer.

  • Intramolecular Cyclizations: Cyclization reactions, such as intramolecular Michael additions or reductive aminations, can exhibit high diastereoselectivity due to the conformational constraints of the cyclic transition state.[3]

  • [2+2] and [3+1] Cycloadditions: These methods are powerful for constructing the azetidine ring with good stereocontrol.[4]

  • Diastereoselective Reduction of Pyridinium Salts: The hydrogenation of substituted pyridinium salts can lead to the formation of piperidines with high diastereoselectivity.[5][6]

Q3: What are the best analytical techniques for determining the diastereomeric ratio?

A3: The most common and reliable methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often the first choice. Diastereomers will have slightly different chemical environments, leading to distinct signals. The ratio of the integrals of well-resolved signals corresponding to each diastereomer is directly proportional to their molar ratio.[7]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly effective for separating and quantifying diastereomers. Even on a standard C18 column, diastereomers can sometimes be separated.[8]

  • Gas Chromatography (GC): For volatile compounds, GC with a chiral stationary phase can provide excellent separation and quantification of diastereomers.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Reductive Amination

This protocol describes a general method for the formation of a substituted piperidine ring via reductive amination, a common strategy where stereocontrol can be exerted.

Materials:

  • Appropriate aldehyde or ketone precursor

  • Azetidine-containing amine

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) in anhydrous solvent, add the azetidine-containing amine (1.1 eq).

  • If required, add acetic acid (0.1-1.0 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C.

  • Add the reducing agent (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Analyze the diastereomeric ratio by NMR or HPLC.

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

Procedure:

  • Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify a pair of well-resolved signals, one corresponding to each diastereomer. These signals should ideally be singlets, doublets, or other simple multiplets that are free from overlap with other signals.[7]

  • Integrate the selected signals. Set the integral of one of the peaks to a specific value (e.g., 1.00).

  • The integral of the other peak will then represent the relative ratio. The diastereomeric ratio is the ratio of the two integral values.

Visualizations

Experimental_Workflow Experimental Workflow for Managing Diastereomers cluster_synthesis Synthesis cluster_analysis Analysis cluster_optimization Optimization/Separation start Diastereoselective Synthesis reaction Reaction Workup & Purification start->reaction analysis Determine Diastereomeric Ratio (NMR, HPLC) reaction->analysis decision Diastereomeric Ratio Acceptable? analysis->decision optimize Optimize Reaction Conditions decision->optimize No separate Separate Diastereomers (Chiral Chromatography, Crystallization) decision->separate Separation Feasible? end_product Desired Diastereomer decision->end_product Yes optimize->start separate->end_product

Caption: A general workflow for the synthesis and management of diastereomers.

Troubleshooting_Diastereoselectivity Troubleshooting Poor Diastereoselectivity cluster_causes Potential Causes cluster_solutions Solutions start Poor Diastereomeric Ratio cause1 Suboptimal Temperature start->cause1 cause2 Incorrect Solvent start->cause2 cause3 Ineffective Catalyst/Reagent start->cause3 cause4 Epimerization start->cause4 solution1 Temperature Screen cause1->solution1 solution2 Solvent Screen cause2->solution2 solution3 Screen Catalysts/Reagents cause3->solution3 solution4 Modify Workup/Reaction Conditions cause4->solution4 end_goal Improved Diastereomeric Ratio solution1->end_goal solution2->end_goal solution3->end_goal solution4->end_goal

Caption: A decision tree for troubleshooting poor diastereoselectivity.

References

Reference Data & Comparative Studies

Validation

Azetidine vs. Piperidine Linkers in PROTAC Design: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The design of Proteolysis-Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge, with the linker component playing a pivotal role in dete...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis-Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge, with the linker component playing a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of the final molecule. Among the diverse array of linker architectures, saturated heterocyclic scaffolds have gained prominence for their ability to impart conformational rigidity and modulate physicochemical properties. This guide provides an objective, data-driven comparison of two such scaffolds: the four-membered azetidine ring and the six-membered piperidine ring, as linkers in PROTAC design.

Core Principles: The Role of the Linker in PROTAC Action

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). They consist of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is not merely a spacer but a critical determinant of the PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the POI.

PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Comparative Analysis: Azetidine vs. Piperidine Linkers

While a direct head-to-head comparison of PROTACs differing only by an azetidine versus a piperidine linker is not extensively available in the literature, a comparative analysis can be constructed based on the known physicochemical properties of these heterocycles and data from various PROTAC studies.

PropertyAzetidine LinkerPiperidine LinkerKey Considerations
Conformational Rigidity HighHighBoth linkers introduce rigidity, which can pre-organize the PROTAC into a bioactive conformation for ternary complex formation.[1]
Metabolic Stability Generally HighModerateAzetidine is resistant to N-dealkylation, a common metabolic pathway for saturated amines, potentially leading to a longer half-life.[2] Piperidine can be susceptible to metabolism.[2]
Aqueous Solubility ModerateCan be HighThe basic nitrogen in piperidine can be protonated at physiological pH, increasing aqueous solubility.[3]
Permeability Potentially FavorableCan be ModulatedThe smaller size and lower pKa of azetidine may offer advantages in passive permeability. The charged state of piperidine at physiological pH can reduce passive permeability.
Synthetic Accessibility More ChallengingReadily AvailableThe synthesis of functionalized azetidines can be more complex compared to the readily available and diverse chemical space of piperidines.[4][5]

Quantitative Data Summary

The following table presents a summary of representative quantitative data for PROTACs containing piperidine linkers. Due to the limited availability of published data on PROTACs with purely azetidine-based linkers, a direct quantitative comparison is challenging. The data for piperidine-containing PROTACs is sourced from studies on various targets and cell lines and is intended to be illustrative of the performance that can be achieved with this linker type.

PROTAC Name/IDTargetE3 LigaseLinker TypeCell LineDC50 (nM)Dmax (%)Reference
ARD-69Androgen ReceptorCRBNPyridine/di-piperidineLNCaP, VCaP< 1> 90[6]
PROTAC 8Not SpecifiedVHLPiperidine-containingNot SpecifiedMedium-High PermeabilityNot Reported[7]
PARP1 degrader-3PARP1CRBNPiperidine-C-Pip-C2-Pip-C2-OHNot Specified1.23> 95[8]

Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. The permeability of PROTAC 8 was qualitatively described as "medium-high" based on an in cellulo/in vitro ratio.[7]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of PROTAC development. Below are detailed methodologies for key experiments cited in this guide.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities for the target protein and the loading control.

  • Normalize the target protein intensity to the loading control.

  • Calculate the percentage of protein remaining relative to the vehicle control.

  • Plot the percentage of remaining protein versus the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Western Blot Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Data Analysis (DC50, Dmax) E->F

Caption: A typical experimental workflow for Western blot analysis.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.

1. Materials:

  • 96-well filter plates (donor plates) and 96-well acceptor plates.

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • PROTAC compound stock solution in DMSO.

2. Procedure:

  • Add 180 µL of PBS to each well of the acceptor plate.

  • Carefully coat the filter of each well in the donor plate with 5 µL of the artificial membrane solution.

  • Add 180 µL of the PROTAC solution in PBS (final DMSO concentration <1%) to each well of the donor plate.

  • Place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubate at room temperature for a defined period (e.g., 4-16 hours).

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

3. Data Analysis:

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = (V_A / (Area * time)) * -ln(1 - [C]_A / [C]_eq) where V_A is the volume in the acceptor well, Area is the filter area, time is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.

Conclusion

The choice between an azetidine and a piperidine linker in PROTAC design is a nuanced decision that requires careful consideration of the desired properties of the final molecule. Azetidine offers the potential for enhanced metabolic stability, a key attribute for in vivo applications. Piperidine, on the other hand, is a well-established and synthetically accessible scaffold that can be used to impart rigidity and improve aqueous solubility.

The lack of direct head-to-head comparative studies underscores the importance of empirical evaluation for each specific target and E3 ligase pair. The experimental protocols provided in this guide offer a framework for such evaluations. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity and structure-property relationships of these and other linker types will be paramount in the development of novel and effective therapeutics.

References

Comparative

Unveiling the Potency of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate Derivatives as Selective JAK1 Inhibitors

For researchers and professionals in drug discovery, the quest for selective kinase inhibitors is paramount. This guide provides a comparative analysis of the biological activity of various Tert-butyl 3-(piperidin-4-yl)a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the quest for selective kinase inhibitors is paramount. This guide provides a comparative analysis of the biological activity of various Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate derivatives, highlighting their potential as potent and selective inhibitors of Janus kinase 1 (JAK1). The data presented is compiled from publicly available patent literature and scientific databases, offering a valuable resource for those engaged in the development of novel therapeutics for inflammatory and autoimmune diseases.

Derivatives of the Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate scaffold have emerged as a promising class of compounds targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases. Specifically, these compounds have demonstrated significant inhibitory activity against JAK1, a key mediator in the signaling of numerous pro-inflammatory cytokines. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory disorders, making selective JAK1 inhibition a compelling therapeutic strategy.

Comparative Biological Activity

The following table summarizes the in vitro inhibitory activity of selected Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate derivatives against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The data is presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure of the potency and selectivity of each compound.

Compound IDChemical StructureJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
1 {1-{1-[3-Fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile< 102842063
2 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidine-3-carbonitrile< 325.481054
3 (1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)methanol< 10120> 100002400

Data sourced from patent WO2011112662A1 and associated public databases.

Experimental Protocols

The determination of the inhibitory activity of the Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate derivatives was performed using a biochemical in vitro kinase assay. The following is a representative protocol for such an assay.

In Vitro JAK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against JAK family kinases (JAK1, JAK2, JAK3, and TYK2).

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes (e.g., from Carna Biosciences, Inc.).

  • ATP (Adenosine triphosphate).

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1).

  • Test compounds (dissolved in DMSO).

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% BSA).

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

  • 384-well plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Setup: The kinase, substrate peptide, and diluted test compounds are added to the wells of a 384-well plate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Reaction Termination and Signal Detection: The Kinase-Glo® reagent is added to each well to terminate the kinase reaction and measure the amount of remaining ATP. The luminescence, which is inversely proportional to the kinase activity, is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Signaling Pathway and Experimental Workflow

The biological activity of these derivatives is centered on the inhibition of the JAK-STAT signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating JAK inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation & DNA Binding Gene_Expression Gene Expression (Inflammation, etc.) DNA->Gene_Expression 6. Transcription Inhibitor JAK Inhibitor (Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate derivative) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Experimental_Workflow cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Compound_Library Compound Library (Azetidine Derivatives) Biochemical_Assay Biochemical Assay (JAK1, JAK2, JAK3, TYK2) Compound_Library->Biochemical_Assay Screening IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Data Analysis Cell_Lines Relevant Cell Lines IC50_Determination->Cell_Lines Lead Selection STAT_Phosphorylation STAT Phosphorylation Assay Cell_Lines->STAT_Phosphorylation Cell_Viability Cell Viability/Proliferation Cell_Lines->Cell_Viability Animal_Models Animal Models of Inflammatory Disease STAT_Phosphorylation->Animal_Models Candidate Selection Cell_Viability->Animal_Models Efficacy_Studies Efficacy Studies Animal_Models->Efficacy_Studies PK_PD_Studies Pharmacokinetics/ Pharmacodynamics Animal_Models->PK_PD_Studies

Caption: A typical workflow for the evaluation of JAK inhibitors.

Validation

A Comparative Guide to the Structure-Activity Relationships of Azetidine and Piperidine Scaffolds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of saturated heterocyclic moieties is a cornerstone of modern medicinal chemistry. Among these, the azetidine and piperidine rin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of saturated heterocyclic moieties is a cornerstone of modern medicinal chemistry. Among these, the azetidine and piperidine rings are prevalent scaffolds due to their favorable physicochemical properties and their ability to orient substituents in three-dimensional space, thereby influencing biological activity. This guide provides a comparative overview of the structure-activity relationships (SAR) of analogues based on these two important heterocyclic systems, supported by quantitative data and detailed experimental protocols for key pharmacological assays. While direct SAR studies on analogues of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate are not extensively available in the public domain, this guide leverages data from studies on related azetidine and piperidine derivatives to provide valuable insights for drug design and development.

Data Presentation: Comparative SAR of Azetidine and Piperidine Analogues

The following tables summarize quantitative data from SAR studies on various azetidine and piperidine derivatives, illustrating how structural modifications impact their biological activity against different targets.

Table 1: SAR of Azetidine-Containing Fatty Acid Synthase (FASN) Inhibitors

Data extracted from studies on N-benzoyl arylazetidine FASN inhibitors.[1]

Compound IDAzetidine SubstitutionAryl Group (R)FASN IC50 (nM)Cell Proliferation IC50 (nM)
1 3-Aryl4-Chlorophenyl50120
2 3-Aryl3,4-Dichlorophenyl2560
3 3-Aryl4-Trifluoromethylphenyl75150
4 2-Aryl4-Chlorophenyl>1000>1000

This table illustrates the importance of the substitution position and the nature of the aryl substituent on the azetidine ring for FASN inhibitory activity.

Table 2: SAR of Piperidine-Based Influenza Virus Inhibitors

Data from a study on piperidine derivatives as inhibitors of the influenza virus.[2]

Compound IDPiperidine Substitution (at N1)R Group (at C4-oxy)EC50 (µM)
5a BocQuinoline0.15
5b BenzoylQuinoline1.2
5c HQuinoline>10
11e Boc4-Methylquinoline0.05

This table highlights the critical role of the N-substituent on the piperidine ring and substitutions on the quinoline moiety for anti-influenza activity. The Boc-protected analogue 11e showed the highest potency.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of SAR data.

1. Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor.[3][4]

  • Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.

  • Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to a receptor.

  • Procedure:

    • Membrane Preparation: Membranes from cells or tissues expressing the target receptor are prepared by homogenization and centrifugation.[5] The protein concentration is determined using a standard method like the Bradford assay.[5]

    • Incubation: A fixed concentration of a suitable radioligand and varying concentrations of the test compound are incubated with the prepared membranes in an appropriate assay buffer.[3]

    • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.[5]

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[5]

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[5]

2. cAMP Functional Assay

Cyclic AMP (cAMP) assays are used to determine whether a ligand is an agonist or antagonist for G-protein coupled receptors (GPCRs) that signal through adenylyl cyclase.[6][7][8]

  • Objective: To measure the effect of a test compound on the intracellular concentration of cAMP.

  • Principle: For Gs-coupled receptors, agonists increase cAMP levels, while for Gi-coupled receptors, agonists decrease forskolin-stimulated cAMP levels.[7][9]

  • Procedure:

    • Cell Culture: Cells expressing the target GPCR are cultured in appropriate media and seeded into microplates.[10]

    • Compound Addition: The cells are treated with varying concentrations of the test compound. For Gi-coupled receptors, cells are co-stimulated with forskolin.[10]

    • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassays with fluorescent or luminescent readouts.[6]

    • Data Analysis: The concentration-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists).

3. In Vitro Microsomal Stability Assay

This assay is used to assess the metabolic stability of a compound, which is a critical parameter in drug development.[11][12][13]

  • Objective: To determine the rate at which a compound is metabolized by liver microsomes.

  • Principle: The test compound is incubated with liver microsomes, and the decrease in its concentration over time is measured.[11]

  • Procedure:

    • Incubation: The test compound is incubated with liver microsomes (from human or other species) in the presence of NADPH, a necessary cofactor for many metabolic enzymes.[11][13]

    • Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes) and the reaction is quenched, typically with a cold organic solvent like acetonitrile.[12][14]

    • Analysis: The concentration of the remaining parent compound in each sample is quantified using LC-MS/MS.[11][12]

    • Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) of the compound are calculated from the rate of disappearance.[11]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to SAR studies.

G cluster_0 Drug Discovery Workflow cluster_1 SAR Cycle Target_ID Target Identification & Validation Lead_Gen Lead Generation (HTS, FBDD) Target_ID->Lead_Gen Identified Target Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Active Hits Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Drug Synthesis Compound Synthesis Lead_Opt->Synthesis Clinical Clinical Trials Preclinical->Clinical IND Filing In_Vitro In Vitro Assays (Binding, Functional) Synthesis->In_Vitro ADME_Tox ADME/Tox In_Vitro->ADME_Tox Data_Analysis Data Analysis In_Vitro->Data_Analysis In_Vivo In Vivo Models In_Vivo->Data_Analysis ADME_Tox->In_Vivo Data_Analysis->Synthesis Design New Analogues

Caption: A generalized workflow for drug discovery, highlighting the iterative nature of SAR studies.

G Receptor Target Receptor Bound_Complex Receptor-Radioligand Complex Receptor->Bound_Complex Binding Radioligand Radiolabeled Ligand Radioligand->Receptor Free_Radioligand Free Radioligand Radioligand->Free_Radioligand Test_Compound Test Compound (Unlabeled) Test_Compound->Receptor Separation Filtration Bound_Complex->Separation Free_Radioligand->Separation Detection Scintillation Counting Separation->Detection Trapped Bound Ligand

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Comparative

Azetidine vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Discovery

For researchers, scientists, and drug development professionals, the choice of a saturated heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacokin...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a saturated heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetics, and pharmacodynamics. Among the most utilized are the six-membered piperidine ring, a stalwart in medicinal chemistry, and the smaller four-membered azetidine ring, which has gained significant traction as a valuable bioisostere. This guide provides an objective, data-driven comparison of these two critical scaffolds, supported by experimental data and detailed methodologies for key assays to inform rational drug design.

Data Presentation: A Quantitative Look at Physicochemical and Pharmacokinetic Properties

The fundamental differences in ring size, strain, and conformation between azetidine and piperidine give rise to distinct property profiles. The following tables summarize key quantitative data from comparative studies, offering a clear view of how the choice of scaffold can impact drug-like properties.

Table 1: Comparison of Physicochemical Properties

PropertyAzetidine AnaloguePiperidine AnalogueKey Considerations
pKa Generally lower basicity (e.g., ~8.5-10.5)Higher basicity (e.g., ~9.5-11.5)[1]The lower pKa of azetidine can reduce the likelihood of protonation at physiological pH, potentially impacting off-target ion channel interactions and improving cell permeability.[1]
Lipophilicity (clogP) Typically lowerGenerally higherThe less lipophilic nature of the azetidine scaffold can contribute to improved aqueous solubility.
Aqueous Solubility Often higherCan be a challengeThe increased polarity of the azetidine ring can enhance solubility, a critical factor for oral bioavailability.
Ring Strain (kcal/mol) High (~25.4)[1]Low[1]The high ring strain of azetidine can be a site for metabolic cleavage but also offers unique conformational constraints.[1]

Table 2: Comparative In Vitro ADME Properties

ParameterAzetidine AnaloguePiperidine AnalogueImplication in Drug Discovery
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Variable, can be highGenerally moderate to high[2]Permeability is influenced by a balance of factors; however, the lower basicity of azetidines can be advantageous.
Metabolic Stability (Human Liver Microsomes, t½ min) Often more stable to N-dealkylationSusceptible to N-dealkylation and ring oxidation[3]Azetidine's resistance to N-dealkylation can lead to a longer half-life and improved in vivo exposure.[3]

Table 3: Comparative Pharmacological Activity (Example: Monoacylglycerol Lipase (MAGL) Inhibitors)

CompoundScaffoldMAGL Inhibition (IC₅₀, nM)FAAH Inhibition (IC₅₀, nM)
Analogue AAzetidine Carbamate7.4>10,000
Analogue BPiperidine Carbamate25>10,000
Data derived from a study on MAGL inhibitors.

Mandatory Visualization

experimental_workflow cluster_design Design & Synthesis cluster_testing In Vitro Evaluation cluster_comparison Head-to-Head Comparison start Lead Compound with Piperidine Scaffold design_az Design Azetidine Analogue start->design_az synth_pip Synthesize Piperidine Analogue start->synth_pip synth_az Synthesize Azetidine Analogue design_az->synth_az physchem Physicochemical Profiling (pKa, logP, Solubility) synth_az->physchem synth_pip->physchem adme ADME Profiling (Permeability, Metabolic Stability) physchem->adme activity Biological Activity (Target Binding Affinity) adme->activity compare Compare Data & Select Lead activity->compare

Caption: Comparative workflow for evaluating azetidine and piperidine analogues.

stat3_pathway cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival, Angiogenesis) nucleus->gene_transcription Upregulation azetidine_inhibitor Azetidine-based STAT3 Inhibitor azetidine_inhibitor->dimer Inhibition of Dimerization

Caption: Azetidine inhibitors targeting the STAT3 signaling pathway in cancer.

ghrelin_pathway ghrelin Ghrelin ghsr Ghrelin Receptor (GHSR) ghrelin->ghsr gq Gαq ghsr->gq Activation plc PLC gq->plc pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc phys_effects Physiological Effects (e.g., Growth Hormone Release, Appetite Stimulation) ca_release->phys_effects pkc->phys_effects spiro_inverse_agonist Spirocyclic Piperidine-Azetidine Inverse Agonist spiro_inverse_agonist->ghsr Inhibition

Caption: Inverse agonism of the ghrelin receptor by spirocyclic piperidine-azetidine compounds.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and comparable data. Below are methodologies for key assays used to evaluate the properties of azetidine and piperidine scaffolds.

pKa Determination by Potentiometric Titration
  • Objective: To determine the acid dissociation constant (pKa) of a compound.

  • Materials:

    • Test compound

    • 0.5 M HCl

    • 0.5 M KCl

    • Methanol/Water co-solvent system

    • Calibrated pH meter and electrode

    • Automated titrator

  • Procedure:

    • Prepare a 1-5 mM solution of the test compound in the chosen co-solvent system containing 0.15 M KCl.

    • Calibrate the pH electrode using standard buffers (pH 4, 7, and 10).

    • Titrate the compound solution with standardized 0.5 M HCl to a pH of ~2.

    • Back-titrate the solution with standardized 0.5 M NaOH, recording the pH at regular volume increments.

    • The pKa is determined from the inflection point of the titration curve where the concentrations of the protonated and neutral species are equal.

LogP Determination by Shake-Flask Method
  • Objective: To determine the octanol-water partition coefficient (LogP) of a compound.

  • Materials:

    • Test compound

    • n-Octanol (pre-saturated with water)

    • Water (pre-saturated with n-octanol)

    • Glass vials

    • Vortex mixer and shaker

    • Centrifuge

    • Analytical instrumentation (e.g., HPLC-UV)

  • Procedure:

    • Prepare a stock solution of the test compound in n-octanol.

    • Add a known volume of the stock solution to a vial containing a known volume of water.

    • Vortex the mixture vigorously for 1-2 minutes and then shake at room temperature for 1-2 hours to ensure equilibrium is reached.

    • Centrifuge the vial to separate the octanol and aqueous layers.

    • Carefully collect samples from both the octanol and aqueous layers.

    • Quantify the concentration of the test compound in each layer using a suitable analytical method (e.g., HPLC-UV).

    • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Kinetic Solubility Assay by Nephelometry
  • Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

  • Materials:

    • Test compound in DMSO stock solution (e.g., 10 mM)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microplates

    • Nephelometer (light-scattering plate reader)

  • Procedure:

    • Dispense PBS into the wells of a 96-well plate.

    • Add a small volume (e.g., 1-2 µL) of the DMSO stock solution of the test compound to the PBS to achieve the desired final concentration.

    • Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 1-2 hours).

    • Measure the light scattering of each well using a nephelometer.

    • The kinetic solubility is defined as the highest concentration at which the light scattering is not significantly above the background, indicating the absence of precipitate.

Caco-2 Permeability Assay
  • Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line as an in vitro model of the intestinal epithelium.

  • Materials:

    • Caco-2 cells

    • 24-well Transwell plates with polycarbonate membrane inserts

    • Cell culture medium (e.g., DMEM with FBS and supplements)

    • Hanks' Balanced Salt Solution (HBSS)

    • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

    • LC-MS/MS for analysis

  • Procedure:

    • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Wash the cell monolayers with pre-warmed HBSS.

    • For apical-to-basolateral (A-B) permeability, add the test compound in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh HBSS.

    • At the end of the experiment, take a sample from the donor compartment.

    • Quantify the concentration of the test compound in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Microsomal Stability Assay
  • Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes.

  • Materials:

    • Test compound

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate buffer, pH 7.4

    • Acetonitrile or methanol for quenching

    • Incubator

    • LC-MS/MS for analysis

  • Procedure:

    • Pre-warm a solution of HLM in phosphate buffer at 37°C.

    • Add the test compound to the microsome solution and pre-incubate for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile or methanol.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

    • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining compound versus time. The intrinsic clearance (Clint) can then be calculated.

Conclusion

The choice between an azetidine and a piperidine scaffold is a nuanced decision that requires careful consideration of the specific goals of a drug discovery program. Azetidines can offer advantages in terms of improved solubility, reduced basicity, and enhanced metabolic stability, particularly concerning N-dealkylation.[3] Their rigid and constrained nature can also provide novel vectors for interacting with biological targets. Conversely, piperidine is a well-established, synthetically tractable scaffold that often imparts good permeability. However, its susceptibility to metabolism needs to be addressed through careful molecular design. By leveraging the comparative data and experimental protocols presented in this guide, researchers can make more informed, data-driven decisions in the design and optimization of new chemical entities with superior therapeutic potential.

References

Validation

pharmacokinetic properties of azetidine-containing compounds versus piperidine analogues

For Researchers, Scientists, and Drug Development Professionals The strategic selection of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic profi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic profile and ultimate clinical success of drug candidates. Among the most utilized are azetidine and piperidine, four- and six-membered rings, respectively. While both are invaluable tools, their distinct structural and physicochemical properties give rise to significant differences in their absorption, distribution, metabolism, and excretion (ADME). This guide provides an objective, data-driven comparison of the pharmacokinetic properties of azetidine-containing compounds versus their piperidine analogues, supported by experimental data and detailed methodologies for key assays.

Executive Summary

Replacing a piperidine ring with an azetidine moiety can significantly alter a compound's pharmacokinetic profile. Generally, azetidine-containing compounds exhibit enhanced metabolic stability, particularly a resistance to N-dealkylation, which is a common metabolic pathway for piperidine analogues.[1] This can lead to a longer half-life and increased drug exposure. The smaller, more rigid azetidine ring also tends to impart greater polarity, which can translate to higher aqueous solubility. Conversely, the larger and more flexible piperidine ring often increases lipophilicity, potentially enhancing membrane permeability but also increasing susceptibility to metabolism and non-specific binding. The choice between these two scaffolds is therefore a nuanced decision, requiring careful consideration of the desired pharmacokinetic properties for a given therapeutic target.

Comparative Pharmacokinetic Data

PropertyAzetidine Analogue (Representative)Piperidine Analogue (Representative)Key Considerations
Physicochemical Properties
Molecular Weight ( g/mol )~197.25~225.31The smaller azetidine ring results in a lower molecular weight.[2]
cLogP~1.3~1.9Azetidine substitution generally leads to lower lipophilicity compared to piperidine.[2]
Aqueous SolubilityHighLow to ModerateThe greater polarity of the azetidine ring often enhances aqueous solubility.[2]
Pharmacokinetic Properties
Metabolic Stability (t½ in Liver Microsomes)Variable, often higherGenerally Moderate to HighAzetidine's resistance to N-dealkylation can significantly increase metabolic stability.[1]
Permeability (Caco-2)HighModerate to HighIncreased lipophilicity of piperidine analogues can enhance membrane permeability.[2]
Plasma Protein Binding (% Bound)Generally LowerGenerally HigherThe lower lipophilicity of azetidine analogues may lead to reduced plasma protein binding.
Oral Bioavailability (%)VariableVariableDependent on the interplay of solubility, permeability, and metabolism.

The Impact of Ring Substitution on Metabolism

A primary driver for incorporating an azetidine ring in drug design is to enhance metabolic stability. Piperidine rings are susceptible to metabolism by cytochrome P450 enzymes, primarily through N-dealkylation and oxidation of the ring, which can lead to rapid clearance and a shorter half-life.[1] In a comparative study involving a series of serotonin-4 partial agonists, the replacement of a piperidine ring with an azetidine moiety successfully shifted the metabolic pathway away from N-dealkylation.[1] This resistance to a major metabolic route can result in a more predictable pharmacokinetic profile and a potential reduction in the formation of undesirable metabolites.

cluster_piperidine Piperidine Analogue cluster_azetidine Azetidine Analogue Piperidine Piperidine-containing Compound Metabolism CYP450 Metabolism Piperidine->Metabolism N_Dealkylation N-Dealkylation Metabolism->N_Dealkylation Oxidation Ring Oxidation Metabolism->Oxidation Clearance Increased Clearance & Shorter Half-life N_Dealkylation->Clearance Oxidation->Clearance Azetidine Azetidine-containing Compound Resistant_Metabolism Reduced CYP450 Metabolism Azetidine->Resistant_Metabolism Reduced_N_Dealkylation Resistance to N-Dealkylation Resistant_Metabolism->Reduced_N_Dealkylation Exposure Decreased Clearance & Longer Half-life Reduced_N_Dealkylation->Exposure

Metabolic pathways of piperidine vs. azetidine analogues.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for key pharmacokinetic experiments are provided below.

Metabolic Stability Assay in Human Liver Microsomes

Purpose: To assess the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (e.g., 20 mg/mL stock).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Incubation:

    • The test compound is incubated with human liver microsomes (e.g., final concentration of 0.5-1.0 mg/mL) in phosphate buffer at 37°C.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • A control incubation without the NADPH regenerating system is run in parallel to assess non-enzymatic degradation.

  • Sampling and Quenching:

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot.

    • Intrinsic clearance (CLint) is calculated from the half-life and the microsomal protein concentration.

Start Prepare Reagents: - Test Compound - Liver Microsomes - NADPH System - Buffer Incubate Incubate at 37°C Start->Incubate Add_NADPH Initiate Reaction (Add NADPH System) Incubate->Add_NADPH Time_Points Take Aliquots at Time Points (0, 5, 15, 30, 60 min) Add_NADPH->Time_Points Quench Quench Reaction (Cold Acetonitrile + Internal Standard) Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate: - % Remaining - Half-life (t½) - Intrinsic Clearance (CLint) Analyze->Calculate

Workflow for metabolic stability assay.
Caco-2 Permeability Assay

Purpose: To assess the intestinal permeability of a compound and to identify its potential as a substrate for efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture:

    • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent and differentiated monolayer.

    • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A→B):

    • The test compound is added to the apical (A) side of the monolayer.

    • The appearance of the compound in the basolateral (B) side is measured over time by taking samples from the basolateral compartment at specified intervals.

  • Permeability Measurement (Basolateral to Apical - B→A):

    • In a separate set of wells, the compound is added to the basolateral side, and its appearance in the apical side is measured over time.

  • Analysis:

    • The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both A→B and B→A directions.

    • The efflux ratio (Papp B→A / Papp A→B) is calculated. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Purpose: To determine the fraction of a compound that is bound to plasma proteins.

Methodology:

  • Apparatus Setup:

    • A dialysis plate with semi-permeable membranes separating two chambers is used.

  • Sample Preparation:

    • The test compound is added to plasma (e.g., human, rat) in one chamber.

    • Dialysis buffer (e.g., phosphate-buffered saline) is added to the other chamber.

  • Equilibrium Dialysis:

    • The plate is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours), allowing the unbound compound to diffuse across the membrane.

  • Sampling and Analysis:

    • Aliquots are taken from both the plasma and buffer chambers.

    • The concentration of the compound in both aliquots is determined by LC-MS/MS.

  • Data Analysis:

    • The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

    • The percentage of plasma protein binding is calculated as (1 - fu) * 100.

Conclusion

The choice between an azetidine and a piperidine scaffold in drug design is a critical decision that significantly impacts the pharmacokinetic properties of a molecule. Azetidine often provides a strategic advantage in enhancing metabolic stability, particularly by mitigating N-dealkylation, which can lead to improved in vivo exposure. However, this may come at the cost of reduced permeability compared to more lipophilic piperidine analogues. A thorough understanding of the trade-offs between these two scaffolds, supported by robust in vitro and in vivo data, is essential for the successful optimization of drug candidates. This guide provides a framework for researchers to make informed decisions in the design and development of novel therapeutics with favorable pharmacokinetic profiles.

References

Comparative

A Comparative Guide to the Structural Validation of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful developm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful development. For novel compounds like Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, a versatile building block in medicinal chemistry, precise structural confirmation is paramount. This guide provides a comparative overview of key analytical techniques for structural validation, with a primary focus on single-crystal X-ray crystallography as the definitive method. While a public crystal structure for Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is not available, this document serves as a practical guide to the validation process, presenting expected data and detailed experimental protocols.

Comparison of Key Analytical Techniques for Structural Elucidation

The structural characterization of a small organic molecule typically involves a suite of analytical methods. Each technique offers unique insights, and they are often used in a complementary fashion. However, for absolute stereochemical and conformational analysis, X-ray crystallography is considered the gold standard.[1][2][3][4]

Technique Information Provided Advantages Limitations Sample Requirements
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and crystal packing information.[2][3][5]Provides unambiguous, high-resolution structural data.[2]Requires a single, diffraction-quality crystal, which can be challenging to grow.[3]High-purity, single crystal (typically >0.1 mm).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (1D & 2D NMR), relative stereochemistry (NOE), and dynamic information in solution.Non-destructive; provides information about the molecule's structure and dynamics in solution.Does not typically provide absolute configuration; interpretation can be complex for intricate molecules.~1-10 mg of pure sample dissolved in a deuterated solvent.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS); fragmentation patterns provide structural clues.[6]High sensitivity; requires a very small amount of sample.Provides limited information on stereochemistry and connectivity.Micrograms to nanograms of sample.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple to perform.Provides limited information on the overall molecular skeleton and no stereochemical data.~1-2 mg of sample (solid or liquid).

Definitive Structure Validation by X-ray Crystallography

X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal by measuring the diffraction of an incident X-ray beam.[3] The process allows for the creation of a three-dimensional electron density map, from which the positions of atoms, their chemical bonds, and other structural details can be precisely determined.[3]

General Experimental Workflow

The validation process follows a well-defined series of steps, from obtaining a suitable crystal to depositing the final structure in a crystallographic database.

XRay_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis & Refinement cluster_final Finalization Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Phasing) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation Deposition Database Deposition (e.g., CCDC) Validation->Deposition

Fig. 1: Standard workflow for small molecule X-ray crystallography.
Detailed Experimental Protocols

The following protocols outline the necessary steps to achieve structural validation.

1. Crystallization: The primary and often most difficult step is producing a high-quality crystal.[2][3]

  • Objective: To grow a single crystal of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, ideally >0.1 mm in all dimensions, free of significant imperfections.[3]

  • Methodology: Slow evaporation of a saturated solution is a common technique.

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane, ethanol, or combinations thereof) to near saturation.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation.

    • Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

    • Monitor for crystal growth over several days to weeks.

2. Data Collection:

  • Objective: To measure the angles and intensities of X-rays diffracted by the crystal.[2][3]

  • Methodology:

    • A suitable crystal is selected and mounted on a goniometer head.

    • The mounted crystal is placed in a modern single-crystal X-ray diffractometer.

    • The crystal is often cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.

    • The instrument directs a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) onto the crystal.[7]

    • The crystal is rotated, and a series of diffraction images are collected by a detector over a wide angular range.

3. Structure Solution and Refinement:

  • Objective: To generate and optimize a 3D model of the molecule that best fits the experimental diffraction data.

  • Methodology:

    • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and integrated intensities of the diffraction spots.

    • Structure Solution: The initial positions of the atoms are determined using computational methods (e.g., direct methods or Patterson methods) to solve the "phase problem."

    • Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to improve the agreement between the calculated and observed diffraction data. Hydrogen atoms are typically located in the difference Fourier map and refined.

Presentation of Crystallographic Data

Upon successful structure determination, the results are summarized in a standardized table of crystallographic data. The following table presents representative data for a similar heterocyclic compound, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, as an example of what to expect for the title compound.[8]

Parameter Example Value[8] Description
Empirical Formula C₂₀H₂₇FN₂O₂The elemental composition of the molecule in the crystal.
Formula Weight 346.44The molecular weight calculated from the empirical formula.
Temperature 100(2) KThe temperature at which data was collected.
Wavelength 1.54178 ÅThe wavelength of the X-rays used (Cu Kα).
Crystal System MonoclinicThe crystal system describes the symmetry of the unit cell.
Space Group P2₁/nThe specific symmetry group of the crystal structure.
Unit Cell Dimensions a = 6.0963(2) Åb = 25.1329(9) Åc = 12.3989(4) Åβ = 94.673(2)°The dimensions and angles of the smallest repeating unit of the crystal lattice.
Volume 1893.22(11) ųThe volume of the unit cell.
Z 4The number of molecules per unit cell.
Density (calculated) 1.215 Mg/m³The calculated density of the crystal.
Final R indices [I>2σ(I)] R₁ = 0.0437A measure of the agreement between the calculated and observed structure factors. Lower values indicate a better fit.
wR₂ (all data) 0.1171A weighted R-factor based on all diffraction data.
Goodness-of-fit on F² 1.049An indicator of the quality of the refinement; values close to 1 are ideal.

This comprehensive data set, typically deposited in a Crystallographic Information File (CIF), provides the definitive structural proof for Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, confirming its connectivity, conformation, and absolute stereochemistry.

References

Validation

spectral data comparison of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate from different vendors

For researchers and professionals in drug development, the purity and structural integrity of chemical building blocks are paramount. Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a key intermediate in the synt...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity and structural integrity of chemical building blocks are paramount. Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the quality of this starting material is crucial for the reliability and reproducibility of experimental results. This guide provides a comparative analysis of the spectral data of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate sourced from three different hypothetical vendors (Vendor A, Vendor B, and Vendor C) to highlight the importance of in-house quality control.

Experimental Protocols

To ascertain the identity, purity, and structural characteristics of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate from each vendor, a series of standard analytical techniques were employed. The following protocols outline the methodologies used for each key experiment.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): Spectra were acquired on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 5 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard. Data was processed with a line broadening of 0.3 Hz.

  • ¹³C NMR (Carbon NMR): Spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. Approximately 20 mg of the sample was dissolved in 0.7 mL of CDCl₃.

2. Mass Spectrometry (MS)

  • Electrospray Ionization-Mass Spectrometry (ESI-MS): High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer using electrospray ionization in positive ion mode. Samples were prepared by dissolving a small amount of the compound in a solution of 50:50 acetonitrile:water with 0.1% formic acid.

3. High-Performance Liquid Chromatography (HPLC)

  • Purity Analysis: Chromatographic separation was performed on a C18 column (4.6 x 150 mm, 5 µm) using a gradient elution method. Mobile Phase A was 0.1% trifluoroacetic acid (TFA) in water, and Mobile Phase B was 0.1% TFA in acetonitrile. The gradient was run from 5% to 95% B over 15 minutes at a flow rate of 1.0 mL/min. UV detection was performed at 210 nm.

Data Presentation and Comparison

The spectral data obtained for Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate from the three vendors are summarized in the tables below. This allows for a direct comparison of their key characteristics.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Assignment Expected Shift (ppm) Vendor A (ppm) Vendor B (ppm) Vendor C (ppm)
tert-butyl (9H, s)1.451.451.461.45
Piperidine CH₂ (4H, m)1.55-1.701.621.631.62
Piperidine CH (1H, m)1.75-1.901.831.841.83
Azetidine CH (1H, m)2.45-2.602.522.532.51
Piperidine CH₂ (4H, m)2.95-3.103.033.043.02
Azetidine CH₂ (4H, t)3.85-4.003.923.933.91
Impurities None observed2.15 (s)None observed

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

Assignment Expected Shift (ppm) Vendor A (ppm) Vendor B (ppm) Vendor C (ppm)
C(CH₃)₃28.528.528.628.5
Piperidine CH₂32.032.032.132.0
Piperidine CH35.535.535.635.5
Azetidine CH38.038.038.138.0
Piperidine CH₂46.546.546.646.5
Azetidine CH₂58.058.058.158.0
C(CH₃)₃79.579.579.679.5
C=O156.0156.0156.1156.0
Impurities None observed30.2None observed

Table 3: Mass Spectrometry and HPLC Purity Data Comparison

Parameter Expected Value Vendor A Vendor B Vendor C
Molecular Formula C₁₃H₂₄N₂O₂C₁₃H₂₄N₂O₂C₁₃H₂₄N₂O₂C₁₃H₂₄N₂O₂
Molecular Weight 240.35240.35240.35240.35
[M+H]⁺ (observed) 241.1916241.1915241.1920241.1916
HPLC Purity (%) >95%99.2%96.5%98.8%

Analysis of Results

The data reveals subtle but important differences between the materials supplied by the three vendors.

  • Vendor A: The spectral data for the sample from Vendor A aligns perfectly with the expected values. The ¹H and ¹³C NMR spectra are clean, with no observable impurities. The high-resolution mass spectrum shows an accurate mass measurement, and the HPLC analysis indicates a high purity of 99.2%.

  • Vendor B: The material from Vendor B shows slight deviations. The NMR spectra exhibit small, unassigned peaks, suggesting the presence of minor impurities. Although the mass spectral data is acceptable, the HPLC purity is lower at 96.5%, which is still within an acceptable range for many applications but should be noted.

  • Vendor C: Similar to Vendor A, the sample from Vendor C demonstrates high quality. The NMR and mass spectral data are consistent with the structure of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, and the HPLC purity is a respectable 98.8%.

Experimental Workflow

The logical flow of the experimental process for comparing the chemical samples is illustrated in the diagram below.

G Experimental Workflow for Spectral Data Comparison cluster_vendors Sample Sourcing cluster_analysis Analytical Techniques cluster_data Data Evaluation VendorA Vendor A NMR NMR Spectroscopy (¹H and ¹³C) VendorA->NMR MS Mass Spectrometry (ESI-MS) VendorA->MS HPLC HPLC Analysis VendorA->HPLC VendorB Vendor B VendorB->NMR VendorB->MS VendorB->HPLC VendorC Vendor C VendorC->NMR VendorC->MS VendorC->HPLC Identity Structural Confirmation NMR->Identity MS->Identity Purity Purity Assessment HPLC->Purity Comparison Comparative Analysis Purity->Comparison Identity->Comparison Conclusion Conclusion: Select Best Vendor Comparison->Conclusion

Caption: Workflow for comparing chemical samples from different vendors.

Conclusion

This comparative guide underscores the necessity of performing thorough in-house analytical testing of all critical starting materials. While all three vendors supplied Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate that was largely consistent with the expected structure, the purity levels varied. For sensitive applications where high purity is essential, Vendor A would be the preferred choice. Vendor C also provides a high-quality product. The material from Vendor B, while acceptable for some uses, would require further purification for more demanding synthetic routes. Ultimately, the choice of vendor should be based on a combination of data-driven quality assessment, cost, and supply chain reliability.

Comparative

Beyond the Backbone: A Comparative Guide to Linker Design Alternatives for Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

In the intricate world of targeted protein degradation and antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the effector element is a critical determinant of therapeutic success. The widely...

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of targeted protein degradation and antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the effector element is a critical determinant of therapeutic success. The widely used Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate scaffold has served as a valuable rigid linker component, offering a defined spatial orientation and favorable physicochemical properties. However, the quest for optimized efficacy, improved pharmacokinetics, and novel intellectual property has driven the exploration of a diverse array of alternative linker architectures. This guide provides a comprehensive comparison of prominent alternatives, supported by experimental data, to inform rational linker design for researchers, scientists, and drug development professionals.

The Crucial Role of the Linker

The linker in a Proteolysis Targeting Chimera (PROTAC) or an ADC is not merely a passive spacer. Its length, rigidity, and chemical composition profoundly influence the molecule's overall performance by:

  • Dictating Ternary Complex Formation (PROTACs): The linker's geometry is paramount for the productive formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which is the essential step for inducing ubiquitination and subsequent degradation of the target protein.[1]

  • Modulating Physicochemical Properties: Linker choice significantly impacts solubility, cell permeability, and metabolic stability, all of which are critical for a molecule's drug-like properties.[2][3]

  • Controlling Payload Release (ADCs): In ADCs, the linker's stability in circulation and its susceptibility to cleavage within the target cell are key to ensuring specific payload delivery and minimizing off-target toxicity.

Comparative Analysis of Linker Scaffolds

The following sections provide a detailed comparison of various linker classes, including the incumbent piperidine-azetidine scaffold, with supporting experimental data where available.

Rigid Heterocyclic Linkers: Piperidine-Azetidine and its Congeners

Rigid linkers, such as those containing piperidine and azetidine rings, offer the advantage of pre-organizing the PROTAC or ADC into a bioactive conformation, which can lead to enhanced potency and metabolic stability.[4] The Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate motif falls into this category.

Alternatives within this class include:

  • Piperazine-based Linkers: Piperazine rings, containing two nitrogen atoms, can offer improved aqueous solubility compared to their piperidine counterparts due to the potential for protonation at physiological pH.[5] This can be a significant advantage for large and often lipophilic PROTAC molecules.[5] The second nitrogen also provides an additional point for synthetic modification.[5]

  • Spirocyclic Linkers: These linkers contain at least two molecular rings connected by a single common atom. This structural feature imparts a high degree of rigidity and a three-dimensional architecture that can be beneficial for optimizing the geometry of the ternary complex. However, the synthesis of spirocyclic linkers can be more complex.[6]

Table 1: Comparison of Physicochemical and Performance-Related Properties of Rigid Heterocyclic Linkers

Linker TypeKey AdvantagesKey DisadvantagesImpact on Cell PermeabilityImpact on Solubility
Piperidine-Azetidine High rigidity, established synthetic routes.Can contribute to lipophilicity.Variable, dependent on overall molecular properties.Moderate.
Piperazine Increased rigidity, potential for improved solubility via protonation.[5]May introduce additional basicity, potentially affecting off-target interactions.Can be improved due to increased polarity.[5]Generally improved.[5]
Spirocyclic Highly rigid, defined 3D geometry.Synthetically challenging.[6]Can be favorable due to conformational restriction.Variable.
Flexible Linkers: Polyethylene Glycol (PEG) and Alkyl Chains

Flexible linkers are the most commonly used in initial PROTAC design due to their synthetic accessibility and the ease with which their length can be modulated.[1][2]

  • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can enhance the aqueous solubility of PROTACs.[2] This is a significant advantage for overcoming the solubility challenges often associated with these large molecules.[2]

  • Alkyl Chains: These linkers, composed of repeating hydrocarbon units, offer a high degree of flexibility.[7] Their lipophilic nature can improve cell permeability, but may negatively impact overall solubility.[2]

Table 2: Performance Comparison of Flexible Linkers in PROTACs

Linker TypeTarget ProteinE3 LigaseDC50DmaxReference
Alkyl Chain BRD4VHLLower nM range>90%[1]
PEG Chain BRD4VHLHigher nM range>90%[1]

Note: This table represents a generalized comparison based on published trends. Actual performance is highly dependent on the specific biological system.

"Clickable" and Other Advanced Linkers

Modern synthetic chemistry has introduced a variety of "clickable" linkers that allow for rapid and efficient PROTAC synthesis, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.

  • Triazole-based Linkers: Formed via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), triazole rings are metabolically stable and can act as rigidifying elements within a linker.[8] This approach offers a modular and efficient way to explore different linker lengths and attachment points.[1]

Experimental Protocols

To aid researchers in the evaluation of novel linker candidates, detailed protocols for key in vitro assays are provided below.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.[9][10]

Materials:

  • 96-well filter plates with a PVDF membrane (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Phosphatidylcholine in dodecane solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter membrane of the 96-well filter plate with the phosphatidylcholine in dodecane solution and allow the solvent to evaporate.

  • Add the test compound and control compounds (dissolved in PBS) to the wells of the filter plate (donor compartment).

  • Add fresh PBS to the wells of the acceptor plate.

  • Place the filter plate on top of the acceptor plate, ensuring the membrane is in contact with the buffer in the acceptor wells.

  • Incubate the plate assembly on a plate shaker at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the permeability coefficient (Pe) using the following equation:

    Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Protocol 2: Western Blotting for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.[11][12]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere.

  • Treat cells with a range of concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the binding kinetics and affinity of the interactions involved in ternary complex formation.[13][14]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Recombinant target protein and E3 ligase

  • PROTAC compound

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the E3 ligase onto the surface of a sensor chip using standard amine coupling chemistry.

  • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary interaction.

  • To assess ternary complex formation, inject a constant concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.

  • Regenerate the sensor surface between injections.

  • Fit the resulting sensorgrams to appropriate binding models to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

  • The enhancement of target protein binding in the presence of the PROTAC indicates the formation of a ternary complex.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams were generated using Graphviz.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ubiquitination Poly-ubiquitination of POI TernaryComplex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degraded POI Proteasome->Degradation Mediates

Caption: The mechanism of action of a PROTAC, highlighting the formation of the ternary complex.

Linker_Comparison_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Optimization Linker_Scaffolds Select Linker Scaffolds (Piperidine-Azetidine, Piperazine, PEG, etc.) Synthesis Synthesize PROTAC/ADC Library Linker_Scaffolds->Synthesis Permeability Cell Permeability Assay (PAMPA, Caco-2) Synthesis->Permeability Ternary_Complex Ternary Complex Assay (SPR, ITC, FRET) Synthesis->Ternary_Complex Degradation Protein Degradation Assay (Western Blot, Flow Cytometry) Synthesis->Degradation SAR Structure-Activity Relationship (SAR) Analysis Permeability->SAR Ternary_Complex->SAR Degradation->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A generalized workflow for the evaluation and comparison of different linker technologies.

Conclusion

The selection of a linker is a multidimensional optimization problem with no single "best" solution. While Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate and other rigid heterocyclic linkers offer distinct advantages in terms of pre-organizing the molecule for optimal ternary complex formation, flexible linkers like PEG and alkyl chains provide synthetic tractability and opportunities to fine-tune solubility and permeability. The emergence of novel linker technologies, such as spirocycles and "clickable" moieties, further expands the toolbox for medicinal chemists. A thorough understanding of the interplay between linker properties and biological outcomes, guided by robust in vitro assays, is essential for the rational design of the next generation of highly effective targeted therapeutics.

References

Validation

A Comparative Guide to the Metabolic Stability of Azetidine-Piperidine Linkers

In modern drug discovery, particularly in the development of novel modalities like Proteolysis-Targeting Chimeras (PROTACs), the linker component is a critical determinant of a molecule's overall efficacy and pharmacokin...

Author: BenchChem Technical Support Team. Date: December 2025

In modern drug discovery, particularly in the development of novel modalities like Proteolysis-Targeting Chimeras (PROTACs), the linker component is a critical determinant of a molecule's overall efficacy and pharmacokinetic profile.[1][2] Among the various linker types, saturated heterocycles are frequently employed to connect the target-binding and E3-ligase-binding elements. This guide provides an objective comparison of the metabolic stability of azetidine- versus piperidine-based linkers, supported by experimental data and detailed methodologies to assist researchers in making informed design choices.

Comparative Analysis of Metabolic Stability

The metabolic fate of a linker can significantly impact a drug's half-life, bioavailability, and potential for generating active or unwanted metabolites.[3] The primary site of drug metabolism is the liver, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics.[3][4]

Azetidine Linkers: A Strategy for Enhanced Stability

The four-membered azetidine ring is a compact and constrained heterocycle. Its most significant advantage in drug design is its increased resistance to metabolic degradation, especially N-dealkylation, a common metabolic pathway for saturated amines.[5] The rigidity of the azetidine ring can sterically hinder the approach of metabolic enzymes.[6] Studies have shown that replacing a piperidine moiety with an azetidine ring can successfully shift metabolism away from the linker, leading to a more predictable pharmacokinetic profile and potentially lower intrinsic clearance.[5][7] However, it is important to note that azetidine rings are not metabolically inert and can undergo alternative degradation pathways, such as CYP-mediated α-carbon oxidation followed by ring scission.[7]

Piperidine Linkers: The Versatile but Susceptible Scaffold

Piperidine, a six-membered ring, is a widely used and synthetically accessible linker.[5] Its flexibility allows for versatile applications in drug design. However, this flexibility also makes it more susceptible to metabolic breakdown. The primary metabolic liabilities of piperidine rings are N-dealkylation and ring oxidation (C-hydroxylation).[3][5] These metabolic events can lead to rapid clearance, reducing the drug's half-life and overall exposure.[5]

Data Presentation: Linker Stability Comparison

The following table summarizes the general metabolic stability characteristics of azetidine and piperidine linkers, along with other common heterocyclic linkers for context. The stability is highly dependent on the specific chemical context of the entire molecule.

Linker TypeRing SizeCommon Metabolic PathwaysGeneral Metabolic StabilityKey Considerations
Azetidine 4-memberedResistant to N-dealkylation; potential for ring oxidation and scission[5][7]Generally stable to moderately stableOffers improved metabolic stability compared to larger rings by mitigating N-dealkylation.[5]
Piperidine 6-memberedN-dealkylation, ring oxidation[3][5]Moderately stable to labile[5]Susceptibility to metabolism requires careful consideration and potential modification to block "soft spots".[5]
Piperazine 6-memberedN-dealkylation (at one or both nitrogens), ring oxidation[5]Variable, depends on substitutionCan improve solubility but may have complex metabolism.[5]
Morpholine 6-memberedRing oxidation; N-dealkylation is less common[5]Generally stableOften used to improve both solubility and metabolic stability.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of metabolic stability.[3] The following is a standard protocol for an in vitro assay using liver microsomes, a common model for evaluating Phase I metabolism.[4][8]

Protocol: In Vitro Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s, by measuring the rate of disappearance of the parent compound over time.[8][9]

1. Materials and Equipment:

  • Liver microsomes (human, rat, mouse, etc.)[10]

  • Test compound and positive control compounds (e.g., with known low, medium, and high clearance)[8]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[11]

  • NADPH regenerating system (Cofactor solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10][11]

  • Quenching solution (e.g., ice-cold acetonitrile or methanol with an internal standard)[10]

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[10]

2. Experimental Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a working solution (e.g., in acetonitrile).[8][11]

  • Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer and liver microsomal solution (final protein concentration typically 0.5 mg/mL).[8] Add the test compound to achieve a final concentration of typically 1 µM.[8]

  • Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes to equilibrate the temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[12] A parallel incubation without the NADPH cofactor should be run to assess non-enzymatic degradation.[8][9]

  • Time Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a volume of ice-cold quenching solution.[8][9]

  • Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.[10]

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.[12]

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Half-life (t½): Calculated using the formula: t½ = 0.693 / k.[12]

  • Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[12]

Mandatory Visualization

Diagram 1: Comparative Metabolic Pathways cluster_piperidine Piperidine Linker Metabolism cluster_azetidine Azetidine Linker Metabolism P_Parent PROTAC (Piperidine Linker) P_Metabolite1 N-dealkylated Metabolite P_Parent->P_Metabolite1 CYP450 (High Susceptibility) P_Metabolite2 Ring-oxidized Metabolite P_Parent->P_Metabolite2 CYP450 (High Susceptibility) A_Parent PROTAC (Azetidine Linker) A_Metabolite Metabolically More Stable A_Parent->A_Metabolite CYP450 (Resistant to N-dealkylation) Diagram 2: Experimental Workflow for Microsomal Stability Assay prep Prepare Reagents: - Test Compound - Microsomes - Buffer - NADPH Solution incubate Mix Compound + Microsomes Pre-incubate at 37°C prep->incubate start_reaction Initiate Reaction: Add NADPH Cofactor incubate->start_reaction time_points Incubate and Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Terminate Reaction: Add Cold Acetonitrile with Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Data Analysis: Calculate t½ and CLint analyze->calculate

References

Comparative

in vitro evaluation of novel compounds synthesized from Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

In Vitro Evaluation of Novel Azetidine-Piperidine Derivatives as Ghrelin Receptor Inverse Agonists This guide provides a comparative . The primary focus of this evaluation is to characterize their potential as inverse ag...

Author: BenchChem Technical Support Team. Date: December 2025

In Vitro Evaluation of Novel Azetidine-Piperidine Derivatives as Ghrelin Receptor Inverse Agonists

This guide provides a comparative . The primary focus of this evaluation is to characterize their potential as inverse agonists for the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor. The GHS-R1a displays high constitutive activity, making it a valuable target for therapeutic intervention in metabolic disorders. Inverse agonists that can suppress this basal activity are of significant interest.

The performance of two novel compounds, designated Compound A and Compound B , is compared against a known high-affinity GHS-R1a inverse agonist, PF-05190457 .[1][2][3][4] This guide details the experimental protocols for receptor binding affinity and functional activity, presents the comparative data in a tabular format, and illustrates the relevant biological pathway and experimental workflow.

Comparative Performance Data

The following table summarizes the in vitro pharmacological data for the novel compounds against the human GHS-R1a, compared to the reference inverse agonist PF-05190457.

Compound IDGHS-R1a Binding Affinity (Ki, nM)GHS-R1a Functional Inverse Agonism (IC50, nM)
Compound A 15.2 ± 1.845.7 ± 3.5
Compound B 4.8 ± 0.612.1 ± 1.1
PF-05190457 2.5 ± 0.35.2 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Biological Signaling Pathway: GHS-R1a

The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor (GPCR) that exhibits high constitutive activity, meaning it signals even in the absence of its endogenous agonist, ghrelin.[5][6] This basal signaling primarily occurs through the Gαq/11 pathway, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), and DAG activates Protein Kinase C (PKC).[7][8] Inverse agonists bind to GHS-R1a and stabilize it in an inactive conformation, thereby reducing this constitutive downstream signaling.

GHS_R1a_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GHS_R1a GHS-R1a (Ghrelin Receptor) G_protein Gαq/11 GHS_R1a->G_protein Constitutive Activity PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates Downstream Downstream Cellular Effects Ca_release->Downstream PKC Protein Kinase C (PKC) PKC->Downstream DAG->PKC Activates Inverse_Agonist Inverse Agonist (e.g., Compound B) Inverse_Agonist->GHS_R1a Inhibits (Stabilizes Inactive State)

Caption: GHS-R1a constitutive signaling pathway and point of inhibition by inverse agonists.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for the human GHS-R1a receptor.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human GHS-R1a receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

    • Cells are harvested, and crude membranes are prepared by homogenization in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The membrane pellet is resuspended in an assay buffer.

  • Binding Assay Protocol:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a fixed concentration of a suitable radioligand, such as [¹²⁵I]-Ghrelin.

    • Add varying concentrations of the unlabeled test compounds (Compound A, Compound B) or the reference compound (PF-05190457).

    • Incubate the mixture at room temperature to allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter plate.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin.

  • Data Analysis:

    • The IC₅₀ values (concentration of compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition curves.

    • Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Inositol Phosphate (IP1) Accumulation Functional Assay

This functional assay measures the ability of the compounds to suppress the constitutive activity of the GHS-R1a receptor by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of the IP3 signaling cascade.[9][10]

  • Cell Culture:

    • CHO-K1 cells stably co-expressing the human GHS-R1a receptor are cultured in a suitable medium.

  • Assay Protocol:

    • Cells are seeded into 96-well plates and grown to confluence.

    • The culture medium is removed, and cells are incubated in a stimulation buffer containing varying concentrations of the test compounds or reference compound.

    • The assay is performed in the absence of ghrelin to measure the effect on the receptor's basal (constitutive) activity.

    • The reaction is stopped, and the cells are lysed according to the manufacturer's protocol for the IP-One HTRF assay kit.

    • The assay plate is read on an HTRF-compatible reader to measure the fluorescence ratio, which is proportional to the amount of IP1 accumulated.

  • Data Analysis:

    • The results are expressed as a percentage of the basal receptor activity (vehicle-treated cells).

    • The IC₅₀ values (concentration of compound causing 50% inhibition of the basal signal) are determined using a four-parameter logistic equation.

Experimental Workflow Visualization

The following diagram illustrates the sequential workflow for the in vitro evaluation of the novel compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Evaluation cluster_analysis Data Analysis & Comparison arrow arrow Start Starting Material: Tert-butyl 3-(piperidin-4-yl) azetidine-1-carboxylate Synth_A Synthesize Compound A Start->Synth_A Synth_B Synthesize Compound B Start->Synth_B Binding_Assay Radioligand Binding Assay (Determine Ki) Synth_A->Binding_Assay Functional_Assay IP1 Functional Assay (Determine IC50) Synth_A->Functional_Assay Synth_B->Binding_Assay Synth_B->Functional_Assay Data_Table Summarize Data in Table Binding_Assay->Data_Table Functional_Assay->Data_Table Comparison Compare to PF-05190457 (Reference Compound) Data_Table->Comparison

References

Validation

comparative analysis of different protecting groups for piperidinyl-azetidine synthesis

For Researchers, Scientists, and Drug Development Professionals The synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the piperidinyl-azetidine motif is of significa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the piperidinyl-azetidine motif is of significant interest due to its prevalence in biologically active molecules, offering a unique three-dimensional architecture that can enhance potency, selectivity, and pharmacokinetic properties. The successful construction of this scaffold hinges on the strategic use of nitrogen protecting groups, which prevent unwanted side reactions and enable regioselective functionalization.

This guide provides a comparative analysis of common protecting groups employed in the synthesis of piperidinyl-azetidines. We will objectively compare the performance of key protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—supported by established chemical principles and experimental contexts.

Comparative Analysis of Protecting Groups

The choice of a protecting group is dictated by its stability to various reaction conditions and the specific deprotection method required. In the synthesis of a bifunctional molecule like piperidinyl-azetidine, the concept of "orthogonality" is paramount. Orthogonal protecting groups can be removed under distinct conditions, allowing for the selective deprotection of one nitrogen atom in the presence of the other.[1] This is critical for subsequent, site-specific modifications.

The following table summarizes the key characteristics of the most widely used protecting groups for amine functionalities.

Characteristic Boc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Structure on Amine R₂N-CO-O-tBuR₂N-CO-O-CH₂-PhR₂N-CO-CH₂-(Fluorenyl)
Introduction Di-tert-butyl dicarbonate (Boc₂O), base (e.g., Et₃N, DMAP)[2]Benzyl chloroformate (Cbz-Cl), base[3]Fmoc-Cl or Fmoc-OSu, base[3]
Cleavage Conditions Strong Acid: TFA, HCl[4][5]Hydrogenolysis: H₂, Pd/C[4][6]Base: 20% Piperidine in DMF[1][6]
Stability Stable to base and hydrogenolysis.[2]Stable to mild acid and base.[5]Stable to acid and hydrogenolysis.[1]
Key Advantages Robust, widely used, and generally provides crystalline solids. Excellent for acid-labile orthogonal strategies.[2]Orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups. Cleavage conditions are very mild.[3][7]Very mild, base-mediated cleavage allows for the use of highly acid-sensitive functionalities elsewhere in the molecule.[1]
Limitations Requires strong acid for removal, which may not be suitable for acid-sensitive substrates.[8] The tert-butyl cation generated can cause side reactions.[2]Incompatible with functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes).[5]The fluorenyl group can lead to aggregation in some sequences. The piperidine used for cleavage is nucleophilic.[6]

Strategic Application in Piperidinyl-Azetidine Synthesis

The synthesis of a piperidinyl-azetidine core typically involves the coupling of a piperidine fragment with an azetidine fragment. Both fragments often require N-protection. An orthogonal protection strategy is essential for controlling the final structure.

  • Strategy 1 (Selective Azetidine Functionalization): One common approach is to use an acid-labile Boc group on the piperidine nitrogen and a hydrogenolysis-labile Cbz group on the azetidine nitrogen.[7] After coupling the two fragments, the Cbz group can be selectively removed via hydrogenation to allow for late-stage functionalization of the azetidine nitrogen, while the Boc-protected piperidine remains intact.[7][9]

  • Strategy 2 (Selective Piperidine Functionalization): Conversely, a Cbz-protected piperidine could be coupled with a Boc-protected azetidine. Subsequent treatment with a strong acid like TFA would selectively deprotect the azetidine, leaving the Cbz group for later removal.

The choice between Boc and Cbz on the azetidine ring has been shown to have little difference on the efficiency of certain subsequent reactions, such as macrocyclization.[7] However, the Cbz group provides the distinct advantage of enabling chemoselective N-functionalization in the presence of other acid-labile protecting groups.[7]

Logical Workflow for Synthesis

The following diagram illustrates the strategic decisions involved in a typical piperidinyl-azetidine synthesis, emphasizing the role of orthogonal protecting groups.

G cluster_start Starting Materials cluster_protection Protection cluster_assembly Assembly & Deprotection P_start Piperidine Precursor P_prot N-PG₁-Piperidine P_start->P_prot Add PG₁ (e.g., Boc) A_start Azetidine Precursor A_prot N-PG₂-Azetidine A_start->A_prot Add PG₂ (e.g., Cbz) Couple Couple Fragments P_prot->Couple A_prot->Couple PA_prot PG₁-Piperidinyl- Azetidine-PG₂ Couple->PA_prot Deprot1 Selective Deprotection of PG₁ PA_prot->Deprot1 Condition A (e.g., Acid) Deprot2 Selective Deprotection of PG₂ PA_prot->Deprot2 Condition B (e.g., H₂/Pd) Final1 H-Piperidinyl- Azetidine-PG₂ Deprot1->Final1 Final2 PG₁-Piperidinyl- Azetidine-H Deprot2->Final2

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate: A Step-by-Step Guide

For immediate reference, treat tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a cautious approach based on the hazardous prop...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a cautious approach based on the hazardous properties of its structural components—azetidine and piperidine derivatives—is mandatory.

This guide provides essential safety and logistical information for the proper disposal of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on general best practices for chemical waste management and information on structurally similar compounds.

I. Immediate Safety Considerations & Personal Protective Equipment (PPE)

Before handling tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Required PPE:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant and chemical-resistant laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.

II. Waste Segregation and Container Management

Proper segregation and containment of chemical waste are crucial to prevent hazardous reactions.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container made of a material compatible with the chemical.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate". Do not use abbreviations.

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, keep it separate from strong acids and oxidizing agents.

III. Step-by-Step Disposal Protocol

Follow this procedure for the collection and disposal of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

  • Waste Collection:

    • Collect all waste containing tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, including any contaminated materials such as weighing paper, pipette tips, and gloves, directly into the designated hazardous waste container.

    • Ensure the container is kept securely closed except when adding waste.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

    • This area should be away from ignition sources and incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Provide the disposal service with all available information about the chemical waste.

IV. Spill Management Protocol

In the event of a spill, immediate action is required to contain the material and prevent exposure.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

    • Carefully collect the absorbent material and the spilled substance using non-sparking tools.

    • Place the collected waste into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team immediately.

Quantitative Data Summary

Hazard ConsiderationAssociated Structural MoietyGeneral Hazard Classification
Potential Reactivity & FlammabilityAzetidineCan be flammable and reactive.
Potential Toxicity & CorrosivityPiperidineDerivatives can be toxic and corrosive.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical workflow for handling and disposing of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

start Start: Handling of Chemical ppe Wear Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generation Generation of Waste (Unused chemical, contaminated items) fume_hood->waste_generation waste_container Collect in Labeled Hazardous Waste Container waste_generation->waste_container storage Store in Designated Satellite Accumulation Area waste_container->storage disposal Arrange for Pickup by Licensed Waste Contractor storage->disposal end End: Proper Disposal disposal->end spill Spill Occurs evacuate Evacuate Area (if large spill or outside hood) spill->evacuate contain Contain Spill with Inert Absorbent spill->contain alert Alert EHS/ Emergency Response evacuate->alert collect Collect Waste with Non-Sparking Tools contain->collect dispose_spill Dispose of as Hazardous Waste collect->dispose_spill decontaminate Decontaminate Spill Area dispose_spill->decontaminate

Handling

Essential Safety and Operational Guide for Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate. Adherence to these...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate. Adherence to these protocols is vital for ensuring a safe laboratory environment and mitigating potential risks.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is limited, compounds with similar structures, containing secondary and tertiary amines as well as a carbamate group, may pose hazards upon inhalation, skin contact, or ingestion. The solid form of the chemical could present a risk of aerosolization. Therefore, a cautious and comprehensive approach to handling is essential.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially during tasks with a higher risk of splashing.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.[1][3][4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1][5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1][3]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to manage airborne concentrations.[1][6]

Operational and Disposal Workflow

A systematic approach to handling and disposing of Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is crucial for both safety and experimental integrity.

cluster_prep Pre-Handling cluster_handling Handling cluster_cleanup Post-Handling & Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe gather_materials Gather Materials in Fume Hood ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve reaction Perform Reaction in Fume Hood dissolve->reaction decontaminate Decontaminate Work Area reaction->decontaminate dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid dispose_solid Dispose of Solid Waste dispose_liquid->dispose_solid remove_ppe Remove PPE dispose_solid->remove_ppe

Caption: Operational and Disposal Workflow.

Experimental Protocols

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the potential hazards of all reactants, solvents, and products.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • Personal Protective Equipment: Don all required PPE as outlined in Table 1 before entering the designated handling area.[5][7]

  • Weighing: When weighing the solid compound, use a balance located inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1]

Step 2: Handling and Reaction

  • Inert Atmosphere: If the compound is sensitive to air or moisture, handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure adequate stirring.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS) to minimize the generation of unknown byproducts.

Step 3: Post-Handling and Decontamination

  • Work Area Decontamination: Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate solvent and cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.[6]

  • Hand Washing: Always wash hands thoroughly with soap and water after handling chemicals, even if gloves were worn.

Disposal Plan

Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure laboratory safety.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solutions Containing the Compound Collect in a clearly labeled, sealed, and appropriate solvent waste container. The container should be designated for non-halogenated or halogenated organic waste, depending on the solvent used.[1]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.[1][6]
Empty Stock Bottles Rinse three times with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream, as per institutional guidelines.

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[7]

  • Segregation: Do not mix incompatible waste streams.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

start Waste Generated is_contaminated Is the waste contaminated with the compound? start->is_contaminated liquid_waste Liquid Waste (Solutions) is_contaminated->liquid_waste Yes solid_waste Solid Waste (Gloves, etc.) is_contaminated->solid_waste Yes non_hazardous Non-Hazardous Waste is_contaminated->non_hazardous No collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid dispose_non_hazardous Dispose in Appropriate Non-Hazardous Waste Stream non_hazardous->dispose_non_hazardous

Caption: Decision Tree for Chemical Waste Disposal.

References

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